3-(tert-Butyl)-5-iodobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRQBVKCBAPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646940 | |
| Record name | 3-tert-Butyl-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-29-6 | |
| Record name | 3-tert-Butyl-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(tert-Butyl)-5-iodobenzoic acid chemical properties
An In-Depth Technical Guide to 3-(tert-Butyl)-5-iodobenzoic Acid
Introduction
3-(tert-Butyl)-5-iodobenzoic acid, identified by CAS Number 1000341-29-6, is a disubstituted benzoic acid derivative that serves as a crucial building block in modern organic synthesis.[1] Its unique trifunctional architecture—comprising a carboxylic acid group, a sterically demanding tert-butyl group, and a versatile iodine atom—makes it a valuable intermediate for researchers in medicinal chemistry and materials science. The strategic placement of the bulky tert-butyl group and the reactive iodo substituent on the aromatic ring imparts specific steric and electronic properties, influencing its reactivity and the characteristics of its downstream products. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 3-(tert-Butyl)-5-iodobenzoic acid are fundamental to its handling, storage, and application in synthetic chemistry.
Core Properties
A summary of its key physicochemical data is presented below. These properties dictate the choice of solvents for reactions and purification, as well as the necessary storage conditions to maintain its integrity.
| Property | Value | Source |
| CAS Number | 1000341-29-6 | [1][2] |
| Molecular Formula | C₁₁H₁₃IO₂ | [1][2] |
| Molecular Weight | 304.13 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | 2-8°C, protect from light, keep sealed in a dry place | [1][2] |
While the melting point for this specific isomer is not widely reported, it is expected to be lower than that of unsubstituted 3-iodobenzoic acid (186–188°C) due to the bulky tert-butyl group disrupting the crystal lattice packing.[3] The tert-butyl group also enhances its solubility in non-polar organic solvents compared to its unsubstituted analogs.[3]
Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm. The aromatic region should display three signals corresponding to the protons on the benzene ring, with their chemical shifts and coupling patterns determined by the substitution pattern.
-
¹³C NMR: The carbon NMR would feature a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. Signals for the six aromatic carbons would be present, including the carbon attached to the iodine (which would be shifted upfield due to the heavy atom effect) and the carboxylic acid carbon at the downfield end of the spectrum (typically >165 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong C=O stretching vibration is expected around 1700 cm⁻¹. C-H stretching bands from the tert-butyl and aromatic groups will appear around 2850-3100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 304. A characteristic isotopic pattern for iodine would not be observed as it is monoisotopic. Fragmentation would likely involve the loss of the tert-butyl group and the carboxylic acid moiety.
Synthesis and Reactivity
The synthetic utility of 3-(tert-Butyl)-5-iodobenzoic acid stems from the distinct reactivity of its three functional components.
Proposed Synthesis Workflow
A logical and industrially scalable approach to synthesizing 3-(tert-Butyl)-5-iodobenzoic acid involves a two-step process starting from 3-tert-butylbenzoic acid. This precursor can be synthesized via Friedel-Crafts alkylation of benzoic acid derivatives or related precursors. The subsequent step is a regioselective iodination.
Caption: Proposed synthesis workflow for 3-(tert-Butyl)-5-iodobenzoic acid.
Exemplary Synthesis Protocol
-
Charging the Reactor: To a solution of 3-tert-butylbenzoic acid in a suitable solvent system like acetic acid, add a catalytic amount of a strong acid such as sulfuric acid.
-
Iodination: Add the iodinating agent portion-wise at a controlled temperature. A common and effective method involves using iodine in the presence of an oxidizing agent like potassium persulfate, which generates the electrophilic iodine species in situ.[6] N-Iodosuccinimide (NIS) in an acidic medium is another viable option.[7]
-
Causality: The tert-butyl group is a moderately activating, ortho-, para-director. However, the carboxylic acid group is a deactivating meta-director. The position meta to the carboxylic acid and ortho to the tert-butyl group (C5) is sterically accessible and electronically favored for electrophilic substitution, leading to the desired product.
-
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine. The crude product can be precipitated by adding water and collected via filtration.
-
Final Isolation: Recrystallize the crude solid from a suitable solvent system (e.g., an acetic acid/water or ethanol/water mixture) to yield the pure 3-(tert-Butyl)-5-iodobenzoic acid.[6]
Chemical Reactivity and Applications
The true value of this molecule lies in the orthogonal reactivity of its functional groups, which can be addressed selectively in multi-step syntheses.
Caption: Key reaction sites on 3-(tert-Butyl)-5-iodobenzoic acid.
-
Reactions at the Iodine Site: The carbon-iodine bond is the most versatile functional handle. The iodine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.[8]
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.[9]
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to synthesize aryl alkynes.[3]
-
Heck Coupling: Formation of a new C-C bond via reaction with alkenes.
-
Causality: The steric hindrance from the adjacent tert-butyl group may influence the efficiency of these coupling reactions, potentially requiring optimized catalyst systems or longer reaction times compared to less hindered analogs like 3-iodobenzoic acid.[3]
-
-
Reactions of the Carboxylic Acid: The -COOH group undergoes standard transformations, such as:
-
Esterification: Conversion to esters under acidic conditions with an alcohol.
-
Amide Bond Formation: Activation (e.g., to an acyl chloride) followed by reaction with an amine to form amides. This is fundamental in the synthesis of many active pharmaceutical ingredients (APIs).[10]
-
-
Applications in Drug Discovery and Materials Science:
-
Scaffold for APIs: As a substituted benzoic acid, it is part of a class of compounds with significant biological potential, including anticancer activity.[3][10] Its derivatives are explored as intermediates for complex targets like retinoid-X-receptor (RXR) agonists.[3]
-
Polymer Chemistry: Iodinated aromatic compounds can be used as precursors in the synthesis of specialized polymers, where the iodine can be a site for cross-linking or further functionalization.[3]
-
Safety, Handling, and Storage
Proper handling of 3-(tert-Butyl)-5-iodobenzoic acid is essential to ensure laboratory safety. It is classified as harmful and an irritant.[1]
GHS Hazard Information
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[1]
Recommended Safety Protocols
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[12][13]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or a protective suit to prevent skin contact.[12][13]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved P95 or P1 particle respirator.[12]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.[14] Avoid formation of dust.[11]
-
Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and protected from light.[1][13] Store away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Do not let the product enter drains.[12]
Conclusion
3-(tert-Butyl)-5-iodobenzoic acid is a strategically designed synthetic intermediate whose value is derived from the interplay of its constituent functional groups. The carboxylic acid provides a classical handle for derivatization, the tert-butyl group imparts specific steric and solubility characteristics, and the iodo group opens the door to a vast array of powerful cross-coupling chemistries. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling is key to unlocking its full potential in the synthesis of novel, complex, and high-value molecules.
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Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid . Organic Chemistry Portal. [Link]
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Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone . Organic Chemistry Frontiers (RSC Publishing). [Link]
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Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone . RSC Publishing. [Link]
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Cas 120363-13-5,tert-Butyl 4-iodobenzoate . LookChem. [Link]
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Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone . Royal Society of Chemistry. [Link]
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An In-Depth Technical Guide to 3-(tert-Butyl)-5-iodobenzoic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery
Abstract
3-(tert-Butyl)-5-iodobenzoic acid is a strategically-functionalized aromatic carboxylic acid that serves as a versatile building block in synthetic and medicinal chemistry. Its unique molecular architecture, featuring a carboxylic acid for amide or ester formation, a sterically influential tert-butyl group, and a reactive iodine atom for carbon-carbon bond formation, makes it a valuable intermediate in the design of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it details a plausible synthetic route and explores its key chemical reactivities, with a focus on its application in palladium-catalyzed cross-coupling reactions. For drug development professionals, this whitepaper elucidates the compound's potential in creating novel therapeutics, probes for chemical biology, and as a fragment in drug discovery campaigns.
Introduction to Substituted Benzoic Acids in Medicinal Chemistry
The benzoic acid scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1] Its carboxylic acid group provides a key interaction point for biological targets, often forming salt bridges or hydrogen bonds with amino acid residues in protein active sites. The true power of this scaffold, however, lies in the synthetic versatility of the benzene ring, which can be decorated with various substituents to precisely modulate the molecule's physicochemical and pharmacological properties.
Halogenation, particularly iodination, is a critical strategy in this process. The introduction of an iodine atom can enhance binding affinity through halogen bonding, increase metabolic stability, and, most importantly, serve as a versatile synthetic handle for downstream functionalization via cross-coupling chemistry.[2][3] 3-(tert-Butyl)-5-iodobenzoic acid emerges as a particularly interesting building block due to its trifunctional nature. The 1,3,5-substitution pattern positions the bulky tert-butyl group to exert significant steric influence on the molecule's conformation and interactions, while the iodine atom remains poised for chemical elaboration, offering a powerful tool for navigating and optimizing drug-target interactions.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of 3-(tert-Butyl)-5-iodobenzoic acid (C₁₁H₁₃IO₂) is defined by a central benzene ring with three substituents in a meta-arrangement:
-
Carboxylic Acid (-COOH) at C1: This is the primary functional group, conferring acidity and providing a reactive site for esterification and amidation reactions.
-
tert-Butyl Group (-C(CH₃)₃) at C3: This bulky, lipophilic group significantly impacts the molecule's solubility and steric profile. It can effectively probe deep hydrophobic pockets in protein targets and can shield adjacent positions on the ring, influencing the regioselectivity of further reactions.
-
Iodine Atom (-I) at C5: As the heaviest stable halogen, iodine provides a site for a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it the key to molecular elaboration.[4] Its high atomic number also makes derivatives useful as X-ray contrast agents.[3]
The spatial arrangement of these groups creates a molecule with distinct regions of functionality, polarity, and steric bulk, which are key attributes for a versatile synthetic intermediate.
Spectroscopic Characterization (Predicted)
While specific experimental spectra are proprietary, the structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at C2, C4, and C6. These would appear as closely spaced multiplets (likely doublets or triplets depending on coupling constants). A sharp singlet, integrating to 9 protons, would be observed in the upfield region (approx. 1.3-1.5 ppm) corresponding to the magnetically equivalent methyl groups of the tert-butyl substituent. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield.
-
¹³C NMR: The carbon NMR spectrum should display 8 distinct signals: one for the carboxyl carbon (~170 ppm), six for the aromatic ring carbons (including three quaternary carbons attached to the substituents), and one for the quaternary carbon of the tert-butyl group, along with a signal for the methyl carbons.
-
Mass Spectrometry: The molecular ion peak [M]+ would be readily identifiable at an m/z corresponding to its molecular weight of approximately 304.13 g/mol .[5] The presence of iodine (¹²⁷I) gives a simple isotopic pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch at approximately 1700 cm⁻¹.
Physicochemical Properties
The key properties of 3-(tert-Butyl)-5-iodobenzoic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1000341-29-6 | [5] |
| Molecular Formula | C₁₁H₁₃IO₂ | [5] |
| Molecular Weight | 304.13 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage | 2-8°C, protect from light, keep dry | [5] |
| GHS Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation) |
Synthesis and Reactivity
Proposed Synthesis Protocol
While numerous methods exist for the synthesis of substituted iodobenzoic acids, a practical and scalable approach for 3-(tert-Butyl)-5-iodobenzoic acid can be conceptualized starting from commercially available 3-tert-butylbenzoic acid. The following protocol is based on established iridium-catalyzed C-H activation/iodination methods, which offer high regioselectivity and functional group tolerance under mild conditions.[6]
Reaction: ortho-Iodination of 3-tert-butylbenzoic acid.
Rationale: The carboxylic acid acts as a directing group for ortho-C-H activation. In 3-tert-butylbenzoic acid, there are two ortho positions (C2 and C6). The bulky tert-butyl group at C3 will sterically hinder the C2 position, thereby favoring selective iodination at the C6 position (which becomes C5 in the final product nomenclature).
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-tert-butylbenzoic acid (1.0 eq), [Ir(cod)Cl]₂ (1.5 mol%), and a magnetic stir bar.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.2 eq) as the iodine source.
-
Solvent Addition: Add anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. HFIP is crucial for promoting the catalytic cycle.[6]
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining NIS, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3-(tert-Butyl)-5-iodobenzoic acid.
Key Chemical Reactivity
The utility of 3-(tert-Butyl)-5-iodobenzoic acid stems from the orthogonal reactivity of its functional groups.
-
The Iodine Atom (C-I Bond): This is the primary site for building molecular complexity. It readily participates in a host of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with boronic acids or esters is particularly powerful for forming new aryl-aryl bonds.[7] This allows for the direct connection of the core scaffold to other heterocyclic or aromatic systems, a common strategy in drug discovery.
-
The Carboxylic Acid Group: This group can be easily converted to esters, amides, or acid chlorides. Amide coupling, in particular, is fundamental to drug design, allowing for the introduction of diverse functional groups and the modulation of solubility and cell permeability.
-
Steric Influence of the tert-Butyl Group: This group is not just a passive placeholder. Its size can dictate the preferred conformation of the final molecule, influencing how it fits into a binding pocket. It can also serve as a "steric shield," preventing unwanted metabolism at adjacent sites on the aromatic ring.[4]
Application Showcase: Synthesis of a Novel Probe via Suzuki Coupling
To illustrate the practical utility of 3-(tert-Butyl)-5-iodobenzoic acid, this section details a representative experimental workflow for its use in a Suzuki coupling reaction, a cornerstone of modern synthetic chemistry.[7]
Objective: To synthesize 3-(tert-Butyl)-5-(pyridin-4-yl)benzoic acid, a hypothetical fragment that could be used to target a protein active site containing both a hydrophobic pocket (probed by the tert-butyl group) and a potential hydrogen bond acceptor (the pyridine nitrogen).
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: In a microwave vial or round-bottom flask equipped with a reflux condenser, combine 3-(tert-Butyl)-5-iodobenzoic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%).
-
Solvent and Base: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq). The base is essential for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture with vigorous stirring. Typical conditions are 80-100 °C for several hours. The reaction can often be accelerated using microwave irradiation.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Aqueous Work-up: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to a pH of ~5-6. This will protonate the product, causing it to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a non-polar solvent like hexane to remove non-polar impurities. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the Suzuki coupling of 3-(tert-Butyl)-5-iodobenzoic acid.
Conclusion and Future Outlook
3-(tert-Butyl)-5-iodobenzoic acid is more than just a chemical intermediate; it is a strategically designed building block for modern chemical synthesis. The orthogonal reactivity of its three functional groups provides chemists and drug discovery scientists with a reliable and versatile platform for constructing complex molecular architectures. Its ability to introduce steric bulk, a key hydrogen bonding group, and a vector for rapid diversification makes it an invaluable asset. Future applications will likely see this and similar scaffolds being employed in the synthesis of covalent inhibitors, targeted protein degraders (PROTACs), and advanced materials, solidifying the role of substituted benzoic acids in cutting-edge scientific research.
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Estévez, E., et al. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [Link]
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3-(tert-Butyl)-5-iodobenzoic acid CAS number 1000341-29-6
An In-depth Technical Guide to 3-(tert-Butyl)-5-iodobenzoic Acid (CAS 1000341-29-6)
Abstract
This whitepaper provides a comprehensive technical overview of 3-(tert-Butyl)-5-iodobenzoic acid, CAS number 1000341-29-6. This molecule is a valuable bifunctional building block in modern organic synthesis, particularly relevant to drug discovery and materials science. Its utility stems from the orthogonal reactivity of its two key functional groups: a sterically hindered iodinated aromatic ring primed for cross-coupling reactions and a carboxylic acid moiety available for amidation, esterification, and other transformations. We will explore its physicochemical properties, propose a logical synthetic pathway, detail its application in cornerstone palladium-catalyzed reactions, and provide essential safety information for its handling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Chemical Identity and Physicochemical Properties
3-(tert-Butyl)-5-iodobenzoic acid is a solid organic compound whose structure is defined by a benzoic acid core substituted with a bulky tert-butyl group and an iodine atom at the meta positions relative to each other.[1] This specific substitution pattern imparts unique steric and electronic properties that are critical to its function in chemical synthesis.
Compound Identification
| Identifier | Value |
| CAS Number | 1000341-29-6[1] |
| Molecular Formula | C₁₁H₁₃IO₂[1] |
| Molecular Weight | 304.13 g/mol |
| Linear Formula | C₁₁H₁₃O₂I₁ |
| InChI Key | MKMRQBVKCBAPSH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)I)C(=O)O |
Physical and Chemical Data
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥98% | Sigma-Aldrich |
| Storage Conditions | 2-8°C, protect from light, keep dry[1] | BLDpharm, Sigma-Aldrich[1] |
Predicted Spectroscopic Data
While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features.
| Spectroscopy | Predicted Features |
| ¹H NMR | ~1.35 ppm (s, 9H, -C(CH₃)₃), ~8.0-8.4 ppm (m, 3H, Ar-H), >10 ppm (br s, 1H, -COOH) |
| ¹³C NMR | ~31 ppm (-C(CH₃)₃), ~35 ppm (-C(CH₃)₃), ~94 ppm (Ar-C-I), ~128-140 ppm (Ar-C), ~152 ppm (Ar-C-tBu), ~166 ppm (C=O) |
| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~2960 (C-H sp³ stretch), ~1700 (strong, C=O stretch), ~1600 (C=C aromatic stretch) |
| Mass Spec (EI) | m/z 304 (M⁺), m/z 289 (M⁺ - CH₃) |
Synthesis and Purification
Proposed Synthetic Workflow
The most direct conceptual approach involves the direct iodination of 3-tert-butylbenzoic acid. The tert-butyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. Both groups direct the incoming electrophile (iodine) to the 5-position, making this a convergent and regioselective strategy.
Caption: Proposed synthesis of the title compound.
Step-by-Step Laboratory Protocol (Proposed)
This protocol is a representative procedure based on methods for iodinating substituted benzoic acids.[2][3] Optimization may be required.
-
Reaction Setup: To a solution of 3-tert-butylbenzoic acid (1.0 eq) in acetonitrile (or a similar appropriate solvent), add N-Iodosuccinimide (NIS) (1.1 eq).
-
Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.5 mL per 5 mmol of starting material) as a catalyst.[2] The acid protonates the NIS, generating a more potent electrophilic iodine species.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 5-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine and NIS.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). The choice of solvent is critical; ethyl acetate is effective for extracting the carboxylic acid product.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal under reduced pressure, the crude product can be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for obtaining the final product with high purity.
Reactivity and Key Synthetic Applications
The synthetic power of 3-(tert-Butyl)-5-iodobenzoic acid lies in its identity as a bifunctional building block. The aryl iodide is a prime substrate for palladium-catalyzed cross-coupling, while the carboxylic acid can be readily converted to other functional groups. The bulky tert-butyl group provides steric hindrance that can influence reaction outcomes and enhances solubility in organic solvents.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most reactive of the aryl halides in standard cross-coupling reactions, making this compound an excellent substrate.[6]
The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[6][7][8] This is arguably one of the most important applications for this building block.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Reagents: In a reaction vial, combine 3-(tert-Butyl)-5-iodobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2.0-3.0 eq).[9]
-
Solvent: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). The biphasic system is classic for Suzuki couplings, facilitating the interaction of organic and inorganic reagents.[10]
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Heating: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent. The organic phase is then washed, dried, and concentrated.
-
Purification: The final biaryl product is typically purified via column chromatography on silica gel.
This reaction is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11][12] It allows for the coupling of aryl halides with a wide variety of amines.[13]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Exemplary Protocol: Buchwald-Hartwig Amination
-
Reagents: In an oven-dried flask under an inert atmosphere (argon or nitrogen), combine 3-(tert-Butyl)-5-iodobenzoic acid (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst like Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (1.1-1.2 eq relative to Pd), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 eq).[14][15]
-
Solvent: Add an anhydrous aprotic solvent like toluene or dioxane.
-
Heating: Heat the reaction mixture to 80-110 °C. The reaction time can vary from 1 to 24 hours.
-
Workup: After cooling, quench the reaction carefully with water or saturated ammonium chloride. Extract the product with an organic solvent.
-
Purification: The resulting aryl amine can be purified by column chromatography. The carboxylic acid group may require protection (e.g., as an ester) prior to the coupling, depending on the specific amine and reaction conditions.
Safety and Handling
Proper handling of 3-(tert-Butyl)-5-iodobenzoic acid is essential in a laboratory setting. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
3-(tert-Butyl)-5-iodobenzoic acid is a highly functionalized and synthetically useful building block. Its distinct features—a reactive iodine atom ideal for cross-coupling, a modifiable carboxylic acid group, and a sterically demanding tert-butyl substituent—make it a strategic choice for constructing complex molecular architectures. Its application in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination solidifies its role as a valuable intermediate for professionals in the fields of medicinal chemistry, agrochemicals, and materials science.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]
-
OC-Praktikum. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 18, 2026, from [Link]
-
Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Retrieved February 18, 2026, from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved February 18, 2026, from [Link]
-
Atlantim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved February 18, 2026, from [Link]
-
PubMed. (2020). Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors. Retrieved February 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved February 18, 2026, from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved February 18, 2026, from [Link]
-
RSC Publishing. (2016). Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 18, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-iodobenzoic acid. Retrieved February 18, 2026, from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 18, 2026, from [Link]
-
PMC. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved February 18, 2026, from [Link]
Sources
- 1. 1000341-29-6|3-(tert-Butyl)-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 2. Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. 4-(tert-Butyl)-3-iodobenzoic acid | 91131-72-5 | Benchchem [benchchem.com]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lab Reporter [fishersci.se]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Guide: Precision Synthesis of 3-(tert-Butyl)-5-iodobenzoic Acid
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 3-(tert-Butyl)-5-iodobenzoic acid CAS Registry Number: 1000341-29-6 (approximate/analogous) Core Challenge: The synthesis of 1,3,5-trisubstituted benzenes containing both electron-withdrawing groups (EWG, carboxylic acid) and electron-donating groups (EDG, alkyl) is historically difficult using classical Electrophilic Aromatic Substitution (EAS).
The "Meta-Substitution" Paradox
In a classical EAS approach starting from 3-tert-butylbenzoic acid:
-
The Carboxyl group (-COOH) at position 1 directs incoming electrophiles to position 3 (blocked) or 5.
-
The tert-Butyl group (-tBu) at position 3 directs incoming electrophiles to positions 2, 4, and 6 (ortho/para).
-
Result: The strong directing power of the alkyl group typically dominates, directing iodination to position 6 (ortho to -COOH, para to -tBu) or 4. This results in the wrong isomer (e.g., 4-iodo-3-tert-butylbenzoic acid).
The Solution: Sterically Controlled C-H Activation
To bypass electronic directing conflicts, this protocol utilizes Iridium-catalyzed C-H borylation . This method relies on steric governance rather than electronic activation. The bulky active catalyst species (
Part 2: Retrosynthetic Analysis & Pathway
The synthesis is broken down into four distinct unit operations.
-
Esterification: Protection of the carboxylic acid to prevent catalyst deactivation and improve solubility.
-
Ir-Catalyzed C-H Borylation: Regioselective installation of a boron pinacol ester (Bpin) at the C5 position.
-
Ipso-Iododeboronation: Conversion of the C-B bond to a C-I bond using a copper-catalyzed protocol.
-
Saponification: Deprotection to yield the final free acid.
Caption: Figure 1. Sterically controlled synthetic route bypassing classical EAS limitations.
Part 3: Detailed Experimental Protocols
Step 1: Methyl Ester Protection
Objective: Convert the acidic proton to a methyl ester to facilitate the organometallic step.
-
Reagents: 3-tert-butylbenzoic acid (1.0 equiv), Methanol (Solvent/Reagent), H2SO4 (cat. 0.1 equiv).[1]
-
Procedure:
-
Dissolve 3-tert-butylbenzoic acid in anhydrous methanol (0.5 M concentration).
-
Add concentrated H2SO4 dropwise.
-
Reflux at 65°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Cool to RT, concentrate in vacuo.
-
Redissolve in EtOAc, wash with sat. NaHCO3 (2x) and Brine (1x).
-
Dry over Na2SO4, filter, and concentrate.
-
Yield Expectation: >95% (Colorless oil).
-
Step 2: Iridium-Catalyzed C-H Borylation (The Critical Step)
Objective: Install the boron handle at the sterically accessible C5 position.
-
Reagents:
-
Substrate: Methyl 3-tert-butylbenzoate (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 equiv) -
Catalyst Precursor:
(1.5 mol%) -
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)
-
Solvent: Anhydrous THF or Hexane (degassed).
-
-
Protocol:
-
Glovebox/Schlenk Line: In a nitrogen-filled glovebox or under Ar flow, mix
and dtbpy in THF (2 mL) to generate the active dark-brown catalyst species. -
Add
and the substrate (Methyl 3-tert-butylbenzoate). -
Seal the reaction vessel (pressure tube or flask with condenser).
-
Heat to 80°C for 16 hours.
-
Workup: Cool to RT. Pass the mixture through a short pad of silica gel (eluting with Et2O or EtOAc) to remove the catalyst.
-
Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc) may be required, though conversion is often quantitative.
-
Data Check: 1H NMR should show a diagnostic singlet at the aromatic region corresponding to the C2, C4, and C6 protons, confirming C5 substitution.
-
Step 3: Copper-Catalyzed Iododeboronation
Objective: Convert the aryl boronate to aryl iodide.
-
Reagents:
-
Aryl Boronate (from Step 2)
-
Sodium Iodide (NaI) (2.0 equiv)
-
Chloramine-T (2.0 equiv) OR Copper(I) Iodide (10 mol%) / 1,10-Phenanthroline (20 mol%) / NaI (2.0 equiv) under air.
-
Solvent: Aqueous THF or Ethanol.
-
-
Protocol (Green Method - Chloramine-T):
-
Dissolve the boronate ester in THF/H2O (1:1).
-
Add NaI followed by Chloramine-T trihydrate.
-
Stir at Room Temperature for 30 minutes. The solution will turn yellow/brown.
-
Quench with aqueous Sodium Thiosulfate (
) to remove excess iodine (color disappears). -
Extract with EtOAc, wash with brine, dry over MgSO4.
-
Yield Expectation: 85–92%.
-
Step 4: Hydrolysis
Objective: Reveal the carboxylic acid.
-
Reagents: Methyl 3-(tert-butyl)-5-iodobenzoate, LiOH (3.0 equiv), THF/H2O/MeOH (4:1:1).
-
Protocol:
Part 4: Data Summary & Safety
Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Methyl 3-tert-butylbenzoate | Substrate | 1.0 | Dried azeotropically if needed |
| Reagent | 1.1 | Store in desiccator | |
| Catalyst | 0.015 | Air sensitive, store in glovebox | |
| dtbpy | Ligand | 0.03 | Controls steric selectivity |
| NaI | Reagent | 2.0 | Iodide source |
| Chloramine-T | Oxidant | 2.0 | Mild oxidant for iodination |
Safety Critical Control Points (HACCP)
-
Iridium Catalyst: The active catalyst is air-sensitive. Step 2 must be set up under inert atmosphere (
or Ar). -
Pressure: Step 2 involves heating THF to 80°C. Use a pressure-rated vessel (e.g., Q-tube or heavy-walled glass) behind a blast shield.
-
Iodination: Chloramine-T is an oxidant. Avoid mixing with strong acids (releases chlorine gas). Quench iodine waste properly with thiosulfate.
Part 5: References
-
Mechanism of Steric Control in C-H Borylation:
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. Link
-
-
General C-H Borylation Guide:
-
Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864–873. Link
-
-
Iododeboronation Methodology:
-
Kabat, M. M., Kothare, M., et al. (2009). A new, practical conversion of arylboronic acids to aryl iodides using NaI/Chloramine-T. Tetrahedron Letters, 50(40), 5613-5615. Link
-
-
Application to Meta-Functionalization:
-
Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, R. E., & Smith, M. R. (2013). High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications. Journal of the American Chemical Society, 135(20), 7572–7582. Link
-
Sources
Comprehensive Spectroscopic Profile and Analytical Characterization of 3-(tert-Butyl)-5-iodobenzoic Acid
This guide provides an in-depth technical analysis of 3-(tert-Butyl)-5-iodobenzoic acid (CAS: 1000341-29-6), a critical intermediate in medicinal chemistry, particularly for the synthesis of retinoid X receptor (RXR) agonists and proteolysis-targeting chimeras (PROTACs).
Executive Summary
3-(tert-Butyl)-5-iodobenzoic acid represents a strategic building block in organic synthesis due to its unique 1,3,5-substitution pattern. The meta-positioning of the iodine atom relative to the carboxyl group, combined with the lipophilic bulk of the tert-butyl group, makes it an ideal scaffold for Suzuki-Miyaura and Sonogashira cross-coupling reactions designed to modulate pharmacokinetic properties (logP) and steric fit in drug binding pockets.
This guide details the spectroscopic signature required for rigorous quality control (QC), distinguishing this compound from its regioisomers (e.g., 4-iodo or 2-iodo variants) which are common impurities in non-selective synthesis routes.
Structural Analysis & Theoretical Grounding
The characterization of this molecule relies on understanding the interplay between three substituents on the benzene ring:
-
Carboxyl group (-COOH): Strong electron-withdrawing group (EWG), deshielding ortho protons.
-
Iodine atom (-I): Weakly withdrawing (induction) but donating (resonance); heavy atom effect shields the ipso-carbon significantly (
-I 94 ppm). -
tert-Butyl group (-tBu): Bulky electron-donating group (EDG), shielding ortho/para positions slightly.
Structural Connectivity Diagram (HMBC/COSY Logic)
The following diagram illustrates the critical NMR correlations used to confirm the 1,3,5-substitution pattern, ruling out 1,2,4- or 1,2,3-isomers.
Caption: Logic flow for structural elucidation using HMBC correlations to assign regiochemistry.
Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d6 or CDCl3 (Data below standardized to CDCl3 for clarity)
H NMR (400 MHz, CDCl
)
The aromatic region is characterized by three distinct signals due to the lack of symmetry (C1 point group) but absence of strong coupling partners (all meta-relationships).
| Assignment | Shift ( | Multiplicity | Coupling ( | Integration | Mechanistic Insight |
| COOH | 11.0 - 13.0 | Broad Singlet | - | 1H | Exchangeable acidic proton; shift varies with concentration/solvent. |
| H-6 | 8.25 - 8.35 | Doublet/Triplet | 1H | Most deshielded due to ortho position to both -COOH and -I. | |
| H-2 | 8.00 - 8.10 | Doublet/Triplet | 1H | Ortho to -COOH and -tBu. | |
| H-4 | 7.75 - 7.85 | Doublet/Triplet | 1H | Shielded relative to H-6/H-2; ortho to -I and -tBu, but meta to -COOH. | |
| t-Butyl | 1.35 - 1.45 | Singlet | - | 9H | Characteristic intense singlet; diagnostic for purity. |
C NMR (100 MHz, CDCl
)
Key diagnostic peak: The iodinated carbon (C-I) appears significantly upfield (shielded) due to the "Heavy Atom Effect."
| Carbon Type | Shift ( | Assignment | Notes |
| Carbonyl | ~171.0 | -COOH | Typical benzoic acid carbonyl. |
| Aromatic C-tBu | ~153.0 | C-3 | Quaternary, deshielded by alkyl group. |
| Aromatic C-COOH | ~130.5 | C-1 | Quaternary. |
| Aromatic CH | ~138.0 | C-6 | Highly deshielded (ortho to I). |
| Aromatic CH | ~135.0 | C-4 | |
| Aromatic CH | ~127.0 | C-2 | |
| Aromatic C-I | 94.0 - 95.0 | C-5 | Critical Diagnostic: Upfield shift confirms Iodination. |
| t-Bu Quaternary | ~35.0 | C(CH | |
| t-Bu Methyl | ~31.0 | C(CH | Intense signal. |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
-
3300–2500 cm
: Broad O-H stretch (Carboxylic acid dimer). -
2960, 2870 cm
: C-H stretch (Aliphatic t-Butyl). -
1680–1700 cm
: C=O stretch (Strong, Conjugated Acid). -
1580, 1450 cm
: C=C aromatic ring skeletal vibrations. -
~500–600 cm
: C-I stretch (Often weak, but diagnostic in fingerprint region).
C. Mass Spectrometry (MS)
-
Ionization: ESI- (Negative Mode) is preferred for carboxylic acids.
-
Molecular Ion:
= 303.0. -
Isotope Pattern: Iodine is monoisotopic (
I). No significant M+2 peak (unlike Cl/Br), simplifying the spectrum. -
Fragmentation: Loss of CO
( ) is a common pathway.
Experimental Protocols: Synthesis & Purification Validation
To ensure the spectroscopic data corresponds to the correct isomer, the synthesis route must be controlled. The 1,3,5-substitution pattern is difficult to access via direct electrophilic aromatic substitution.
Recommended Synthetic Workflow (Sandmeyer Route)
This route guarantees regiochemistry, preventing the formation of the 4-iodo isomer.
-
Precursor: 3-Amino-5-(tert-butyl)benzoic acid.
-
Diazotization: NaNO
, H SO , 0°C. -
Iodination: KI (excess), warming to RT.
-
Workup: Quench with Na
S O (removes I color), extract with EtOAc.
Purification Protocol (Self-Validating System)
Impurities such as de-iodinated starting material or isomers will distort the Melting Point and NMR integration.
-
Crude Isolation: Acid-base extraction (Dissolve in NaHCO
, wash with ether, acidify aqueous layer to precipitate product). -
Recrystallization:
-
Solvent System: EtOH/Water or Hexane/EtOAc.
-
Target Melting Point: ~160–165°C (Predicted/Analog based; Note: Exact literature MP varies by polymorph, verify with HPLC purity >98%).
-
Analytical Workflow Diagram
Caption: Purification and QC decision tree to ensure spectroscopic fidelity.
Critical Quality Attributes (CQA)
When sourcing or synthesizing this material, verify these parameters to ensure downstream success in cross-coupling reactions:
-
Regio-Isomeric Purity: The 4-iodo isomer (from direct iodination of 3-t-butylbenzoic acid) is a potent poison for crystal packing and may have different reactivity rates.
-
Check: H-NMR symmetry. The 4-iodo isomer has an AA'BB' or ABX system (depending on t-Bu position), whereas the 3,5-isomer shows three distinct singlets/doublets.
-
-
Iodine Content: Elemental analysis or quantitative Mass Spec.
-
Appearance: Off-white to light yellow solid. Dark yellow/brown indicates free iodine contamination (wash with thiosulfate).
References
-
Commercial Availability & CAS Verification
-
Synthetic Methodology (Sandmeyer Reaction Context)
-
Spectroscopic Principles
-
Reich, H. J. Chemical Shift Effects of Substituents on Benzene. University of Wisconsin-Madison. (Source for chemical shift additivity rules used in prediction). Link
-
Sources
1H NMR and 13C NMR spectrum of 3-(tert-Butyl)-5-iodobenzoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(tert-Butyl)-5-iodobenzoic Acid
Authored by: A Senior Application Scientist
Introduction: Elucidating Molecular Structure through Magnetic Resonance
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the electronic structure and connectivity of molecules.[1][2] This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 3-(tert-Butyl)-5-iodobenzoic acid, a substituted aromatic carboxylic acid. Our approach moves from foundational principles to practical application, providing not just data, but a causal understanding of the spectral features. We will dissect the influence of each substituent—the bulky tert-butyl group, the electronegative iodine atom, and the electron-withdrawing carboxylic acid—to predict and interpret the resulting spectra. This document is designed for researchers and drug development professionals who rely on robust spectroscopic characterization for structural verification and purity assessment.
Theoretical Framework and Spectral Prediction
Before acquiring any data, a robust theoretical analysis of the molecule's structure allows us to form a hypothesis about the expected NMR spectra. The substitution pattern on the benzene ring is key; with substituents at the 1, 3, and 5 positions, no plane of symmetry bisects the aromatic protons or carbons, rendering each unique.[3][4]
Predicted ¹H NMR Spectrum
The chemical shifts of aromatic protons are heavily influenced by the electronic nature of the substituents on the ring.[5][6] Electron-donating groups (EDGs) tend to shield aromatic protons (shifting them upfield), while electron-withdrawing groups (EWGs) deshield them (shifting them downfield).[6]
-
Carboxylic Acid (-COOH): This is a meta-directing, deactivating (electron-withdrawing) group. It will deshield the ortho and para protons.
-
tert-Butyl (-C(CH₃)₃): This is an ortho, para-directing, activating (weakly electron-donating) group through hyperconjugation. It will slightly shield the protons at its ortho and para positions.
-
Iodine (-I): Iodine exhibits a dual effect. It is deactivating through its inductive effect (electronegativity) but weakly activating through resonance (lone pair donation). Its overall influence is complex but generally leads to deshielding compared to an unsubstituted benzene.
Based on these principles, we can predict the following for the three aromatic protons (H-2, H-4, H-6) and the tert-butyl protons:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often participates in hydrogen bonding, leading to a very broad singlet far downfield, typically in the 10-13 ppm range.[7][8][9]
-
Aromatic Protons (H-2, H-4, H-6): These protons will appear in the characteristic aromatic region of 6.5-8.0 ppm.[10] Their precise shifts are determined by the additive effects of the three substituents. We expect three distinct signals, each appearing as a multiplet due to meta-coupling.
-
H-2: Positioned between the -COOH and -I groups, this proton will be significantly deshielded.
-
H-4: Situated between the tert-butyl and iodo groups, its chemical shift will be a balance of their respective influences.
-
H-6: Located between the tert-butyl and carboxylic acid groups, it will also experience a combination of shielding and deshielding effects.
-
Coupling: The aromatic protons are all meta to each other. We anticipate small coupling constants (J_meta ≈ 2–3 Hz), resulting in each signal appearing as a triplet or, more accurately, a doublet of doublets that may look like a triplet if the coupling constants are similar.[11]
-
-
tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bond. They will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position will be in the typical alkyl region, around 1.3 ppm.
Predicted ¹³C NMR Spectrum
Aromatic carbons typically resonate between 120-150 ppm.[10][12] The number of signals directly corresponds to the number of unique carbon environments.[4] For 3-(tert-Butyl)-5-iodobenzoic acid, we expect to see nine distinct signals.
-
Carboxyl Carbon (-COOH): This carbonyl carbon is significantly deshielded and will appear in the 165-185 ppm range.[9][13]
-
Aromatic Carbons (C1-C6):
-
Substituent-Bearing Carbons (C1, C3, C5): These quaternary carbons will generally have weaker signals. C1 (attached to -COOH) and C3 (attached to the tert-butyl group) will be downfield. The carbon attached to iodine (C5) will be significantly shielded due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine causes an upfield shift, contrary to what electronegativity alone would suggest.[14]
-
Protonated Aromatic Carbons (C2, C4, C6): These will appear in the main aromatic region (125-150 ppm), with their exact shifts influenced by the neighboring substituents.[15][16]
-
-
tert-Butyl Carbons:
-
Quaternary Carbon (-C(CH₃)₃): This carbon will appear around 35 ppm.
-
Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will produce a single signal around 31 ppm.
-
Experimental Protocol: A Self-Validating Methodology
The integrity of NMR data begins with meticulous sample preparation and a logically structured acquisition workflow.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 10-20 mg of 3-(tert-Butyl)-5-iodobenzoic acid.
-
Solvent Selection: Choose a suitable deuterated solvent.
-
Chloroform-d (CDCl₃): A common choice for general organic compounds. The carboxylic acid proton may exchange with trace water, leading to a very broad or even invisible signal.[8]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for carboxylic acids as it helps to sharpen the acidic proton signal through hydrogen bonding with the solvent.
-
-
Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the tube and gently invert it several times. If necessary, use a vortex mixer or brief sonication to ensure complete dissolution. The final solution should be clear and free of particulate matter.
NMR Data Acquisition
The following describes a standard workflow for acquiring ¹H and ¹³C spectra on a modern Fourier Transform NMR spectrometer (e.g., 400 MHz).
Caption: Standard workflow for NMR sample analysis.
-
Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to compensate for magnetic field drift. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, ensuring sharp, well-resolved peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure maximum sensitivity.
-
¹H Spectrum Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a spectral width of ~15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C Spectrum Acquisition: A proton-decoupled experiment is standard, which collapses all C-H coupling to produce a spectrum of singlets.[14] Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[14]
Spectral Analysis and Data Interpretation
The following tables summarize the predicted chemical shifts and assignments for 3-(tert-Butyl)-5-iodobenzoic acid.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~11-13 | Broad Singlet | 1H | -H OOC- |
| 2 | ~8.2 | Triplet (t) / dd | 1H | Ar-H 2 |
| 3 | ~8.0 | Triplet (t) / dd | 1H | Ar-H 4 |
| 4 | ~7.8 | Triplet (t) / dd | 1H | Ar-H 6 |
| 5 | ~1.35 | Singlet | 9H | -C(CH ₃)₃ |
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~170 | -C OOH |
| 2 | ~153 | C 3-C(CH₃)₃ |
| 3 | ~142 | C 2-H |
| 4 | ~138 | C 4-H |
| 5 | ~135 | C 1-COOH |
| 6 | ~130 | C 6-H |
| 7 | ~94 | C 5-I |
| 8 | ~35 | -C (CH₃)₃ |
| 9 | ~31 | -C(C H₃)₃ |
This diagram visually correlates the molecular structure with its predicted spectral features.
Caption: Structure-Spectrum correlation map.
Conclusion
The ¹H and ¹³C NMR spectra of 3-(tert-Butyl)-5-iodobenzoic acid are highly characteristic and can be fully interpreted through a systematic analysis of substituent effects. The ¹H spectrum is defined by a highly deshielded, broad carboxylic acid proton, three unique meta-coupled aromatic protons, and a prominent nine-proton singlet for the tert-butyl group. The ¹³C spectrum is distinguished by the downfield carboxyl carbon, six unique aromatic carbon signals—including one significantly shielded by the heavy-atom effect of iodine—and two distinct signals for the tert-butyl carbons. This comprehensive spectral fingerprint serves as a definitive tool for the structural confirmation and purity assessment of this compound in research and pharmaceutical development.
References
- AIP Publishing. (n.d.). Study of 13 C Chemical Shifts in Substituted Benzenes.
- Taylor & Francis Online. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Royal Society of Chemistry. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.
- Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- Scribd. (n.d.). NMR Spectroscopy: Principles & Applications.
- IJIRSET. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy.
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- Unknown. (n.d.). Summary of C13-NMR Interpretation.
- Unknown. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS.
- ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts.
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
- ACS Publications. (n.d.). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy.
- Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra.
- Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- Chemistry Blog. (n.d.). Carboxylic acid NMR.
- Royal Society of Chemistry. (2016). Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone.
- Cengage. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition.
- Sigma-Aldrich. (n.d.). 3-(tert-Butyl)-5-iodobenzoic acid | 1000341-29-6.
- BLDpharm. (n.d.). 1000341-29-6|3-(tert-Butyl)-5-iodobenzoic acid.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm.
- Organic Chemistry Portal. (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid.
- ChemicalBook. (n.d.). 3,5-DI-TERT-BUTYLBENZOIC ACID(16225-26-6) 1H NMR spectrum.
- NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR.
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Solubility of 3-(tert-Butyl)-5-iodobenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-(tert-Butyl)-5-iodobenzoic acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Unique Benzoic Acid Derivative
For researchers, scientists, and professionals in the dynamic field of drug development, a profound understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide focuses on 3-(tert-Butyl)-5-iodobenzoic acid, a compound of interest due to its unique structural amalgamation of a bulky nonpolar group, a halogen atom, and a polar carboxylic acid function.
While specific quantitative solubility data for 3-(tert-Butyl)-5-iodobenzoic acid is not extensively documented in publicly available literature, this guide will provide a robust framework for its determination. By dissecting the influence of its constituent functional groups and leveraging established principles of solubility, we will equip the reader with the theoretical knowledge and practical methodologies to confidently assess its solubility profile in a range of common organic solvents. This document is designed not merely as a set of instructions, but as a comprehensive resource that fosters a deeper understanding of the interplay between molecular structure and solubility.
Deconstructing the Molecule: Theoretical Underpinnings of Solubility
The solubility of 3-(tert-Butyl)-5-iodobenzoic acid in any given organic solvent is a result of the intricate balance of intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" serves as a fundamental starting point, but a more nuanced analysis of the molecule's architecture is essential for predictive insights.
The Key Players in Solubility:
-
The Carboxylic Acid Moiety (-COOH): This functional group is the primary driver of polarity in the molecule. It can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the carbonyl and hydroxyl oxygens). This characteristic suggests a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).
-
The Aromatic Ring: The benzene ring itself is nonpolar and will engage in van der Waals forces. It will show an affinity for other aromatic solvents (e.g., toluene) through π-π stacking interactions.
-
The tert-Butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group significantly contributes to the lipophilicity of the molecule. Its presence is expected to enhance solubility in nonpolar solvents like hexane and may disrupt the crystal lattice structure, potentially lowering the melting point compared to less substituted analogs[1].
-
The Iodine Atom (-I): As a large and polarizable halogen, iodine can participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents. Its electron-withdrawing nature also modulates the acidity of the carboxylic acid.
Predictive Solubility Trends:
Based on these structural features, we can anticipate the following solubility patterns:
-
High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate both the polar carboxylic acid group and the nonpolar regions of the molecule. Alcohols like methanol and ethanol are also expected to be good solvents due to their ability to form hydrogen bonds.[2][3]
-
Moderate Solubility: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane, where a balance of interactions can occur.
-
Low Solubility: In highly nonpolar solvents like hexane, the influence of the polar carboxylic acid group will likely dominate, leading to poor solubility. Similarly, in a highly polar solvent like water, the large nonpolar portion of the molecule will limit solubility.[3][4]
A Practical Approach: Experimental Determination of Solubility
Given the absence of established quantitative data, an experimental approach is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent.[4]
Materials and Reagents
-
3-(tert-Butyl)-5-iodobenzoic acid (purity >98%)
-
Analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dichloromethane, DMSO, DMF)
-
Deionized water
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Glass syringes
-
Pre-weighed sample vials
-
Drying oven or vacuum desiccator
Safety Precautions
3-(tert-Butyl)-5-iodobenzoic acid is classified as harmful if swallowed and causes skin and eye irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work[5][6][7][8].
Step-by-Step Gravimetric Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-(tert-Butyl)-5-iodobenzoic acid to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Separation of Solid and Liquid Phases:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered, saturated solution into a pre-weighed, labeled sample vial.
-
Record the exact mass of the solution transferred.
-
Place the vial in a drying oven at a temperature below the boiling point of the solvent or in a vacuum desiccator until the solvent has completely evaporated and a constant weight of the dried solid is achieved.
-
Accurately weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved 3-(tert-Butyl)-5-iodobenzoic acid is the final weight of the vial minus the initial weight of the empty vial.
-
The mass of the solvent is the total mass of the saturated solution transferred minus the mass of the dissolved solute.
-
Solubility is typically expressed as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).
-
Experimental Workflow Diagram
Caption: Gravimetric method for solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison across different solvents.
Table 1: Experimentally Determined Solubility of 3-(tert-Butyl)-5-iodobenzoic acid at 25 °C
| Solvent | Polarity Index | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |
| Hexane | 0.1 | Experimental Data | Calculated Data |
| Toluene | 2.4 | Experimental Data | Calculated Data |
| Dichloromethane | 3.1 | Experimental Data | Calculated Data |
| Ethyl Acetate | 4.4 | Experimental Data | Calculated Data |
| Acetone | 5.1 | Experimental Data | Calculated Data |
| Ethanol | 5.2 | Experimental Data | Calculated Data |
| Methanol | 6.6 | Experimental Data | Calculated Data |
| DMF | 6.4 | Experimental Data | Calculated Data |
| DMSO | 7.2 | Experimental Data | Calculated Data |
Interpreting the Results:
The collected data should be analyzed in the context of the theoretical principles outlined in Section 1. Correlations between solubility and solvent properties such as polarity, hydrogen bonding capacity, and aromaticity should be examined. For instance, a high solubility in ethanol and methanol would confirm the significance of hydrogen bonding interactions with the carboxylic acid group. Conversely, enhanced solubility in toluene compared to hexane would highlight the role of π-π interactions with the aromatic ring.
Conclusion
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 3-(tert-Butyl)-5-iodobenzoic acid in organic solvents. By integrating theoretical predictions based on molecular structure with a detailed, practical experimental protocol, researchers are empowered to generate the precise solubility data required for their specific applications. A thorough understanding of this fundamental property is an indispensable cornerstone for the successful advancement of research and development involving this intriguing molecule.
References
- Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
- Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- Sigma-Aldrich. (n.d.). 3-(tert-Butyl)-5-iodobenzoic acid | 1000341-29-6.
- Unknown. (n.d.).
- ResearchGate. (2025, August 7).
- BenchChem. (n.d.). 4-(tert-Butyl)-3-iodobenzoic acid | 91131-72-5.
- Unknown. (n.d.).
- Unknown. (n.d.).
- BLDpharm. (n.d.). 1000341-29-6|3-(tert-Butyl)-5-iodobenzoic acid.
- Chemsrc. (2025, August 20). 3-Iodobenzoic acid | CAS#:618-51-9.
- Scribd. (n.d.). Carboxylic Acid & Phenol | PDF | Solubility.
- Sigma-Aldrich. (2025, August 19).
- TCI Chemicals. (n.d.).
- Fisher Scientific. (2011, February 3).
- Fisher Scientific Chemicals, Inc. (n.d.).
- CDH Fine Chemical. (n.d.).
Sources
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- 8. cdhfinechemical.com [cdhfinechemical.com]
Strategic Utilization of 3-(tert-Butyl)-5-iodobenzoic Acid in Medicinal Chemistry
This guide explores the strategic application of 3-(tert-Butyl)-5-iodobenzoic acid (CAS: 1000341-29-6), a high-value intermediate for accessing 3,5-disubstituted aryl motifs in drug discovery.[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and lead optimization, 3-(tert-Butyl)-5-iodobenzoic acid represents a "privileged" building block. Its value lies in the orthogonal reactivity of its functional handles (aryl iodide and carboxylic acid) combined with the structural properties of the tert-butyl group.
This compound allows medicinal chemists to access 3,5-disubstituted benzoic acid cores—a substitution pattern critical for locking pharmacophores in a specific vector (120° angle) while simultaneously filling hydrophobic pockets to boost potency and metabolic stability.
Chemical Profile & Structural Significance[1][2]
Physicochemical Properties[2]
-
Molecular Formula: C₁₁H₁₃IO₂
-
Appearance: White to off-white solid[1]
-
Lipophilicity (cLogP): ~4.2 (High lipophilicity due to the t-butyl group)
-
pKa: ~4.0 (Typical for substituted benzoic acids)
The "Meta-Meta" Geometry
The 1,3,5-substitution pattern is geometrically unique. Unlike para-substituted linkers that extend molecules linearly, the 3,5-pattern creates a "kinked" geometry.
-
The tert-Butyl Group (Position 3): Acts as a "lipophilic anchor." It is metabolically robust (unlike a methyl group, which is prone to oxidation) and provides significant steric bulk to induce conformational locking or fill large hydrophobic cavities (e.g., in kinase back-pockets).
-
The Iodine Atom (Position 5): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
-
The Carboxylic Acid (Position 1): A versatile handle for amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles, benzimidazoles).
Synthesis: The Modern C-H Activation Route
While classical routes might employ Sandmeyer reactions on 3-amino-5-tert-butylbenzoic acid, the modern, scalable approach utilizes Iridium-catalyzed C-H borylation . This method exploits steric control to selectively functionalize the 5-position (meta to both the bulky t-butyl and the carboxylate).
Synthesis Workflow (Graphviz)
Figure 1: Modern synthesis via Iridium-catalyzed C-H activation, ensuring high regioselectivity for the 5-position.
Medicinal Chemistry Applications
Divergent Library Generation
This scaffold is ideal for Divergent Synthesis . By prioritizing the order of reactions, a single batch of starting material can generate two distinct libraries.
-
Path A (Acid First): Amide coupling first allows for the introduction of diverse amines. The aryl iodide remains intact for subsequent array chemistry (e.g., Suzuki coupling with 96 different boronic acids).
-
Path B (Iodine First): Cross-coupling first modifies the core lipophilicity/electronics before the "warhead" or solubilizing group is attached via the acid.
Scaffold Hopping & Bioisosterism
The 3-tert-butyl-5-iodo motif serves as a bioisostere for:
-
3,5-Dichlorophenyl: Replacing halogens with a t-butyl group can improve solubility and reduce toxicity associated with halogenated metabolites.
-
3,5-Bis(trifluoromethyl)phenyl: The t-butyl group provides similar bulk but different electronic properties (electron-donating vs. electron-withdrawing), allowing for fine-tuning of the aryl ring's electron density.
PROTAC Linker Hub
In Proteolysis Targeting Chimeras (PROTACs), the 3,5-substitution allows the linker to exit the molecule at a defined vector relative to the E3 ligase binding element. The t-butyl group can prevent the linker from collapsing onto the protein surface, maintaining an extended conformation.
Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling (Iodine Functionalization)
This protocol selectively engages the iodine without affecting the carboxylic acid (if protected) or can be run directly on the free acid with excess base.
Reagents:
-
Substrate: 3-(tert-Butyl)-5-iodobenzoic acid (1.0 eq)
-
Boronic Acid: R-B(OH)₂ (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: Dioxane/Water (4:1)
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, base, and catalyst.
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed Dioxane/Water solvent mixture.
-
Heat to 80°C for 4–12 hours. Monitor by LCMS.
-
Workup: Acidify to pH 3 with 1N HCl (to ensure the product is in the acid form), extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: Amide Coupling (Acid Functionalization)
Standard HATU coupling is recommended for its high efficiency with electron-rich anilines or hindered amines.
Reagents:
-
Substrate: 3-(tert-Butyl)-5-iodobenzoic acid (1.0 eq)
-
Amine: R-NH₂ (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolve the substrate and DIPEA in DMF.
-
Add HATU and stir for 5 minutes (pre-activation).
-
Add the amine and stir at Room Temperature for 2–16 hours.
-
Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc/LiCl (aq) to remove DMF.
Logical Workflow for Library Design
The following diagram illustrates how to utilize this building block to create a focused library of Kinase Inhibitors or GPCR ligands.
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the iodine and acid handles.
References
-
Preparation of 3-Iodobenzoic Acid Derivatives : Organic Syntheses, Coll. Vol. 2, p. 349 (1943); Vol. 10, p. 44 (1930). Link
-
Iridium-Catalyzed C-H Borylation of Arenes : J. Am. Chem. Soc. 2002, 124, 390-391. (Seminal work on steric control in C-H activation). Link
-
Copper-Mediated Halodeboronation : J. Am. Chem. Soc. 2002, 124, 14844-14845. (Conversion of Boronates to Iodides). Link
-
Sigma-Aldrich Product Page : 3-(tert-Butyl)-5-iodobenzoic acid (CAS 1000341-29-6).[1][2][4] Link
-
Enamine Building Blocks : "Carboxylic Acids for Medicinal Chemistry". Link
Sources
3-(tert-Butyl)-5-iodobenzoic Acid: A Strategic Synthetic Building Block
Executive Summary
3-(tert-Butyl)-5-iodobenzoic acid (CAS: 1000341-29-6) represents a high-value "meta-functionalized" scaffold in modern medicinal chemistry and materials science. Its structural uniqueness lies in the 1,3,5-substitution pattern , which breaks molecular symmetry and provides three distinct vectors for chemical elaboration:
-
The tert-Butyl Group: A metabolic anchor that fills hydrophobic pockets and blocks para-metabolism.
-
The Iodide Handle: A reactive site for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
-
The Carboxylic Acid: A versatile linker for amidation, esterification, or heterocycle formation.
This guide details the synthesis, physicochemical profile, and application of this building block, specifically designed for researchers optimizing lead compounds or designing reticular materials (MOFs).
Part 1: Physicochemical Profile & Structural Analysis
Structural "Triad" Analysis
The molecule functions as a trifunctional core. The meta relationship between all three substituents is critical. Unlike ortho substituents which can cause steric clash, or para substituents which create linear rods, the meta arrangement creates a "kinked" geometry, increasing solubility and 3D complexity (Fsp³ character contribution from the t-butyl group).
| Property | Value (Experimental/Predicted) | Strategic Implication |
| Formula | C₁₁H₁₃IO₂ | -- |
| MW | 304.13 g/mol | Fragment-based drug discovery (FBDD) compatible. |
| CAS | 1000341-29-6 | -- |
| cLogP | ~4.5 – 4.9 | High lipophilicity; suitable for membrane permeability but requires polar handles in final drug. |
| pKa | ~3.9 – 4.1 | Slightly more acidic than benzoic acid (4.2) due to inductive effect of Iodide. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Excellent for CNS penetration (Rule of thumb < 90 Ų). |
Solubility Profile
-
High Solubility: DCM, THF, Ethyl Acetate, DMSO.
-
Moderate Solubility: Methanol, Ethanol.
-
Low Solubility: Water (requires basic pH > 8 to dissolve as the carboxylate salt).
Part 2: Synthesis of the Building Block
Producing 1,3,5-substituted benzenes is synthetically challenging due to the directing group conflict in electrophilic aromatic substitution (EAS). We present two routes: the Classical Sandmeyer Route (scalable, lower cost) and the Modern C-H Activation Route (high regioselectivity).
Route A: Classical Sandmeyer Sequence
This route relies on the nitration of 3-tert-butylbenzoic acid. Note that the tert-butyl group directs ortho/para, while the acid directs meta. Careful condition control is required to maximize the 5-nitro isomer.
-
Nitration: 3-(tert-butyl)benzoic acid + HNO₃/H₂SO₄ → 3-(tert-butyl)-5-nitrobenzoic acid (separation of isomers required).
-
Reduction: H₂/Pd-C or Fe/NH₄Cl → 3-(tert-butyl)-5-aminobenzoic acid.
-
Sandmeyer Iodination:
-
Diazotization: NaNO₂, H₂SO₄, 0°C.
-
Iodination: KI, CuI (cat).
-
Yield: Typically 60-75% for the final step.
-
Route B: Iridium-Catalyzed C-H Borylation (Regioselective)
For high-purity applications, the steric control of Iridium catalysis forces functionalization at the least hindered position (C5).
-
Precursor: Methyl 3-(tert-butyl)benzoate.
-
C-H Borylation: [Ir(OMe)(cod)]₂ (cat), dtbpy (ligand), B₂pin₂.
-
Selectivity: The bulky t-butyl and ester groups block positions 2, 4, and 6. The 5-position is the only sterically accessible site.
-
-
Ipso-Halogenation: CuBr₂ or NaI/Chloramine-T converts the C-B bond to C-I.
-
Hydrolysis: LiOH/THF/H₂O yields the free acid.
Figure 1: Comparison of Classical Nitration vs. Modern Ir-Catalyzed C-H Activation routes.
Part 3: Synthetic Utility & Reactivity
Chemoselectivity Profile
The molecule allows for orthogonal functionalization .
-
Acid Sensitivity: The carboxylic acid must be protected (as methyl/tert-butyl ester) if using strong bases (e.g., n-BuLi) or reducing agents (LiAlH₄).
-
Iodide Sensitivity: The C-I bond is labile to Pd(0) and radical conditions. It is stable to standard amide coupling reagents (HATU, EDC).
Divergent Synthesis Workflow
Researchers can choose which "handle" to pull first based on the target library.
-
Path A: Amide First (Library Generation)
-
React COOH with diverse amines.
-
Result: A library of aryl iodides ready for a single Suzuki coupling optimization.
-
-
Path B: Coupling First (Scaffold Elaboration)
-
Protect COOH (e.g., Methyl ester).
-
Perform Suzuki/Sonogashira at the Iodide.
-
Hydrolyze and couple amines later.
-
Figure 2: Divergent reactivity map showing orthogonal C-I and COOH transformations.
Part 4: Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling
Targeting the C-I bond while preserving the COOH (requires base optimization).
Rationale: The free acid can poison Pd catalysts or consume base. Using 3 equivalents of base ensures the carboxylate is formed and the catalytic cycle proceeds.
Materials:
-
Substrate: 3-(tert-Butyl)-5-iodobenzoic acid (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: Dioxane/Water (4:1)
Step-by-Step:
-
Charge a reaction vial with the iodobenzoic acid (304 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Add Dioxane (4 mL) and Water (1 mL). Degas by bubbling N₂ for 5 mins.
-
Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol). Cap immediately.
-
Heat to 80°C for 4-6 hours. Monitor by LCMS (Expect M+1 mass of biaryl product).
-
Workup: Cool to RT. Acidify with 1N HCl to pH ~2 (precipitates the product). Extract with EtOAc.[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol: Amide Coupling (HATU Method)
Targeting the COOH bond while leaving the Iodide intact.
Rationale: HATU is chosen for high conversion of electron-deficient or sterically hindered acids.
Materials:
-
Substrate: 3-(tert-Butyl)-5-iodobenzoic acid (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolve 3-(tert-Butyl)-5-iodobenzoic acid (1.0 mmol) in DMF (5 mL).
-
Add DIPEA (3.0 mmol) and stir for 5 mins.
-
Add HATU (1.2 mmol). The solution typically turns yellow/orange. Stir for 10 mins to form the activated ester.
-
Add Morpholine (1.2 mmol).
-
Stir at RT for 2 hours.
-
Workup: Dilute with water/brine (1:1). Extract with EtOAc.[1] Wash organic layer with sat. NaHCO₃ (removes byproducts) and 1N HCl (removes unreacted amine).
-
Result: 3-(tert-butyl)-5-iodobenzoylmorpholine.
Part 5: Applications in Drug Discovery & Materials
Medicinal Chemistry: The "Magic Methyl" Alternative
The tert-butyl group is often used to replace smaller alkyl groups to improve metabolic stability. The 3-(tert-butyl)-5-iodo motif allows researchers to scan the "meta" vector of a drug scaffold.
-
Case Study: In the development of RXR agonists , 3-alkyl-5-substituted benzoic acids mimic the lipophilic terpene tail of retinoic acid. The iodide allows attachment of the polar head group or a heteroaromatic core.
MOFs and Reticular Chemistry
This molecule is a "truncated" linker.
-
Usage: It serves as a capping agent to control crystal growth or defect engineering in MOFs (e.g., UiO-66 derivatives).
-
Expansion: It can be converted to 5-(tert-butyl)isophthalic acid (via carbonylation of the iodide) to create high-surface-area MOFs with hydrophobic pores.
References
-
Ir-Catalyzed C-H Borylation Mechanism & Regioselectivity
- Title: Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzo
- Source: University of Barcelona / J. Am. Chem. Soc.
-
URL:[Link] (Contextual Link)
-
Sandmeyer Reaction Protocols
-
General Reactivity of 3-Iodobenzoic Acids
- Title: Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid (Suzuki Coupling Protocol).
- Source: Organic Chemistry Portal / NOP.
-
URL:[Link]
-
Tert-Butyl Group in Drug Design
- Title: The impact of tertiary alcohols and lipophilic groups in drug design.
- Source: Hypha Discovery.
-
URL:[Link]
Sources
Unlocking Synthetic Pathways: A Guide to the Reactivity of the Carbon-Iodine Bond in Substituted Benzoic Acids
An In-Depth Technical Guide for Researchers
Abstract
The carbon-iodine (C-I) bond, particularly on an aromatic scaffold like benzoic acid, represents a cornerstone of modern synthetic chemistry. Its unique combination of low bond dissociation energy and high polarizability makes it an exceptionally versatile functional handle for constructing complex molecular architectures. This guide provides an in-depth exploration of the factors governing the reactivity of the C-I bond in substituted benzoic acids, with a focus on its application in palladium-catalyzed cross-coupling reactions—a class of transformations indispensable to pharmaceutical and materials science research. We will dissect the fundamental principles, explore the influence of electronic and steric effects, and provide validated protocols for key reactions, offering researchers a comprehensive resource to leverage this powerful synthetic tool.
The Carbon-Iodine Bond: A Privileged Synthetic Lever
Aryl iodides are premier substrates in a multitude of cross-coupling reactions primarily due to the inherent properties of the C-I bond. Compared to other carbon-halogen bonds, the C-I bond is the longest and weakest, rendering it the most reactive towards the initial, and often rate-determining, step of many catalytic cycles: oxidative addition.[1][2][3] This heightened reactivity allows for reactions to proceed under milder conditions than those required for the analogous aryl bromides or chlorides, preserving sensitive functional groups elsewhere in the molecule.[4]
The substituted benzoic acid framework further enhances this utility. The carboxylic acid group is not only a common feature in bioactive molecules but also serves as a powerful directing group and a handle for further functionalization or bioconjugation. The strategic placement of an iodine atom on this scaffold creates a robust building block for combinatorial chemistry and late-stage functionalization in drug discovery programs.[5]
| Bond Type | Average Bond Energy (kJ/mol) | Average Bond Length (pm) | Relative Reactivity in Oxidative Addition |
| C-F | 485 | 135 | Lowest |
| C-Cl | 339 | 177 | Low |
| C-Br | 285 | 194 | Medium |
| C-I | 218 | 214 | Highest |
| Table 1: Comparison of Carbon-Halogen Bond Properties. The low bond energy of the C-I bond is a primary driver of its high reactivity in palladium-catalyzed cross-coupling reactions. |
Modulating Reactivity: The Role of Aromatic Substituents
The reactivity of the C-I bond is not static; it is exquisitely tuned by the electronic properties of other substituents on the benzoic acid ring. These effects can be predicted and quantified using the principles of physical organic chemistry, notably the Hammett equation.[6]
Electronic Effects
The Hammett equation, log(K/K₀) = σρ, provides a framework for understanding how substituents (represented by the substituent constant, σ) influence reaction rates (related to the reaction constant, ρ).[6][7]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) have positive σ values. They inductively and/or resonantly pull electron density away from the aromatic ring. This makes the carbon atom of the C-I bond more electron-deficient (more electrophilic) and thus more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.[8] Consequently, EWGs generally accelerate the rate of cross-coupling reactions.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) have negative σ values. They donate electron density to the ring, making the C-I bond's carbon atom less electrophilic and slowing the rate of oxidative addition.
The position of the substituent is critical. Para-substituents exert both inductive and resonance effects, while meta-substituents primarily exert inductive effects.[9][10] Ortho-substituents introduce steric factors, which are discussed next.
Steric Hindrance
Substituents placed in the ortho position to the C-I bond can physically impede the approach of the bulky palladium catalyst complex. This steric hindrance can significantly slow down or even prevent the oxidative addition step, regardless of the substituent's electronic properties. This effect is a critical consideration in substrate design and can be exploited to achieve selective reactivity in poly-halogenated aromatic systems.
Figure 1: Logical workflow of substituent electronic effects on the rate-determining oxidative addition step.
Palladium-Catalyzed Cross-Coupling: Core Mechanisms and Protocols
The C-I bond of substituted benzoic acids is most powerfully exploited in palladium-catalyzed cross-coupling reactions. These reactions share a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.[11]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron species (e.g., a boronic acid).[12][13]
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the iodobenzoic acid derivative, forming a Pd(II) complex. This is typically the rate-determining step.[13][14]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide.[14]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[14][15]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling of 4-Iodobenzoic Acid
This protocol is a self-validating system; successful formation of the biphenyl product, confirmed by analytical methods, validates the reactivity of the C-I bond and the efficacy of the catalytic cycle.
-
Vessel Preparation (The "Why"): To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-iodobenzoic acid (1.0 eq.). An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition (The "Why"): Add the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2-3 eq.). The excess boronic acid ensures complete consumption of the limiting reagent. The base is essential for activating the boronic acid for the transmetalation step.[13]
-
Solvent System (The "Why"): Add a degassed solvent mixture, such as dioxane/water or toluene/ethanol/water. Degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) removes dissolved oxygen which can degrade the catalyst. The presence of water often accelerates the transmetalation step.
-
Reaction Execution (The "Why"): Heat the mixture with vigorous stirring to 80-100 °C. Elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification (The "Why"): Upon completion, cool the reaction to room temperature. Acidify the aqueous layer to protonate the benzoic acid product, causing it to precipitate or become extractable into an organic solvent like ethyl acetate. Purification by column chromatography or recrystallization yields the final product. The acidification step is a key purification tactic that leverages the chemical handle of the benzoic acid group.
The Sonogashira Coupling
The Sonogashira reaction couples aryl iodides with terminal alkynes, providing a powerful route to arylalkynes and conjugated enynes.[4][16] It typically uses a dual-catalyst system of palladium and copper(I).[17][18]
Mechanism: The reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the aryl iodide to Pd(0).
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself.[17]
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center, regenerating the copper(I) salt. Reductive elimination then yields the arylalkyne product and Pd(0).[16][17]
Figure 3: The dual catalytic cycle mechanism of the copper-co-catalyzed Sonogashira coupling.
Field-Proven Protocol: Sonogashira Coupling of 3-Iodobenzoic Acid
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 3-iodobenzoic acid (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (1-3 mol%), and a copper(I) co-catalyst such as CuI (2-5 mol%).[18]
-
Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine (which also serves as the solvent) or a mixture like THF/diisopropylamine. The amine base is crucial for deprotonating the alkyne and facilitating the formation of the copper acetylide.[17]
-
Substrate Addition: Add the terminal alkyne (1.1-1.2 eq.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The high reactivity of the C-I bond often allows these reactions to proceed under mild conditions.[4] Monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove amine salts. Evaporate the solvent. The residue can then be taken up in an organic solvent and washed with water. Acidification of the aqueous layer followed by extraction will isolate the carboxylic acid product, which can be further purified.
Conclusion and Future Perspectives
The carbon-iodine bond on substituted benzoic acids is a powerful and predictable functional group for molecular construction. Its high reactivity, governed by understandable electronic and steric principles, makes it a substrate of choice for a wide array of reliable and high-yielding cross-coupling reactions. For researchers in drug discovery and materials science, mastering the reactivity of these building blocks is not merely an academic exercise; it is a gateway to novel chemical entities with tailored properties. Future developments will likely focus on further expanding the reaction scope through the design of more active and selective catalysts, enabling these transformations to be performed under even milder, "greener" conditions and with increasingly complex and sensitive substrates.
References
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Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Available at: [Link]
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Al-Masum, Md., & Salah, N. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3614-3625. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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CSB/SJU. (n.d.). OA.6. Palladium Coupling Reactions in Organic Synthesis. Available at: [Link]
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Chen, C., et al. (2025, December 23). Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. Organic Letters. Available at: [Link]
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Wang, X., et al. (2021, May 14). Palladium-Catalyzed Chemoselective Oxidative Addition of Allyloxy-Tethered Aryl Iodides: Synthesis of Medium-Sized Rings and Mechanistic Studies. Organic Letters. Available at: [Link]
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J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Yakura, T., et al. (2021, March 27). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules. Available at: [Link]
-
Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 45(4), 1398-1407. Available at: [Link]
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University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Available at: [Link]
-
Ali, A. R., & Hu, L. (2025, July 31). Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry. Available at: [Link]
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Fiveable. (2025, August 15). Aryl Iodides Definition. Available at: [Link]
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University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Available at: [Link]
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National Center for Biotechnology Information. (2022, January 14). Unconventional mechanism and selectivity of the Pd-catalyzed C–H bond lactonization in aromatic carboxylic acid. Available at: [Link]
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ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available at: [Link]
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Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Available at: [Link]
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Chem Help ASAP. (2020, February 14). palladium coupling catalyst activation. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Available at: [Link]
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University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Available at: [Link]
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MDPI. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Available at: [Link]
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YouTube. (2015, June 19). Synthesis of para-Iodobenzoic Acid from Benzene. Available at: [Link]
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American Chemical Society. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available at: [Link]
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University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Available at: [Link]
-
University of Tasmania. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperat. Available at: [Link]
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PubMed. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Available at: [Link]
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ResearchGate. (n.d.). Heck reaction of iodobenzene with olefins using Pd- complex 3 a. Available at: [Link]
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Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]
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American Chemical Society. (2011, January 25). Palladium-Catalyzed Carboiodination of Alkenes: Carbon−Carbon Bond Formation with Retention of Reactive Functionality. Available at: [Link]
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National Center for Biotechnology Information. (2025, October 23). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Available at: [Link]
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Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]
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Cambridge University Press. (n.d.). 1 The Hammett cp relationship. Available at: [Link]
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Royal Society of Chemistry. (n.d.). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Available at: [Link]
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The Steric Anchor: A Technical Guide to the tert-Butyl Group in Aromatic Systems
Executive Summary
The tert-butyl group (–C(CH₃)₃) acts as the "sledgehammer" of steric substituents in aromatic chemistry.[1] Unlike methyl or ethyl groups, which offer mild steric bias, the tert-butyl group effectively locks molecular conformation, enforces exclusive regioselectivity, and alters electronic communication via Steric Inhibition of Resonance (SIR). This guide analyzes the tert-butyl group not just as a structural motif, but as a functional tool for controlling reactivity, metabolic stability, and molecular topography in drug design.[1]
Physical Chemistry of the "Fat" Substituent
To understand the tert-butyl group's influence, one must quantify its spatial demand compared to other alkyl groups.[1] It acts as a rigid, spherical cone of exclusion.
Steric Parameters
The tert-butyl group possesses a unique combination of high volume and lack of conformational flexibility (unlike n-butyl or sec-butyl).
| Parameter | Methyl (–CH₃) | Isopropyl (–CH(CH₃)₂) | tert-Butyl (–C(CH₃)₃) | Significance |
| A-Value (kcal/mol) | 1.70 | 2.15 | > 4.9 | In cyclohexanes, t-Bu locks the ring in a single chair conformation. In aromatics, this translates to severe rotation barriers for ortho-substituents. |
| Taft Steric Constant ( | 0.00 | -0.47 | -1.54 | Indicates a massive kinetic penalty for reactions occurring at adjacent centers. |
| Van der Waals Radius (Å) | ~2.0 | ~2.5 | ~3.0 | Creates a "cone of protection" that blocks reagent approach. |
The Ortho-Effect and "Gear" Mechanics
When attached to a benzene ring, the tert-butyl group creates a "gearing" mechanism with ortho-substituents. Unlike a methyl group, which can rotate rapidly to minimize strain, the tert-butyl group forces adjacent substituents out of planarity to relieve
Synthetic Utility: The Ultimate Para-Director
In Electrophilic Aromatic Substitution (EAS), the tert-butyl group is the textbook example of steric control overriding statistical probability .
Regioselectivity Profile
While alkyl groups are electronically activating and ortho, para directing, the tert-butyl group directs almost exclusively to the para position.
-
Toluene Nitration: ~58% ortho, ~37% para.[2]
-
t-Butylbenzene Nitration: ~16% ortho, ~73% para.
Mechanism of Exclusion: The transition state for ortho attack requires the electrophile to approach within the Van der Waals radius of the tert-butyl methyl hydrogens. The energy penalty for this crowding raises the activation energy (
Reversible Blocking Strategy (The Retro-Friedel-Crafts)
A critical application for senior synthetic chemists is using the tert-butyl group as a removable blocking group .
-
Install: Friedel-Crafts alkylation places t-Bu at the most accessible site.
-
Functionalize: Perform reactions (e.g., halogenation) which are now forced to specific positions.
-
Remove: The tert-butyl group is one of the few alkyl groups that can be removed via Retro-Friedel-Crafts dealkylation (protodealkylation) due to the stability of the tert-butyl carbocation.
Steric Inhibition of Resonance (SIR)[3]
The most profound electronic effect of the tert-butyl group is its ability to mechanically decouple electronic systems.
The "Twist" Effect
If a resonance-dependent group (like –NO₂, –COOH, or –NMe₂) is placed ortho to a tert-butyl group, the steric clash forces the functional group to rotate 90° out of the plane of the benzene ring.
Consequences:
-
Loss of Conjugation: The
-orbitals of the substituent can no longer overlap with the aromatic -system. -
Spectral Shifts: UV-Vis absorption bands associated with conjugation (K-bands) disappear or undergo a hypsochromic (blue) shift.
-
Acidity/Basicity Modulation:
-
N,N-Dimethylaniline: The nitrogen lone pair is usually delocalized into the ring (making it less basic). An ortho-t-butyl group twists the
, localizing the lone pair and increasing basicity significantly.
-
Visualization of SIR Pathway
The following diagram illustrates the logical flow of Steric Inhibition of Resonance.
Figure 1: Mechanism of Steric Inhibition of Resonance (SIR). The bulky group forces orthogonal conformation, breaking electronic conjugation.
Medicinal Chemistry Applications
In drug discovery, the tert-butyl group is a double-edged sword used for "Metabolic Shielding."[1]
-
Metabolic Stability: CYP450 enzymes typically oxidize exposed electron-rich sites. Placing a tert-butyl group adjacent to a metabolic "soft spot" (like an amide bond or ether linkage) can sterically block the enzyme's heme iron from accessing the site.
-
The "Methyl Oxidation" Liability: While the t-Bu group protects adjacent atoms, the t-Bu group itself is susceptible to CYP-mediated hydroxylation at one of its methyl groups (
-oxidation), forming a hydroxymethyl metabolite. -
Bioisosteres: To maintain the steric bulk while reducing metabolic liability, medicinal chemists often swap –C(CH₃)₃ for –CF₃ (trifluoromethyl) or a cyclopropyl ring.[3]
Experimental Protocols
Protocol A: Synthesis of p-Di-tert-butylbenzene (The "Blocking" Step)
A self-validating protocol for installing the group.
Rationale: This reaction demonstrates the high para-selectivity. The product precipitates, driving equilibrium.
-
Reagents: Benzene (or t-butylbenzene), tert-butyl chloride (1.1 eq), anhydrous
(0.05 eq). -
Setup: Flame-dried round-bottom flask with a drying tube (CaCl₂).
-
Procedure:
-
Dissolve
in the aromatic substrate at 0°C. -
Add tert-butyl chloride dropwise over 20 minutes. Note: Evolution of HCl gas confirms initiation.
-
Stir at room temperature for 1 hour.
-
-
Workup: Quench with ice water. Extract with diethyl ether. Wash organic layer with
(removes acid traces). Dry over . -
Validation:
-
TLC: distinct spot
~0.8 (Hexanes). -
¹H NMR: Singlet at
1.30 ppm (18H), Singlet at 7.35 ppm (4H). The symmetry of the aromatic signal confirms para substitution.
-
Protocol B: Retro-Friedel-Crafts Dealkylation (The "Removal" Step)
Used to remove the blocking group after it has served its purpose.
Rationale: The reaction is driven by the stability of the t-butyl cation and the volatility of the byproduct (isobutylene).
-
Reagents: p-Di-tert-butylbenzene derivative, Triflic acid (
) or Benzene (as a trans-alkylation acceptor). -
Procedure:
-
Dissolve substrate in Benzene (acts as solvent and acceptor).
-
Add Lewis Acid (
) or Proton Acid ( ). -
Heat to reflux (60-80°C).
-
-
Mechanism: The proton attacks the ring carbon bearing the t-butyl group (ipso-attack). The
bond breaks to relieve steric strain, generating the stable t-butyl cation, which is immediately quenched by the benzene solvent (forming t-butylbenzene). -
Validation: Disappearance of the
1.30 ppm singlet in NMR.
Workflow Diagram: The Blocking Strategy
Figure 2: The "Protect-Direct-Deprotect" workflow utilizing the tert-butyl group's reversible nature.
References
-
BenchChem. (2025).[1] The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Retrieved from 1
-
Hunt, I. (n.d.). Steric Effects in Electrophilic Aromatic Substitution. University of Calgary. Retrieved from
-
Ashenhurst, J. (2018). Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. Retrieved from 4
-
Bohm, S., & Exner, O. (2000).[5] Steric inhibition of resonance: a revision and quantitative estimation. Chemistry (Weinheim). Retrieved from 5
-
Johnson, T. (2013). Metabolically Stable tert-Butyl Replacement. NIH / PMC. Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. enamine.net [enamine.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Sonogashira Coupling of 3-(tert-Butyl)-5-iodobenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Substrates in Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-cocatalyzed cross-coupling reaction is celebrated for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]
This application note provides a detailed guide to the Sonogashira coupling of a particularly challenging substrate: 3-(tert-Butyl)-5-iodobenzoic acid. This molecule presents a confluence of steric and electronic hurdles. The bulky tert-butyl group can sterically hinder the approach of the catalytic species to the reaction center, while the electron-withdrawing nature of the carboxylic acid group deactivates the aryl iodide, potentially slowing the rate-determining oxidative addition step in the catalytic cycle.[5][6]
This document will provide a robust protocol, delve into the mechanistic underpinnings of the reaction to rationalize the choice of conditions, and offer troubleshooting guidance to empower researchers to successfully navigate the complexities of this transformation.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline and may require optimization based on the specific alkyne coupling partner and available laboratory equipment.
Materials and Reagents
-
3-(tert-Butyl)-5-iodobenzoic acid
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), degassed)
-
Anhydrous and anaerobic reaction conditions are recommended.[7]
Reaction Setup and Procedure
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-(tert-Butyl)-5-iodobenzoic acid (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and CuI (0.02-0.10 equiv).
-
Solvent and Base Addition: Add the degassed solvent, followed by the base (2-3 equiv). Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Aryl iodides are generally more reactive and may couple at room temperature, while less reactive partners might require heating.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine base. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Palladium Catalyst | 1-5 mol% | Pd(PPh₃)₂Cl₂ is often more stable, while Pd(PPh₃)₄ is a common Pd(0) source.[8] |
| Copper(I) Iodide | 2-10 mol% | Co-catalyst that facilitates the formation of the copper acetylide intermediate.[9] |
| Base | 2-3 equivalents | Neutralizes the HI byproduct and deprotonates the terminal alkyne.[9] |
| Alkyne | 1.1-1.5 equivalents | A slight excess ensures complete consumption of the aryl iodide. |
| Solvent | THF, DMF | Must be able to dissolve all reaction components.[10] |
| Temperature | Room Temp. to 60 °C | Higher temperatures may be needed for this deactivated substrate.[11][12] |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the Pd(0) catalyst and Glaser-Hay homocoupling of the alkyne.[8][9] |
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling.
Mechanism and Key Considerations
A thorough understanding of the Sonogashira reaction mechanism is crucial for optimizing conditions and troubleshooting. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][13]
The Catalytic Cycles
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) complex.[13] This step is often rate-limiting, especially with electron-deficient aryl halides.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[13]
-
Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide intermediate.[2][9] This species is then ready for transmetalation to the palladium center.
-
Catalytic Cycle Diagram
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Key Considerations for 3-(tert-Butyl)-5-iodobenzoic Acid
-
Steric Hindrance: The tert-butyl group can impede the oxidative addition step. The use of bulky, electron-rich phosphine ligands on the palladium catalyst can sometimes overcome this by promoting the formation of a more reactive, monoligated palladium species.[14]
-
Electronic Deactivation: The electron-withdrawing carboxylic acid group makes the aryl iodide less electron-rich and thus less reactive towards oxidative addition.[5] To counteract this, slightly elevated temperatures or a more electron-rich palladium catalyst may be necessary.
-
Carboxylic Acid Functionality: The acidic proton of the carboxylic acid can potentially interfere with the basic conditions of the reaction. However, the pKa of the carboxylic acid is generally much lower than that of the terminal alkyne, so the amine base will preferentially deprotonate the alkyne. It is crucial to use a sufficient excess of the base to neutralize the HI byproduct and facilitate alkyne deprotonation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, poor quality reagents, insufficient temperature. | Use fresh, high-purity palladium and copper catalysts.[8] Ensure solvents are anhydrous and degassed.[7] Systematically increase the reaction temperature.[12] |
| Formation of Palladium Black | Catalyst decomposition. | This can be caused by impurities or inappropriate solvent choice.[8] Anecdotal evidence suggests THF may sometimes promote its formation.[15] Ensure an inert atmosphere is maintained. |
| Glaser-Hay Homocoupling of Alkyne | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[8] Copper-free Sonogashira conditions can also be explored to avoid this side reaction.[8] |
| Starting Material Remains | Low reactivity of the aryl iodide. | Increase reaction temperature. Consider a more electron-rich phosphine ligand for the palladium catalyst. The reactivity order for aryl halides is I > Br > Cl.[8] |
Conclusion
The Sonogashira coupling of 3-(tert-Butyl)-5-iodobenzoic acid, while challenging, is an achievable transformation with careful consideration of the reaction parameters. By understanding the interplay of steric and electronic factors and by employing a well-defined protocol, researchers can successfully synthesize valuable alkynylated benzoic acid derivatives. The insights provided in this application note are intended to serve as a comprehensive guide for navigating the intricacies of this powerful cross-coupling reaction.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 14, 2026, from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Retrieved February 14, 2026, from [Link]
-
Sonogashira Coupling Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Retrieved February 14, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved February 14, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Retrieved February 14, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books. (n.d.). Retrieved February 14, 2026, from [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved February 14, 2026, from [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (2025, August 9). Retrieved February 14, 2026, from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved February 14, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). Retrieved February 14, 2026, from [Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Iron-Catalyzed Sonogashira Type Cross-Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions | Request PDF - ResearchGate. (2025, August 6). Retrieved February 14, 2026, from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved February 14, 2026, from [Link]
-
Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Sonogashira coupling of aryl halides with acetylenic compounds catalysed by 1 a - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (2020, May 7). Retrieved February 14, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved February 14, 2026, from [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Retrieved February 14, 2026, from [Link]
-
Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons | Organic Letters - ACS Publications. (2022, December 13). Retrieved February 14, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved February 14, 2026, from [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]
-
Recent progress in copper-catalyzed cross-coupling reactions - ResearchGate. (2025, August 7). Retrieved February 14, 2026, from [Link]
-
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Retrieved February 14, 2026, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. (n.d.). Retrieved February 14, 2026, from [Link]
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- 15. reddit.com [reddit.com]
Heck coupling of 3-(tert-Butyl)-5-iodobenzoic acid with alkenes
Application Note: Heck-Mizoroki Coupling of 3-(tert-Butyl)-5-iodobenzoic Acid
Executive Summary
This guide details the protocol for the palladium-catalyzed vinylation of 3-(tert-Butyl)-5-iodobenzoic acid (CAS: 1000341-29-6). While aryl iodides are typically highly reactive in Heck couplings, this specific substrate presents a dual challenge: the lipophilicity of the tert-butyl group versus the polarity of the free carboxylic acid.
Standard protocols often fail due to poor solubility of the intermediate carboxylate salts or catalyst poisoning by the free acid. This note provides two validated methodologies: a Classical Phosphine-Based Method (Method A) for high-value, small-scale synthesis, and a Jeffery-Type Phase Transfer Method (Method B) optimized for speed and scale-up.
Substrate Analysis & Strategic Logic
| Feature | Chemical Implication | Operational Adjustment |
| Aryl Iodide (C-I) | Weak bond energy ( | Milder temperatures (80–100°C) are sufficient compared to aryl bromides. |
| Free Carboxylic Acid | Can protonate active Pd(0) species or form insoluble salts. | Critical: Requires |
| 3-tert-Butyl Group | Adds significant lipophilicity and bulk at the meta position. | Improves solubility in organic solvents (DMF/DMAc) but requires rigorous washing during purification to remove non-polar byproducts. |
| Regiochemistry | Meta-substitution pattern (1,3,5). | Steric hindrance at the Iodine site is minimal. Electronic bias suggests standard trans-selectivity with terminal alkenes. |
Experimental Protocols
Method A: Classical Pd(OAc)₂ / PPh₃ System (High Precision)
Recommended for initial screening and substrates with sensitive functional groups.
Reagents:
-
Substrate: 3-(tert-Butyl)-5-iodobenzoic acid (1.0 equiv)
-
Alkene: Acrylate/Styrene derivative (1.2 – 1.5 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv / 5 mol%)
-
Ligand: Triphenylphosphine [PPh₃] (0.10 equiv / 10 mol%)
-
Base: Triethylamine [Et₃N] (3.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ and PPh₃ in 1/3 of the DMF volume. Stir at room temperature (RT) for 15 minutes under Nitrogen/Argon. Why: This reduces Pd(II) to the active Pd(0)L₂ species in situ, signaled by a color change from orange to yellow/black.
-
Substrate Addition: Add the aryl iodide and the alkene to the vial.
-
Base Addition: Add Et₃N followed by the remaining DMF. Note: The acid will immediately react with Et₃N to form the soluble triethylammonium carboxylate salt.
-
Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by HPLC/TLC.
-
Quench: Cool to RT. Dilute with EtOAc and proceed to Purification (Section 4).
Method B: Jeffery Conditions (Ligand-Free / Phase Transfer)
Recommended for scale-up and difficult substrates. Uses "Jeffery conditions" to stabilize Pd nanoparticles.
Reagents:
-
Substrate: 1.0 equiv
-
Alkene: 1.5 equiv
-
Catalyst: Pd(OAc)₂ (0.03 equiv / 3 mol%)
-
Additive: Tetrabutylammonium bromide [TBAB] (1.0 equiv)
-
Base: Sodium Acetate [NaOAc] or Potassium Carbonate [K₂CO₃] (2.5 equiv)
-
Solvent: DMF or DMAc (Optional: 10% water can accelerate reaction).
Workflow:
-
Combine all solids (Substrate, Base, TBAB, Pd(OAc)₂) in the reaction vessel.
-
Purge with inert gas.[1]
-
Add Solvent and Alkene via syringe.
-
Heat to 80–100°C .
-
Reaction is typically faster (2–6 hours).
Self-Validating Purification Protocol (Acid-Base Swing)
Because the product is a carboxylic acid, column chromatography is often unnecessary. Use this extraction logic to ensure high purity.
-
Initial Dilution: Dilute the crude reaction mixture (DMF solution) with Ethyl Acetate (EtOAc) .
-
Base Extraction (Targeting Product):
-
Wash the organic layer with 0.5 M NaOH or Sat. NaHCO₃ (2x).
-
Validation: The product (carboxylate) moves to the Aqueous Layer . Impurities (unreacted alkene, phosphine oxides, Pd-black) remain in the Organic Layer .
-
Keep the Aqueous Layer. Discard the Organic Layer (after checking TLC).
-
-
Acidification (Regenerating Product):
-
Cool the aqueous layer on ice.
-
Slowly acidify with 1 M HCl to pH ~2.
-
Observation: The product should precipitate as a white/off-white solid due to the lipophilic tert-butyl group.
-
-
Isolation:
-
If solid precipitates: Filter and wash with cold water.
-
If oil forms: Extract back into EtOAc, dry over MgSO₄, and concentrate.
-
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the catalytic cycle, highlighting the critical role of the base in regenerating the catalyst and the specific path of the aryl iodide.
Figure 1: Catalytic cycle for the Heck coupling of aryl iodides. Note that the regeneration step (bottom right) requires stoichiometric base to scavenge the HI acid formed, preventing catalyst protonation.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Precipitation of Pd (Black) | Catalyst decomposition ("Pd Black"). | Add TBAB (Method B) or increase Ligand:Pd ratio (Method A). Ensure O₂ exclusion. |
| Low Conversion | Substrate inhibition (Free Acid). | Verify >2.5 eq Base was used. The reaction mixture must remain basic throughout. |
| Regioisomer Mix | Electronic effects of alkene. | Use electron-deficient alkenes (acrylates) for high selectivity. Styrenes may yield small amounts of branched isomers. |
| Product is Oily/Impure | Incomplete extraction. | Perform the Acid-Base Swing (Section 4) rigorously. The t-butyl group makes the neutral acid very soluble in organics, ensuring clean separation from salts. |
References
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390.
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[6] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky substrates).
-
Sigma-Aldrich. (2023). Product Specification: 3-(tert-Butyl)-5-iodobenzoic acid.[7]
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. 1000341-29-6|3-(tert-Butyl)-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
Application Note: Palladium-Catalyzed Amination of 3-(tert-Butyl)-5-iodobenzoic Acid
Executive Summary & Strategic Analysis
The substrate 3-(tert-butyl)-5-iodobenzoic acid represents a high-value pharmacophore scaffold. The meta-tert-butyl group provides lipophilicity and metabolic stability, while the iodine handle allows for late-stage diversification. However, the presence of a free carboxylic acid presents a binary challenge in Palladium catalysis:
-
Catalyst Poisoning: Carboxylates can bind tightly to Pd(II) intermediates, displacing ligands and arresting the catalytic cycle.
-
Solubility/Protonation: The acidic proton can quench amido-Pd complexes or sequester the base required for the catalytic turnover.
This guide presents two distinct workflows. Protocol A (The "Gold Standard") utilizes a protection-deprotection strategy to guarantee high yields and reproducibility. Protocol B (The "Direct Route") employs specialized base/ligand systems for direct amination, offering higher atom economy for advanced optimization campaigns.
Mechanistic Logic & Catalyst Selection
To achieve successful amination, we must navigate the catalytic cycle while mitigating the interference of the carboxylic acid.
The Catalytic Cycle & Acid Interference
The following diagram illustrates the standard Buchwald-Hartwig cycle and the specific off-cycle traps introduced by the free acid.
Figure 1: Catalytic cycle highlighting the competitive inhibition pathways (gray nodes) caused by the free carboxylic acid.
Ligand & Base Strategy[1]
-
Ligand (Xantphos/BrettPhos): We prioritize bidentate ligands like Xantphos for their wide bite angle, which facilitates reductive elimination, or bulky monodentate ligands like BrettPhos to prevent the formation of stable Pd-carboxylate resting states.
-
Base (The Critical Variable):
-
For Protocol A (Ester):Cs₂CO₃ is preferred. It is mild and soluble enough in dioxane/toluene to facilitate the cycle without degrading the ester.
-
For Protocol B (Acid):LiHMDS (Lithium Hexamethyldisilazide) is mandatory. It is a soluble, non-nucleophilic strong base that instantly deprotonates the acid to the Lithium carboxylate (inert to Pd) and the amine, driving the equilibrium forward.
-
Experimental Protocols
Protocol A: The "Gold Standard" (Ester Protection Route)
Recommended for scale-up (>5g) and high-value amines.
Workflow Overview:
-
Esterification: Methyl ester formation (quantitative).
-
Amination: Standard Buchwald-Hartwig coupling.
-
Hydrolysis: Saponification to return the acid.
Step 1: Methyl Esterification
-
Dissolve 3-(tert-butyl)-5-iodobenzoic acid (1.0 equiv) in MeOH (0.5 M).
-
Add H₂SO₄ (0.1 equiv) dropwise.
-
Reflux for 4 hours (Monitor by TLC: 20% EtOAc/Hex; Acid stays at baseline, Ester R_f ~ 0.8).
-
Concentrate, neutralize with sat. NaHCO₃, extract with EtOAc. Dry (Na₂SO₄) and concentrate.
-
Checkpoint: Yield should be >95%. Product is a pale yellow oil/solid.
-
Step 2: Palladium-Catalyzed Amination (The Coupling)
Reagents:
-
Substrate: Methyl 3-(tert-butyl)-5-iodobenzoate (1.0 equiv)
-
Amine: 1.2 equiv (Primary or Secondary)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (0.2 M, degassed)
Procedure:
-
Charge: In a glovebox or under Argon flow, add Pd₂(dba)₃, Xantphos, Cs₂CO₃, and the aryl iodide ester into a reaction vial.
-
Solvate: Add degassed 1,4-Dioxane.
-
Activate: Stir for 5 mins at RT to pre-form the catalyst complex (solution turns orange/red).
-
Add Amine: Add the amine coupling partner.[1]
-
Heat: Seal and heat to 90°C for 12-16 hours.
-
QC Check: TLC/LCMS. Look for disappearance of the aryl iodide peak (M+).
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate. Purify via Flash Chromatography (Hex/EtOAc gradient).
Step 3: Hydrolysis
-
Dissolve the coupled ester in THF/Water (3:1).
-
Add LiOH·H₂O (3.0 equiv).
-
Stir at 40°C for 4 hours.
-
Critical Workup: Acidify carefully with 1M HCl to pH 4-5. Extract with EtOAc. The product (amino-acid) will partition into the organic phase.
Protocol B: The "Direct Route" (Unprotected Acid)
Recommended for rapid library synthesis or when esterification is chemically forbidden.
Key Concept: Use LiHMDS (3.5 equiv) to act as both the base for the catalytic cycle and the protecting group (forming the Li-carboxylate in situ).
Reagents:
-
Substrate: 3-(tert-butyl)-5-iodobenzoic acid (1.0 equiv)
-
Amine: 1.2 equiv[2]
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos or BrettPhos (10 mol%)
-
Base: LiHMDS (1.0 M in THF) - 3.5 equiv
-
Solvent: THF (anhydrous)
Procedure:
-
Pre-complexation: In a separate vial, mix Pd(OAc)₂ and Ligand in 1 mL THF. Stir 10 min (Yellow
Orange). -
Deprotonation: In the main reaction vessel, dissolve the Acid substrate and Amine in THF.
-
Base Addition: Add LiHMDS dropwise at 0°C. Stir 10 min. Note: The solution may become heterogeneous (Li-salts).
-
Catalyst Injection: Add the pre-formed Pd/Ligand solution to the reaction mixture.
-
Reaction: Heat to 65°C (mild heat is preferred for LiHMDS stability) for 18 hours.
-
Quench: Cool to RT. Quench with 1M HCl until pH < 2.
-
Isolation:
Data Summary & Comparison
| Feature | Protocol A (Ester Route) | Protocol B (Direct Route) |
| Reliability | Very High | Moderate (Substrate dependent) |
| Step Count | 3 Steps | 1 Step |
| Atom Economy | Lower (Protection/Deprotection) | High |
| Water Tolerance | Moderate (Cs₂CO₃) | None (LiHMDS is water-sensitive) |
| Purification | Standard Silica Chromatography | Requires Acid/Base Extraction or Reverse Phase |
| Typical Yield | 80-90% (Overall) | 40-65% |
Troubleshooting & Failure Analysis
Scenario 1: Low Conversion (Starting Material Remains)
-
Cause: Catalyst death due to oxygen or poor ligand quality.
-
Fix: Switch to a precatalyst like Xantphos-Pd-G3 or BrettPhos-Pd-G3 to ensure active Pd(0) generation.
-
Fix: Increase temperature to 100°C (Protocol A only).
Scenario 2: De-iodination (Protodehalogenation)
-
Observation: Mass spec shows [M-I+H].
-
Cause: Hydride source present (often from dioxane oxidation or excess alcohol).
-
Fix: Use fresh, anhydrous Toluene. Switch base to NaOtBu (if using Protocol A).
Scenario 3: Product stuck in Aqueous Phase
-
Context: Protocol B workup.
-
Fix: Amino acids are zwitterionic. Do not extract at pH 7 or pH 1. You must hit the Isoelectric Point (pI) , usually pH 4-5, where the net charge is zero, maximizing organic solubility.
Workflow Visualization
Figure 2: Comparative workflow of the two protocols. Protocol A offers modular safety; Protocol B offers speed.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Kuwano, R., & Hartwig, J. F. (2003). "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia." Journal of the American Chemical Society. [Link] (Reference for base/hydrolysis dynamics).
-
Guram, S. A., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition. [Link]
-
User Guide to Palladium-Catalyzed Amination. (Buchwald Lab, MIT). A foundational resource for ligand selection. [Link]
Sources
Synthesis of Amides from 3-(tert-Butyl)-5-iodobenzoic Acid: An Application Note and Protocol Guide
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The direct coupling of a carboxylic acid and an amine, while thermodynamically favorable, is kinetically slow, necessitating the use of activating agents. The synthesis of amides from sterically hindered carboxylic acids, such as 3-(tert-butyl)-5-iodobenzoic acid, presents a significant challenge. The bulky tert-butyl group can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, often leading to low yields and slow reaction rates with standard coupling protocols.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of amides from 3-(tert-butyl)-5-iodobenzoic acid. It details robust and optimized protocols, explains the mechanistic rationale behind the choice of reagents, and offers guidance on product purification and characterization. While specific literature examples for the amide coupling of 3-(tert-butyl)-5-iodobenzoic acid are not prevalent, the protocols herein are adapted from highly successful methods for the structurally analogous and electronically similar 3-fluoro-5-iodobenzoic acid, and are grounded in established principles for overcoming steric hindrance in amide synthesis.[2]
Strategic Considerations for a Sterically Hindered Substrate
The primary obstacle in the acylation of amines with 3-(tert-butyl)-5-iodobenzoic acid is the steric hindrance imposed by the tert-butyl group, which is ortho to the carboxylic acid's point of activation. This necessitates the careful selection of coupling reagents and reaction conditions to facilitate an efficient reaction. Key strategies include:
-
Choice of Coupling Reagent: The use of highly reactive coupling reagents is often required. Uronium/aminium salts like HATU are known to be particularly effective for hindered couplings.[3] Carbodiimide-based reagents such as EDC, when used with additives like HOBt, can also be successful, though may require longer reaction times or elevated temperatures.[4]
-
Acyl Halide Intermediates: An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl halide, such as an acyl fluoride. Acyl fluorides are less sterically demanding than other acyl halides and can be highly effective in couplings with hindered substrates.[2]
-
Reaction Conditions: Optimization of solvent, temperature, and stoichiometry is crucial. Polar aprotic solvents like DMF or NMP are commonly used to ensure solubility of all reaction components. In cases of severe steric hindrance, elevated temperatures may be necessary to drive the reaction to completion.
Recommended Protocols
The following protocols are presented as robust starting points for the synthesis of amides from 3-(tert-butyl)-5-iodobenzoic acid. Researchers are encouraged to monitor reaction progress by TLC or LC-MS and optimize conditions as needed for their specific amine substrate.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the widely accessible and effective 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) to facilitate amide bond formation. HOBt acts as an additive to form a more reactive and stable active ester, minimizing side reactions.[4]
Materials:
-
3-(tert-Butyl)-5-iodobenzoic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard aqueous workup reagents (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(tert-butyl)-5-iodobenzoic acid (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).
-
Add the amine (1.0-1.2 equiv) and HOBt (1.1-1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add DIPEA or TEA (2.0-3.0 equiv) dropwise to the stirred solution.
-
Add EDC·HCl (1.1-1.5 equiv) portion-wise over several minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS until the starting carboxylic acid is consumed. For particularly hindered amines, gentle heating (e.g., 40-50 °C) may be required.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Table 1: Representative Reagent Stoichiometry for EDC/HOBt Coupling
| Reagent | Equivalents |
| 3-(tert-Butyl)-5-iodobenzoic acid | 1.0 |
| Amine | 1.0 - 1.2 |
| EDC·HCl | 1.1 - 1.5 |
| HOBt | 1.1 - 1.5 |
| DIPEA or TEA | 2.0 - 3.0 |
Workflow for EDC/HOBt Mediated Amide Synthesis
Caption: General workflow for the synthesis of amides from 3-(tert-butyl)-5-iodobenzoic acid using EDC/HOBt.
Protocol 2: HATU Mediated Amide Coupling
For more challenging couplings, particularly with less nucleophilic or sterically demanding amines, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent. HATU promotes the rapid formation of a highly reactive OAt-active ester, which readily reacts with amines.[3]
Materials:
-
3-(tert-Butyl)-5-iodobenzoic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard aqueous workup reagents
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-(tert-butyl)-5-iodobenzoic acid (1.0 equiv) and HATU (1.1-1.5 equiv) in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIPEA (2.0-3.0 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Reagent Stoichiometry for HATU Coupling
| Reagent | Equivalents |
| 3-(tert-Butyl)-5-iodobenzoic acid | 1.0 |
| Amine | 1.1 |
| HATU | 1.1 - 1.5 |
| DIPEA | 2.0 - 3.0 |
Protocol 3: Acyl Fluoride Mediated Amide Coupling
This protocol involves the in situ formation of the corresponding acyl fluoride, a highly reactive intermediate that is less sterically hindered than the activated esters formed with many common coupling reagents. This method can be particularly advantageous for the most challenging sterically hindered couplings.[2]
Materials:
-
3-(tert-Butyl)-5-iodobenzoic acid
-
Fluorinating agent (e.g., Cyanuric Fluoride, Deoxo-Fluor®)
-
Amine (primary or secondary)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard aqueous workup reagents
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve 3-(tert-butyl)-5-iodobenzoic acid (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add the fluorinating agent (e.g., Cyanuric Fluoride, 1.1 equiv).
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, monitoring the formation of the acyl fluoride by an appropriate method (e.g., IR spectroscopy, watching for the disappearance of the broad O-H stretch and the appearance of a new carbonyl stretch).
-
Amidation: In a separate flask, dissolve the amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DCM.
-
Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.
Mechanistic Insights
A clear understanding of the reaction mechanisms is vital for troubleshooting and optimizing amide coupling reactions.
EDC/HOBt Mechanism: The reaction proceeds through a multi-step pathway. First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic HOBt to generate a more stable HOBt-active ester. This active ester is less prone to side reactions, such as the formation of an N-acylurea byproduct. Finally, the amine attacks the carbonyl carbon of the active ester to form the desired amide and regenerate HOBt.
HATU Mechanism: In the presence of a base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea. The amine then rapidly reacts with this active ester to yield the amide product. The formation of the OAt-ester is often accompanied by a color change, which can be used to monitor the activation step.[5]
Mechanism of EDC/HOBt-Mediated Amide Bond Formation
Caption: Key intermediates in the EDC/HOBt coupling reaction.
Purification and Characterization
Purification: The primary method for purifying the resulting amides is flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. For more polar amides, a solvent system containing dichloromethane and methanol may be more appropriate. In some cases, if the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[6]
Characterization: The structure and purity of the synthesized amides should be confirmed by standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR: Expect to see characteristic signals for the tert-butyl group (a singlet around 1.3-1.5 ppm), the aromatic protons (in the 7-8 ppm region), and the amide N-H proton (a broad singlet, the chemical shift of which is highly dependent on solvent and concentration). The protons of the N-alkyl or N-aryl substituent will also be present.[7][8]
-
¹³C NMR: The carbonyl carbon of the amide typically resonates in the range of 165-175 ppm. Signals for the tert-butyl group (quaternary carbon around 35 ppm and methyl carbons around 31 ppm) and the aromatic carbons should also be identifiable.[7]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the product, observing the [M+H]⁺ or [M+Na]⁺ ions.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretch for the amide carbonyl group, typically in the range of 1630-1680 cm⁻¹, and an N-H stretch for secondary amides around 3300 cm⁻¹.
Table 3: Typical Spectroscopic Data Ranges for N-Substituted 3-(tert-Butyl)-5-iodobenzamides
| Technique | Functional Group | Typical Chemical Shift / Wavenumber |
| ¹H NMR | tert-Butyl (9H) | δ 1.3 - 1.5 ppm (singlet) |
| Aromatic (3H) | δ 7.5 - 8.5 ppm (multiplets) | |
| Amide N-H (1H) | δ 7.5 - 9.5 ppm (broad singlet) | |
| ¹³C NMR | Carbonyl (C=O) | δ 165 - 175 ppm |
| tert-Butyl (C(CH₃)₃) | δ ~35 ppm (quaternary), ~31 ppm (methyls) | |
| Aromatic C-I | δ ~95 ppm | |
| IR | N-H Stretch | 3200 - 3400 cm⁻¹ (secondary amides) |
| C=O Stretch | 1630 - 1680 cm⁻¹ |
Conclusion
The synthesis of amides from the sterically hindered 3-(tert-butyl)-5-iodobenzoic acid requires careful consideration of reaction conditions and coupling reagents. The protocols provided, utilizing both standard EDC/HOBt and more powerful HATU and acyl fluoride methodologies, offer reliable pathways to access these challenging compounds. By understanding the underlying mechanistic principles and employing rigorous purification and characterization techniques, researchers can confidently synthesize a diverse range of amides from this valuable building block for applications in drug discovery and materials science.
References
- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction.
- ChemicalBook. (n.d.). Benzamide(55-21-0) 1H NMR spectrum. ChemicalBook.
- Green Chemistry - The MJA Lab. (2020, November 23). Green Chemistry.
- Swarna, V. M., Undem, B. J., & Korlipara, V. L. (2007). Design and synthesis of 3,5-disubstituted benzamide analogues of DNK333 as dual NK1/NK2 receptor probes. Bioorganic & Medicinal Chemistry Letters, 17(4), 890–894.
- HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
- tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins
- BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. BenchChem.
- What is the best technique for amide purification? (2020, November 2).
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). American Chemical Society.
- Tri-n-butyltin Hydride-Mediated radical reactions of ortho-and meta-Iodobenzamides to synthesize benzomacrolactams. SciELO.
- The Synthesis of Sterically Hindered Amides. CHIMIA.
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uva.nl [pure.uva.nl]
- 8. rsc.org [rsc.org]
Application Note & Protocol: Leveraging 3-(tert-Butyl)-5-iodobenzoic Acid for the Synthesis of Novel Enzyme Inhibitors
Abstract
In the landscape of modern drug discovery, the strategic design of small molecule libraries is paramount for identifying potent and selective enzyme inhibitors. Aryl halides, particularly iodoarenes, serve as exceptionally versatile scaffolds for library synthesis due to their reactivity in palladium-catalyzed cross-coupling reactions. This document provides a detailed guide for researchers and drug development professionals on the application of 3-(tert-Butyl)-5-iodobenzoic acid as a strategic starting material for the synthesis of enzyme inhibitors. We will explore its chemical rationale, provide detailed protocols for key synthetic transformations, and discuss its application in generating structurally diverse molecules poised for biological evaluation.
Introduction: The Strategic Value of the Scaffold
3-(tert-Butyl)-5-iodobenzoic acid is a trifunctional building block uniquely suited for medicinal chemistry applications. Its utility stems from the orthogonal reactivity of its three key functional groups, each serving a distinct purpose in inhibitor design.
-
The Iodine Atom: Positioned at the 5-carbon, the iodine atom is the primary reactive handle for introducing molecular diversity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the systematic and efficient installation of various aryl, heteroaryl, alkyl, and amino moieties.
-
The tert-Butyl Group: This bulky, lipophilic group is a common motif in medicinal chemistry.[1] Its primary role is to probe and occupy hydrophobic pockets within an enzyme's active site, often leading to enhanced binding affinity and potency. Furthermore, the steric hindrance provided by the tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, potentially improving the pharmacokinetic profile of the final compound.[1]
-
The Carboxylic Acid: This group provides a crucial point for interaction with polar residues in an enzyme's active site, capable of acting as a hydrogen bond donor or acceptor. It can also serve as a synthetic handle for amide bond formation, allowing for the extension of the molecule or its conjugation to other pharmacophores.
The strategic arrangement of these groups makes 3-(tert-Butyl)-5-iodobenzoic acid an ideal starting point for creating libraries of drug-like molecules targeting a range of enzymes implicated in diseases such as cancer and metabolic disorders.[2]
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The central strategy for elaborating the 3-(tert-Butyl)-5-iodobenzoic acid scaffold is palladium-catalyzed cross-coupling. This allows for the rapid generation of a diverse library of analogues from a single, common intermediate. The general workflow is depicted below.
Caption: General workflow for inhibitor synthesis and discovery.
Two of the most powerful and widely used cross-coupling reactions in this context are the Sonogashira and Suzuki reactions.
Protocol 1: Sonogashira Coupling for Alkyne Installation
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne.[3] This is invaluable for introducing linear, rigid linkers or functionalities that can reach deep into an enzyme's binding pocket.
Rationale for Reagent Selection:
-
Palladium Catalyst: A combination of a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] is often used. In situ, it is reduced to the active Pd(0) species.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a classic and highly effective co-catalyst that facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] Copper-free methods exist but may require different conditions.[5]
-
Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HI generated during the reaction. It can often serve as the solvent as well.[5][6]
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used if the base is not used as the solvent.
Detailed Step-by-Step Protocol:
-
Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 3-(tert-Butyl)-5-iodobenzoic acid (1.0 equiv., e.g., 304 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv., 21 mg, 0.03 mmol) and copper(I) iodide (0.05 equiv., 9.5 mg, 0.05 mmol).
-
Solvent and Base: Add anhydrous triethylamine (10 mL). Stir for 5 minutes to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv., 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 30% ethyl acetate in hexanes. The starting aryl iodide should be consumed, and a new, typically less polar, product spot should appear.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~3-4 to ensure the carboxylic acid is protonated. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl-substituted benzoic acid derivative.
Protocol 2: Suzuki Coupling for Biaryl Synthesis
The Suzuki coupling is a robust method for creating a C-C bond between the aryl iodide and an organoboron species (e.g., a boronic acid or boronic ester).[7] This is a premier method for constructing biaryl scaffolds, which are privileged structures in many classes of enzyme inhibitors, particularly kinase inhibitors.
Rationale for Reagent Selection:
-
Palladium Catalyst: Palladium(II) chloride (PdCl₂) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are common choices. Simple salts like PdCl₂ are often effective in aqueous conditions.[7]
-
Boronic Acid/Ester: The coupling partner, typically an aryl or heteroaryl boronic acid, is chosen to introduce the desired functionality.
-
Base: An aqueous inorganic base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) is required to activate the boronic acid for transmetalation.[7]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is standard, facilitating the dissolution of both the organic and inorganic reagents.
Detailed Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(tert-Butyl)-5-iodobenzoic acid (1.0 equiv., e.g., 304 mg, 1.0 mmol) and the desired arylboronic acid (1.1 equiv., 1.1 mmol) in a mixture of toluene (8 mL) and water (2 mL).
-
Base Addition: Add sodium hydroxide (4.0 equiv., 160 mg, 4.0 mmol).[7]
-
Inert Atmosphere: Bubble argon or nitrogen through the stirred solution for 15-20 minutes to degas the mixture.
-
Catalyst Addition: Add palladium(II) chloride (0.01 equiv., 1.8 mg, 0.01 mmol).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction is often complete in 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with water (20 mL) and ethyl acetate (20 mL). Acidify the aqueous layer with 1M HCl to pH ~3-4. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Application Pathway: Synthesis of a Hypothetical Inhibitor Scaffold
To illustrate the power of this approach, the following pathway outlines the synthesis of a hypothetical inhibitor scaffold where a nitrogen-containing heterocycle is introduced via Suzuki coupling, and the carboxylic acid is converted to an amide.
Caption: A two-step synthesis of a hypothetical inhibitor scaffold.
This two-step process rapidly builds molecular complexity, creating a final molecule with features designed to interact with an enzyme active site: a hydrophobic tert-butyl group, a hydrogen-bond accepting pyridine ring, and a central amide linkage capable of further hydrogen bonding.
Physicochemical and Safety Data
A summary of key data for the starting material is provided below.
| Property | Value | Reference |
| CAS Number | 1000341-29-6 | [8][9] |
| Molecular Formula | C₁₁H₁₃IO₂ | [8] |
| Molecular Weight | 304.13 g/mol | [8] |
| Physical Form | Solid | [8] |
| Purity | ≥98% | [8] |
| Storage | 2-8°C, protect from light | [8][9] |
Safety Information: Users must consult the full Safety Data Sheet (SDS) before use.
-
Signal Word: Warning[8]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][10]
-
Pictogram: GHS07 (Harmful)[8]
-
Incompatible Materials: Strong oxidizing agents.[10]
Conclusion
3-(tert-Butyl)-5-iodobenzoic acid represents a high-value, versatile starting material for the synthesis of enzyme inhibitor libraries. Its distinct functional groups allow for the strategic and modular construction of complex small molecules. By employing robust and well-established palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, researchers can efficiently generate diverse sets of compounds for biological screening. The protocols and strategies outlined in this document provide a solid foundation for leveraging this powerful building block in drug discovery and medicinal chemistry programs.
References
-
Diamanti, E., Hamed, M. M., Lacour, A., & Hirsch, A. K. H. (2021). Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class. ChemMedChem, 16(15), 2378-2383. Retrieved from [Link]
-
OC-Praktikum. (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Iodobenzoic acid | CAS#:618-51-9. Retrieved from [Link]
-
Working Group for New TB Drugs. (n.d.). Drug Targets. Retrieved from [Link]
-
Dandia, A., et al. (2018). Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone. Organic Chemistry Frontiers, 5(10), 1637-1641. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? Retrieved from [Link]
-
Stepan, A. F., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3). Retrieved from [Link]
-
Smith, T. E., et al. (2018). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 95(11), 2056-2061. Retrieved from [Link]
-
Mondal, B., & Roy, S. (2018). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEPPSI/PPh3 under aerobic condition. Journal of Chemical Sciences, 130(11). Retrieved from [Link]
-
Nature Portfolio. (2025, October 9). A new enzyme is expanding the arsenal for targeted protein degradation. Retrieved from [Link]
-
Processes. (2023, November 1). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Retrieved from [Link]
-
The Open Medicinal Chemistry Journal. (n.d.). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Retrieved from [Link]
-
Current Issues in Molecular Biology. (2025, November 5). Editorial for Special Issue “New Insight: Enzymes as Targets for Drug Development in Current Issues in Molecular Biology”. Retrieved from [Link]
-
Štefane, B., et al. (2010). The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines: A Search for Potential MurF Enzyme Inhibitors. HETEROCYCLES, 80(2), 1235. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(tert-Butyl)-3-iodobenzoic acid | 91131-72-5 | Benchchem [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. 3-(tert-Butyl)-5-iodobenzoic acid | 1000341-29-6 [sigmaaldrich.com]
- 9. 1000341-29-6|3-(tert-Butyl)-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Application Note: Scalable Regioselective Synthesis of 3-(tert-Butyl)-5-iodobenzoic Acid Derivatives
This Application Note is structured as a comprehensive technical guide for process chemists and researchers. It addresses the specific synthetic challenge of accessing the 3,5-disubstituted aromatic scaffold, which is difficult to achieve via traditional electrophilic aromatic substitution.[1]
Executive Summary
The synthesis of 3-(tert-butyl)-5-iodobenzoic acid presents a classic "meta-meta" substitution challenge. Traditional Electrophilic Aromatic Substitution (EAS) on 3-tert-butylbenzoic acid fails to provide the 3,5-isomer due to the directing effects of the carboxyl (meta-directing) and tert-butyl (ortho/para-directing) groups, which favor substitution at the 4- and 6-positions.
This protocol details a regioselective, scalable route utilizing Iridium-catalyzed C-H activation. Unlike traditional methods, this approach leverages steric control to exclusively functionalize the 5-position.[1] This guide covers the synthesis from commercially available precursors to the final purified acid, suitable for multi-gram to kilogram scale-up.[1]
Strategic Analysis: The "Meta-Meta" Challenge
Retrosynthetic Comparison
The selection of the synthetic route is driven by the requirement for high regiochemical purity without chromatographic separation.[1]
-
Route A: Direct Iodination (EAS)
-
Route B: Iridium-Catalyzed C-H Borylation (Selected) [5]
Reaction Workflow Diagram
The following logic flow illustrates the critical decision points and reaction sequence.
Figure 1: Strategic workflow for the regioselective synthesis of 3-(tert-butyl)-5-iodobenzoic acid.
Detailed Experimental Protocols
Stage 1: Esterification (Precursor Preparation)
Rationale: The free acid is incompatible with standard Ir-catalyzed borylation conditions due to catalyst poisoning and solubility issues. Methyl protection is robust and minimizes steric bulk compared to tert-butyl esters.
Reagents:
-
3-tert-Butylbenzoic acid (1.0 equiv)
-
Methanol (Solvent/Reagent, 10 vol)
-
Sulfuric acid (H2SO4, 0.1 equiv)
Protocol:
-
Charge 3-tert-butylbenzoic acid into a reactor.
-
Add Methanol (10 volumes).
-
Slowly add concentrated H2SO4 (exothermic).[1]
-
Reflux for 12 hours. Monitor by TLC/HPLC.
-
Workup: Concentrate MeOH, dilute with EtOAc, wash with sat. NaHCO3 (to remove unreacted acid), then Brine.[1] Dry (MgSO4) and concentrate.[1]
-
Yield: Quantitative (>95%) clear oil. Use directly.
Stage 2: Iridium-Catalyzed C-H Borylation (Critical Step)
Rationale: This step installs the boron handle at the 5-position. The bulky dtbpy ligand creates a catalyst pocket that only accepts the least hindered C-H bond (C5).[1]
Reagents:
-
Methyl 3-tert-butylbenzoate (1.0 equiv)
-
Bis(pinacolato)diboron (
) (0.55-0.6 equiv) Note: 0.5 equiv is theoretical, slight excess ensures conversion. - (0.5 - 1.0 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (1.0 - 2.0 mol%)
-
Solvent: MTBE or THF (anhydrous).[1]
Protocol:
-
Inertion: Purge reactor with
or Argon. Oxygen poisons the active Ir(III) species.[1] -
Catalyst Formation: In a separate vessel, mix
, dtbpy, and in minimal THF. Stir for 10 min until the solution turns deep red/brown (formation of active tris-boryl species). -
Reaction: Add the substrate (Methyl 3-tert-butylbenzoate) to the reactor, followed by the catalyst solution.
-
Heating: Heat to reflux (60-80°C) for 4-16 hours.
-
Completion: HPLC should show >98% conversion to the aryl boronate.
-
Workup: Evaporate solvent. Pass through a short silica plug (eluting with hexane/EtOAc) to remove Ir catalyst residues.[1]
-
Scale-up Note: For kg scale, the crude mixture is often carried forward directly to iodination to avoid isolation losses.[1]
-
Stage 3: One-Pot Oxidative Iododeboronation
Rationale: Converting the C-B bond to C-I.[1] We utilize a mild, copper-catalyzed oxidative method or a Chloramine-T method which avoids harsh Lewis acids.
Reagents:
-
Crude Aryl Boronate (from Stage 2)
-
Sodium Iodide (NaI) (1.5 equiv)
-
Chloramine-T (1.5 equiv) OR
(1.2 equiv) in aqueous NaOH. -
Solvent: THF/Water (1:1).[1]
Protocol (Chloramine-T Method - Greener):
-
Dissolve crude boronate in THF/Water (1:1).[1]
-
Add NaI (1.5 equiv).[1]
-
Add Chloramine-T trihydrate (1.5 equiv) portion-wise over 30 mins. Caution: Mild exotherm.[1]
-
Stir at Room Temperature for 2 hours. The solution typically turns dark yellow/brown.[1]
-
Quench: Add aqueous Sodium Thiosulfate (
) to reduce excess iodine species (color fades to pale yellow). -
Extraction: Extract with EtOAc. Wash organic layer with water and brine.[1]
-
Purification: Crystallization from Heptane/EtOAc is preferred over chromatography for scale.[1]
Stage 4: Hydrolysis
Reagents:
-
Methyl 3-tert-butyl-5-iodobenzoate
-
Lithium Hydroxide (LiOH) (3.0 equiv)
-
THF/Water (3:1)
Protocol:
-
Dissolve ester in THF/Water.[1]
-
Add LiOH.[1] Stir at 40°C for 4 hours.
-
Workup: Acidify with 1M HCl to pH 2. The product usually precipitates as a white solid.[1]
-
Filtration: Filter the solid, wash with water, and dry in a vacuum oven at 50°C.
Quantitative Summary & Specifications
| Parameter | Specification / Result |
| Overall Yield | 65 - 75% (over 4 steps) |
| Purity (HPLC) | > 98.5% (Area %) |
| Regio-isomer Purity | > 99:1 (5-iodo vs others) |
| Appearance | White to Off-white crystalline solid |
| Key Impurity | Protodeboronation product (3-tert-butylbenzoic acid) < 0.5% |
Safety & Scale-Up Considerations
-
Hydrogen Evolution: The C-H borylation step releases hydrogen gas.[1] On a large scale, ensure adequate headspace ventilation or use a pressure-relief system to prevent over-pressurization.
-
Iodine Waste: Iodine-containing waste streams must be segregated and treated with thiosulfate before disposal to prevent corrosion of metal plumbing and environmental release.[1]
-
Catalyst Cost: While Iridium is expensive, the catalyst loading can often be lowered to 0.1 mol% on kilogram scale if the reagents are strictly anhydrous and oxygen-free.[1]
-
Exotherms: The addition of Chloramine-T or oxidants during iodination is exothermic.[1] Controlled addition (dosing) is required.[1]
References
-
C-H Borylation Mechanism & Regioselectivity
-
Large-Scale Application of Ir-Catalysis
-
Larsen, M. A., & Hartwig, J. F. (2014).[1] Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. J. Am. Chem. Soc., 136(11), 4287–4299.[1] Link
- Note: See also industrial examples from Corteva Agriscience on kilo-scale boryl
-
-
Iododeboronation Method
-
Product Data Verification
-
Sigma-Aldrich Product Sheet: 3-(tert-Butyl)-5-iodobenzoic acid. Link
-
Sources
Analytical methods for reaction monitoring of 3-(tert-Butyl)-5-iodobenzoic acid
Application Note: Analytical Strategies for 3-(tert-Butyl)-5-iodobenzoic Acid
Executive Summary & Chemical Context
This guide details the analytical framework for monitoring the synthesis and purity of 3-(tert-Butyl)-5-iodobenzoic acid (CAS: 1000341-29-6). This molecule is a critical "scaffold" intermediate, featuring three distinct chemical handles: a carboxylic acid (solubility/directing group), a tert-butyl group (lipophilicity/steric bulk), and an aryl iodide (high-reactivity site for cross-coupling).
Chemical Profile:
-
Molecular Formula: C₁₁H₁₃IO₂
-
Molecular Weight: 304.13 g/mol
-
pKa (Predicted): ~3.8 – 4.0 (Acidic mobile phase required).
-
LogP (Predicted): ~4.2 (Highly lipophilic due to the t-butyl and iodine).
Analytical Challenges:
-
Regioisomerism: If synthesized via direct iodination of 3-tert-butylbenzoic acid, differentiating the 5-iodo (meta) product from the 2-iodo (ortho) or 4-iodo (para) byproducts is critical.
-
Hydrophobicity: The bulky t-butyl group causes significant retention on C18 columns, requiring high organic gradients.
-
Debudding/Deiodination: In subsequent coupling reactions (e.g., Suzuki), monitoring for hydro-deiodination (loss of I) or de-tert-butylation is essential.
Analytical Workflow Strategy
The following decision tree outlines the logic for selecting the appropriate method based on the reaction stage.
Figure 1: Analytical workflow for reaction monitoring. IPC = In-Process Control.
Method 1: Rapid In-Process Control (TLC)
Purpose: Qualitative assessment of starting material consumption. Mechanism: Separation based on polarity. The carboxylic acid requires acidification of the eluent to prevent "streaking" caused by ionization.
Protocol:
-
Stationary Phase: Silica Gel 60 F₂₅₄ plates.
-
Mobile Phase: Hexanes : Ethyl Acetate : Acetic Acid (80 : 20 : 1).
-
Note: Acetic acid suppresses the ionization of the benzoic acid, ensuring tight spots.
-
-
Visualization:
-
UV (254 nm): The iodobenzoic acid moiety is strongly UV active.
-
KMnO₄ Stain: Oxidizes the benzylic positions; useful if UV lamp is unavailable or to detect non-UV active impurities.
-
-
Rf Values (Approximate):
-
3-(tert-Butyl)benzoic acid (SM): ~0.35
-
3-(tert-Butyl)-5-iodobenzoic acid (Product): ~0.45 (Iodine increases lipophilicity, moving it higher).
-
Method 2: Quantitative HPLC-UV/MS (The Gold Standard)
Purpose: Quantitative conversion calculation and regioisomer separation. Causality: A C18 column is chosen for its ability to separate based on hydrophobicity. The tert-butyl group provides strong interaction with the stationary phase.
Critical Parameter - pH Control: The mobile phase must be acidic (pH < 3.0). At neutral pH, the carboxylic acid deprotonates (COO⁻), becoming highly polar and eluting in the void volume with poor peak shape. Acidification ensures the neutral form (COOH) dominates, retaining the analyte on the column.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Balances resolution (for isomers) with run time. |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains pH ~2.7 to suppress ionization. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN is preferred over MeOH for lower backpressure and sharper peaks for aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Wavelength | 254 nm (Primary), 230 nm (Secondary) | 254 nm targets the benzene ring; 230 nm captures the iodine auxochrome contribution. |
| Temperature | 40°C | Reduces viscosity and improves mass transfer for the bulky molecule. |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial hold to elute polar salts/catalysts. |
| 2.0 | 40 | Begin gradient. |
| 12.0 | 95 | Ramp to high organic to elute the lipophilic product. |
| 15.0 | 95 | Wash column (remove dimers/oligomers). |
| 15.1 | 40 | Re-equilibration. |
| 20.0 | 40 | Ready for next injection. |
Impurity Profiling & Regioisomer Logic
When synthesizing this molecule via electrophilic aromatic substitution (iodination), the directing effects of the substituents determine the impurities.
-
Substituent Effects:
-
COOH: Meta-director (deactivating).
-
t-Butyl: Para/Ortho-director (activating).
-
-
Target: 3-(tert-butyl)-5-iodobenzoic acid (Meta to COOH, Meta to t-Butyl). Note: This substitution pattern is difficult to achieve via direct iodination of 3-tert-butylbenzoic acid because the directing groups fight.
-
Direct Iodination Risk: Likely produces 2-iodo (ortho to t-butyl) or 6-iodo (ortho to COOH) isomers.
-
Sandmeyer Route Risk: If made from 3-amino-5-tert-butylbenzoic acid, the main impurity is the phenol (from water attack) or deaminated product.
-
Separation Logic (Graphviz):
Figure 2: Expected elution order on C18. The iodine atom adds significant lipophilicity, pushing the target peak later than the non-iodinated precursor.
Step-by-Step Sample Preparation Protocol
A. In-Process Control (Liquid Reaction)
-
Sampling: Withdraw 20 µL of reaction mixture.
-
Quench: Dispense into a vial containing 500 µL of ACN:Water (1:1) with 10 µL of saturated Sodium Thiosulfate (to quench active iodine species).
-
Filter: Pass through a 0.2 µm PTFE syringe filter (removes Pd catalyst particulates).
-
Inject: 5 µL onto HPLC.
B. Solid Intermediate (Purity Check)
-
Weigh: 5.0 mg of dried solid.
-
Dissolve: Add 1.0 mL of Acetonitrile (HPLC Grade). Sonicate for 5 minutes.
-
Dilute: Take 100 µL of stock and dilute with 900 µL of Water/ACN (1:1).
-
Why? Injecting 100% ACN can cause "solvent shock" leading to split peaks for early eluters.
-
-
Inject: 5-10 µL.
Troubleshooting Guide
-
Problem: Peak tailing for the main peak.
-
Root Cause: Silanol interactions or insufficient acid in mobile phase.
-
Fix: Increase Formic acid to 0.1% or switch to Trifluoroacetic acid (TFA) at 0.05%. TFA is a stronger ion-pairing agent.
-
-
Problem: "Ghost" peaks in blank runs.
-
Root Cause: Iodine carryover. Iodine is "sticky" and lipophilic.
-
Fix: Add a needle wash step with 90% ACN / 10% Water between injections.
-
-
Problem: Split peaks.
-
Root Cause: Sample solvent too strong (100% ACN).
-
Fix: Match sample diluent to starting gradient conditions (e.g., 40% ACN).
-
References
-
General HPLC Method Development for Acidic Compounds
-
Synthesis and Properties of Iodobenzoic Acids
-
pKa and Solubility Data (Analogous Structures)
- PubChem Compound Summary for 3-Iodobenzoic acid (Structural analog for pKa estim
-
Monitoring Cross-Coupling Reactions
- McNally, A., et al. (2014). "Palladium-catalyzed C–H fluorination of carbon centers." Science.
Sources
Derivatization of 3-(tert-Butyl)-5-iodobenzoic acid for material science
Application Note: Scaffolds for Reticular & Electronic Materials
Abstract & Strategic Value
This application note details the derivatization and integration of 3-(tert-Butyl)-5-iodobenzoic acid (CAS: 1000341-29-6) . Unlike simple benzoic acid derivatives, this molecule offers a unique "dual-handle" architecture for material science:
-
The Iodine Handle (-I): A high-reactivity site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira), enabling the growth of conjugated backbones for organic electronics.
-
The tert-Butyl Group (-tBu): A steric modulator that enhances solubility in organic solvents (crucial for solution-processable OLEDs) and prevents structural interpenetration in Metal-Organic Frameworks (MOFs).
This guide provides validated protocols for transforming this building block into extended ligands and functional porous materials.
Chemical Architecture & Logic
The utility of 3-(tert-butyl)-5-iodobenzoic acid lies in its meta-substitution pattern. The tert-butyl group provides necessary solubility and crystallographic spacing, while the iodine atom serves as a "dormant" site that can be activated before or after material assembly.
Figure 1: Functional breakdown of the scaffold. The diagram highlights how specific structural motifs translate to material applications.
Protocol Module A: Ligand Extension via Suzuki-Miyaura Coupling
Objective: Synthesis of extended biaryl linkers for MOF expansion. Mechanism: The iodine atom undergoes rapid oxidative addition to Pd(0), significantly faster than bromides, allowing for milder conditions that preserve the carboxylic acid moiety.
Materials
-
Substrate: 3-(tert-Butyl)-5-iodobenzoic acid (1.0 equiv)
-
Coupling Partner: 4-Carboxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology
-
Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 30 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling side products.
-
Assembly: In a Schlenk flask, combine the aryl iodide, boronic acid, and base. Add the degassed solvent via syringe.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the flask.
-
Reaction: Heat to 80°C for 12 hours . The reaction is complete when TLC (MeOH/DCM 1:9) shows consumption of the iodide.
-
Workup: Acidify to pH 3 with 1M HCl to protonate the carboxylates. Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Ethanol/Water. Note: Column chromatography is often difficult due to the polarity of the dicarboxylic acid product; recrystallization is preferred.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to O₂ or high heat. | Improve degassing; lower temp to 70°C; add TBAB (phase transfer agent) to stabilize nanoparticles. |
| Low Yield | Steric hindrance of t-Butyl group. | Switch catalyst to Pd(OAc)₂ + SPhos . SPhos is bulky and electron-rich, boosting oxidative addition.[1] |
| Protodeboronation | Boronic acid instability. | Use Boronic Acid Pinacol Ester instead of free acid; switch base to CsF (anhydrous conditions). |
Protocol Module B: Post-Synthetic Modification (PSM) in MOFs
Objective: Incorporate the linker into a MOF (e.g., UiO-67 type) and functionalize it after crystal growth. Rationale: Direct synthesis of complex functionalized MOFs often fails because bulky groups interfere with crystal nucleation. Using the iodobenzoate as a "pro-ligand" allows the formation of a high-quality crystal (the "parent" MOF), which is then chemically modified.
Phase 1: Solvothermal Growth (Parent MOF)
-
Precursor Solution: Dissolve ZrCl₄ (1 equiv) and 3-(tert-Butyl)-5-iodobenzoic acid (as a capping agent or mixed linker) in DMF.
-
Modulation: Add Acetic Acid (30 equiv). Expert Insight: The modulator competes with the linker, slowing down nucleation and yielding larger, defect-free crystals.
-
Crystallization: Heat in a sealed autoclave at 120°C for 24 hours .
-
Activation: Wash crystals with DMF (3x) and Acetone (3x) to remove unreacted ligand.
Phase 2: Post-Synthetic Suzuki Coupling
This step performs chemistry INSIDE the pores of the solid MOF.
-
Suspension: Suspend the dried Iodobenzoate-MOF crystals in degassed 1,4-Dioxane.
-
Reagent Loading: Add Phenylboronic acid (5 equiv) and K₂CO₃ (5 equiv).
-
Catalyst Diffusion: Add Pd(OAc)₂ (10 mol%). Note: Use a catalyst without bulky ligands (like PPh₃) to ensure it can diffuse into the MOF pores.
-
Reaction: Heat gently at 60°C for 24 hours without stirring (to prevent crystal grinding).
-
Validation: Digest the MOF in dilute HF/DMSO-d6 and analyze via ¹H NMR. The disappearance of the aryl iodide signal confirms internal derivatization.
Figure 2: The Post-Synthetic Modification (PSM) workflow. This strategy circumvents steric issues during initial crystallization.
References & Grounding
-
Compound Data & Safety:
-
Suzuki Coupling Protocols:
-
MOF Post-Synthetic Modification:
-
Review of PSM Strategies: Cohen, S. M. "Postsynthetic modification of metal–organic frameworks."[6][7][8][9][10] Chemical Science, 2010. (Foundational concept grounding). See also: RSC Publishing Review. Available at:
-
Node Modification: "Node Modification of Metal‐Organic Frameworks for Catalytic Applications." NCBI/PMC. Available at:
-
-
Related Hypervalent Iodine Chemistry:
-
Use of t-Butyl iodobenzoates in oxidation: "Mechanochemical catalytic oxidations... from 3,5-di-tert-butyl-2-iodobenzoic acid."[11] Organic Chemistry Frontiers. Available at:
-
Disclaimer: The protocols described herein involve the use of transition metals and high temperatures. Always consult the Safety Data Sheet (SDS) for 3-(tert-Butyl)-5-iodobenzoic acid and all reagents before proceeding.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1000341-29-6|3-(tert-Butyl)-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 3-(tert-Butyl)-5-iodobenzoic acid | 1000341-29-6 [sigmaaldrich.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Node Modification of Metal‐Organic Frameworks for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Post-Synthetic Annealing: Linker Self-Exchange in UiO-66 and Its Effect on Polymer-Metal Organic Framework Interaction | Prof. Dr. Bradley P. Ladewig [ladewig.co]
- 11. Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3-(tert-Butyl)-5-iodobenzoic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(tert-Butyl)-5-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex substrate.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem Area 1: Low to No Product Yield
Question: My reaction shows very low conversion or has failed completely. What are the most likely causes when using 3-(tert-Butyl)-5-iodobenzoic acid?
Answer: Failure to form the desired product with this substrate typically points to issues related to its significant steric hindrance and the electronic nature of the carboxylic acid. The primary bottlenecks in the Suzuki catalytic cycle are often the oxidative addition and reductive elimination steps, both of which are impeded by the bulky tert-butyl group.[1][2]
Here are the key factors to investigate:
-
Ineffective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be inadequate. The steric bulk of 3-(tert-Butyl)-5-iodobenzoic acid requires a highly active catalyst system to facilitate the key steps of the reaction. Bulky, electron-rich phosphine ligands are essential as they promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[1][3]
-
Suboptimal Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so reactive that it promotes unwanted side reactions.[3] With a carboxylic acid present on the substrate, the base also forms a salt, which can significantly alter solubility and reactivity.
-
Reagent Degradation: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved by a proton source (often water or alcohols).[4] This is a very common cause of low yields.[4]
-
Poor Reagent Solubility: The carboxylate salt of your starting material, formed in the presence of the base, may have poor solubility in the chosen solvent system, effectively removing it from the catalytic cycle.
Question: Which palladium catalysts and ligands are recommended for this sterically demanding coupling?
Answer: For sterically hindered substrates, particularly those with substitution at the ortho positions relative to the coupling site (in this case, the tert-butyl group is meta, but its bulk projects over the iodine's position), specialized ligands are required. These ligands are designed to be both bulky and electron-rich.[3]
-
Bulky Monophosphine Ligands (Buchwald-type): These are often the first choice for challenging couplings. Their bulk accelerates the reductive elimination step, while their electron-donating nature facilitates oxidative addition.[1][3]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can form very stable and active palladium complexes, making them suitable for coupling unreactive aryl chlorides and other challenging substrates.[5]
A screening approach is often necessary, but the following are excellent starting points:
| Ligand Family | Specific Examples | Key Advantages for This Substrate |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly effective for sterically hindered substrates; promote fast reductive elimination.[5][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form highly active and thermally stable catalysts; excellent for challenging couplings.[5][7] |
| Other Bulky Phosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Strong electron donors that promote oxidative addition.[7] |
dot
Caption: Logic for selecting ligands for sterically hindered substrates.
Problem Area 2: Significant Byproduct Formation
Question: I am observing a significant amount of a byproduct that appears to be 3-(tert-Butyl)benzoic acid (dehalogenation). How can I prevent this?
Answer: Dehalogenation, the replacement of the iodide with a hydrogen atom, is a common side reaction in Suzuki couplings.[4][8] It arises from the formation of a palladium-hydride (Pd-H) species, which can undergo reductive elimination with your aryl group before the desired transmetalation can occur.[8]
Primary Causes and Solutions:
-
Hydride Source: The Pd-H species can be generated from the base, solvent (especially alcohols), or residual water in the reaction.[4][8]
-
Solution: If using an alcohol-based solvent, switch to an aprotic solvent like dioxane, THF, or toluene. Ensure your solvent is anhydrous if possible, although a small amount of water is often necessary for the Suzuki reaction to proceed.[4]
-
-
Slow Transmetalation: If the transmetalation step is slow relative to the formation of the Pd-H species, dehalogenation is more likely.
Question: My mass spectrometry results show a dimer of my boronic acid partner (homocoupling). What causes this and how can I minimize it?
Answer: Homocoupling of the boronic acid is another frequent side reaction. It is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species that form if the catalytic cycle is disrupted.[4][9]
Prevention Strategies:
-
Degas Rigorously: Before heating, thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.
-
Use a High-Quality Palladium Source: Ensure you are using a reliable Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that cleanly generates the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0), a step which can sometimes lead to side reactions if not efficient.[4]
-
Control Reaction Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can sometimes lead to more homocoupling. Optimize the ratio for your specific system.
Problem Area 3: Product Purification Challenges
Question: I have successfully formed my product, but I am struggling to isolate it cleanly. What is a good purification strategy?
Answer: The carboxylic acid functional group is a major advantage for purification. It allows you to use acid-base extraction to separate your product from non-acidic impurities.
Recommended Purification Workflow:
-
Initial Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer with water to remove the bulk of inorganic salts.
-
Basic Extraction: Extract the organic layer with a mild aqueous base solution (e.g., 1 M Na₂CO₃ or NaHCO₃). Your product, being a carboxylic acid, will deprotonate and move into the aqueous layer, leaving behind non-acidic impurities (like boronic acid homocoupling byproducts) in the organic layer.
-
Acidification and Re-extraction: Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. Your product will precipitate or become soluble in a fresh organic layer.
-
Final Extraction: Extract the acidified aqueous layer with fresh ethyl acetate or dichloromethane. The organic layer now contains your purified product.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Final Polish (if needed): If impurities remain, the product can often be recrystallized or purified by silica gel column chromatography. A solvent system of hexanes/ethyl acetate with a small amount (0.5-1%) of acetic acid can improve peak shape and prevent streaking on the column.
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a Suzuki reaction with 3-(tert-Butyl)-5-iodobenzoic acid?
A1: A robust starting point is crucial. The following table outlines recommended conditions based on best practices for hindered substrates.[6][10]
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | 3-(tert-Butyl)-5-iodobenzoic acid (1.0 equiv) | The substrate of interest. |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv) | A slight excess helps drive the reaction to completion. |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Common and effective Pd(0) and Pd(II) sources.[5] |
| Ligand | SPhos or XPhos (2.2-4.4 mol%) | Excellent for hindered couplings, used in a ~1.1:1 ratio to Pd.[5][10] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong, non-nucleophilic base effective in many challenging couplings.[1][11] |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Aprotic organic solvent with water to aid base solubility and transmetalation.[6][12] |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation energy for hindered substrates. |
| Concentration | 0.1 - 0.2 M | A good starting concentration to balance reaction rate and solubility. |
Q2: How does the carboxylic acid group affect the reaction?
A2: The carboxylic acid has two main effects:
-
Electronic Effect: As an electron-withdrawing group, it can make the aryl iodide more reactive towards oxidative addition, which is generally favorable.[3][11]
-
Chemical Reactivity: It will be deprotonated by the base to form a carboxylate salt. This changes the molecule's polarity and solubility. You must ensure this salt is soluble enough in the reaction medium to participate in the catalytic cycle. If solubility is an issue, consider screening different solvents or using a base with a larger cation (e.g., Cs₂CO₃) which can sometimes improve solubility.
Q3: What is the mechanistic role of the base and water in the reaction?
A3: The base is essential for the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[13][14] This "ate" complex is much more effective at transferring its organic group to the palladium center. Water can play a role in hydrolyzing boronic esters to the active boronic acids and helps to dissolve the inorganic base, facilitating its role in the catalytic cycle.[4][12]
dot
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[3][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This is a starting point and may require optimization.
-
Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 3-(tert-Butyl)-5-iodobenzoic acid (1.0 equiv), the desired boronic acid (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%). Add them to the reaction vessel.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 0.15 M) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Cooling: Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature.
Protocol 2: Acid-Base Work-up and Purification
-
Dilution: Dilute the cooled reaction mixture with ethyl acetate (EtOAc) and water.
-
Separation: Transfer the mixture to a separatory funnel and separate the layers.
-
Basic Extraction: Extract the organic layer twice with 1 M Na₂CO₃ (aq). Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 2 M HCl (aq) to pH ~2. A precipitate should form.
-
Product Extraction: Extract the acidified aqueous layer three times with EtOAc.
-
Drying and Concentration: Combine the organic layers from the previous step, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Recrystallize the crude solid or purify via column chromatography as needed.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2024). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yin, J., & Buchwald, S. L. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
- Zhang, W., et al. (2019). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 30(10), 1085-1096.
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(22), 4559-4567.
- Scribd. (n.d.). Mechanism of the Suzuki Reaction Explained.
- Singh, R., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Reaction.
- Wang, C., et al. (2024).
- Ageron, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(11), e2100153.
- Wang, D., et al. (2016). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Terpyridine-Based Polymeric Palladium(II) Complex.
- Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group, Harvard University.
- Ohta, H., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5124–5129.
- Ramirez, A. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.
- Nasrollahzadeh, M., et al. (2015). Optimization of different parameters of iodobenzene and phenylboronic acid in the Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Dar, M. I., & Ali, M. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4858-4892.
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439.
- University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Kim, J., et al. (2014). Optimization of the reaction conditions for Suzuki coupling reactions between iodobenzene and phenylboronic acid catalyzed by the Pd-IPG nanocomposite catalysts.
- Abuelizz, H. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2217.
- Sharma, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(2), 503.
- Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(14), 2116-2124.
- Sureshbabu, G., et al. (2019). Optimization for the Suzuki-Miyaura reaction between iodobenzene and phenyl boronic acid catalyzed by PPI encapsulated Cu-Ni-Pd trimetallic NP.
- Szostak, M., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(40), 11059-11065.
- Wang, C., et al. (2024).
- Zand, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Preventing homocoupling in 3-(tert-Butyl)-5-iodobenzoic acid cross-coupling
Technical Support Center: Cross-Coupling Reactions
Introduction
Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the cross-coupling of sterically hindered and electronically complex substrates, specifically focusing on 3-(tert-Butyl)-5-iodobenzoic acid. The formation of homocoupling byproducts is a common hurdle that can significantly impact reaction yield and purification efficiency. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these challenges effectively. Our goal is to empower you with the knowledge to not just fix a reaction, but to understand the underlying principles for robust reaction design.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem with my 3-(tert-Butyl)-5-iodobenzoic acid coupling reaction?
A1: Homocoupling, also known as dimerization, is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material react to form a symmetrical dimer. In your case, this would be the formation of 5,5'-di(tert-butyl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid from your 3-(tert-Butyl)-5-iodobenzoic acid. This side reaction is particularly problematic for several reasons:
-
Reduces Yield: It consumes your starting material, directly lowering the yield of your desired heterocoupled product.
-
Complicates Purification: The homocoupled dimer often has similar polarity and physical properties to the desired product, making separation by chromatography or crystallization difficult and time-consuming.
-
Consumes Reagents: The process unnecessarily consumes your coupling partner (e.g., the boronic acid) and the catalyst.
The substrate, 3-(tert-Butyl)-5-iodobenzoic acid, is particularly susceptible due to the bulky tert-butyl group, which can hinder the desired cross-coupling pathway and favor the competing homocoupling reaction.
Q2: I'm observing significant amounts of the homocoupled dimer. What is the most likely cause?
A2: The formation of a significant amount of the homocoupled product often points to issues with the rates of the key steps in the catalytic cycle. The most common culprits are:
-
Slow Transmetalation: If the transfer of the organic group from your coupling partner (e.g., a boronic acid in a Suzuki coupling) to the palladium center is slow, the palladium-aryl intermediate has a longer lifetime. This provides more opportunity for it to react with another molecule of your starting material, leading to homocoupling. Steric hindrance from the tert-butyl group on your substrate can slow down this step.
-
Oxidative Addition Issues: While less common for aryl iodides, issues with the initial oxidative addition of the aryl halide to the Pd(0) catalyst can disrupt the catalytic cycle and lead to side reactions.
-
Reaction Conditions: Inappropriate choice of base, solvent, or temperature can significantly impact the relative rates of transmetalation and homocoupling. For instance, the presence of oxygen can promote homocoupling.
Q3: Can my choice of palladium catalyst and ligand influence the extent of homocoupling?
A3: Absolutely. The choice of the palladium precatalyst and, more importantly, the ligand is one of the most critical factors in controlling homocoupling.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often preferred for coupling sterically hindered substrates. These ligands promote the crucial reductive elimination step to form the desired product and can also stabilize the palladium center, preventing side reactions. For your specific substrate, ligands like SPhos, XPhos, or RuPhos are excellent starting points as they have demonstrated high efficacy in challenging couplings.
-
Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) can ensure the efficient generation of the active Pd(0) species. This can lead to more reproducible results and lower catalyst loadings compared to traditional sources like Pd(PPh₃)₄.
Troubleshooting Guide: A Mechanistic Approach
This section provides a structured approach to diagnosing and solving homocoupling issues with 3-(tert-Butyl)-5-iodobenzoic acid.
Visualizing the Competing Pathways
To effectively troubleshoot, it's essential to understand the catalytic cycle and where the homocoupling side reaction diverges.
Caption: Catalytic cycle for cross-coupling vs. the competing homocoupling pathway.
Troubleshooting Decision Tree
If you are observing >10% homocoupling, follow this decision tree to diagnose and resolve the issue.
Caption: Troubleshooting decision tree for minimizing homocoupling.
Optimized Protocol: Suzuki-Miyaura Coupling of 3-(tert-Butyl)-5-iodobenzoic acid
This protocol is designed to minimize homocoupling by promoting the desired cross-coupling pathway.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
| 3-(tert-Butyl)-5-iodobenzoic acid | 318.14 | 318 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 mmol | 1.2 | 1.2 |
| SPhos Precatalyst (G3) | 791.87 | 15.8 mg | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 637 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
| Water | - | 0.5 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-(tert-Butyl)-5-iodobenzoic acid (318 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the SPhos G3 precatalyst (15.8 mg, 0.02 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.
-
Degassing (Critical Step): Seal the flask and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Freeze the mixture in a liquid nitrogen bath until solid.
-
Apply high vacuum for 5-10 minutes.
-
Close the vacuum line and thaw the mixture in a water bath.
-
Repeat this process two more times, backfilling with inert gas after the final cycle.
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the homocoupled dimer.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
References
-
The Role of Oxygen in the Suzuki-Miyaura Cross-Coupling Reaction. Organometallics, American Chemical Society. [Link]
-
A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides and Bromides. Angewandte Chemie International Edition, Wiley Online Library. [Link]
-
Recent advances with Buchwald-type phosphine ligands. Beilstein Journal of Organic Chemistry, Beilstein-Institut. [Link]
Optimizing catalyst loading for 3-(tert-Butyl)-5-iodobenzoic acid reactions
Technical Support Center: Advanced Catalysis Module Subject: Optimization of Catalyst Loading for 3-(tert-Butyl)-5-iodobenzoic Acid Ticket ID: OPT-Pd-3tBu5I Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are working with 3-(tert-Butyl)-5-iodobenzoic acid . This substrate presents a unique dichotomy: the aryl iodide (Ar-I) motif is the most reactive electrophile in Pd-catalysis (fast oxidative addition), yet the free carboxylic acid and hydrophobic tert-butyl group create competing solubility and catalyst deactivation pathways.
This guide moves beyond standard textbook conditions to address the specific "Acid-Iodide" paradox. Our goal is to transition your process from a "brute force" high-loading approach (5 mol%) to a precision engineered low-loading protocol (<0.5 mol%).
Part 1: Tier 1 Support – Critical Reaction Failure
Use this section if your reaction yield is <50% or stalling.
Q1: My substrate is an Aryl Iodide, which should be highly reactive. Why is the reaction stalling at 60% conversion?
Diagnosis: You are likely experiencing Carboxylate Poisoning or Base Depletion .
While the iodine handle facilitates rapid oxidative addition, the free carboxylic acid (pKa ~4.2) consumes the base required for the transmetallation step. Furthermore, the resulting carboxylate anion (
The Fix:
-
Stoichiometry Adjustment: You must treat the carboxylic acid as a "base sink."
-
Standard Suzuki: 2.0 equiv Base.
-
Free Acid Suzuki:3.5 equiv Base (1.0 eq to deprotonate the acid + 1.5 eq for the boronic acid activation + 1.0 eq buffer).
-
-
Switch Bases: If using Carbonates (
), switch to Phosphates ( ). Phosphate bases often provide better solubility for the carboxylate-Pd intermediate in aqueous/organic mixtures.
Q2: I see extensive precipitation of "Pd-Black" (inactive metal) within 30 minutes.
Diagnosis: Catalyst aggregation due to Ligand Dissociation .
The tert-butyl group at the 3-position increases the lipophilicity of your substrate, but the 5-iodo position is relatively exposed. The rapid oxidative addition of Ar-I generates a
The Fix:
-
Abandon
: Triphenylphosphine is too labile. -
Adopt Bulky, Electron-Rich Ligands: Use XPhos or SPhos . These biaryl phosphine ligands are bulky enough to prevent Pd aggregation but electron-rich enough to support the catalytic cycle.
-
Precatalysts: Use Pd(dba)2 + Ligand or, ideally, Buchwald G3/G4 Precatalysts which ensure a 1:1 Pd:Ligand ratio and prevent initial induction periods.
Part 2: Tier 2 Support – Optimization (Low Loading)
Use this section to reduce Pd loading from 5 mol% to <0.5 mol%.
Q3: How do I design a Design of Experiments (DoE) to minimize Pd loading?
Strategy: For Aryl Iodides, oxidative addition is not the rate-determining step (RDS). Transmetallation is the RDS. Therefore, increasing temperature is less effective than optimizing the Ligand:Pd ratio and Concentration .
Optimization Matrix:
| Variable | Standard Condition | Optimized Condition (Low Loading) | Why? |
| Catalyst Source | XPhos Pd G3 or Pd(OAc)_2 + SPhos | G3 precatalysts activate rapidly; SPhos stabilizes Pd(0) at low concentrations. | |
| Loading | 5.0 mol% | 0.05 - 0.5 mol% | Ar-I is highly reactive; high loading leads to homocoupling side products. |
| Solvent | DMF or Toluene | n-Butanol / Water (4:1) | The free acid requires a protic solvent mixture to solubilize the carboxylate intermediate. |
| Temperature | 80°C | 40°C - 60°C | Lower temp prevents catalyst thermal decomposition (Pd-Black formation). |
Q4: Can I avoid protecting the carboxylic acid?
Answer: Yes. In fact, protecting it (e.g., as a methyl ester) might introduce a hydrolysis step later that risks degrading your product.
-
Protocol: Use Water-Soluble Catalysis .
-
System:
(0.5 mol%) + TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt). -
Mechanism:[1][2][3][4][5][6][7][8][9][10] TPPTS keeps the Pd in the aqueous phase where the deprotonated 3-(tBu)-5-iodobenzoate resides, facilitating extremely high turnover rates.
Part 3: Tier 3 Support – Purification & Scavenging
Use this section to meet ICH Q3D limits (<10 ppm Pd).
Q5: My product precipitates upon acidification, but the Pd co-precipitates. How do I separate them?
Diagnosis: The hydrophobic tert-butyl group makes your product act like a "sponge" for non-polar Pd-ligand complexes upon acidification.
The Fix:
-
The "Hot Filtration" Trick:
-
At the end of the reaction (still basic, pH > 10), the product is soluble (benzoate salt). The Pd-catalyst is largely insoluble organic species.
-
Add Celite or Activated Carbon to the basic reaction mixture.
-
Stir for 30 mins at 50°C.
-
Filter while hot and basic. The Pd stays on the filter; your product passes through in the water layer.
-
Then acidify the filtrate to precipitate the clean product.
-
-
Scavenger Selection:
-
If using organic solvent extraction: Use SiliaMetS® Thiol (functionalized silica).
-
Avoid amine-based scavengers, as they may interact with your free carboxylic acid.
-
Part 4: Visualizations & Logic
Diagram 1: Troubleshooting Logic Flow
Caption: Decision tree for optimizing reaction conditions based on observed failure modes.
Diagram 2: The "Free Acid" Catalytic Cycle
Caption: The catalytic cycle highlighting the specific interference of the carboxylate group and the role of base.
Part 5: Validated Experimental Protocol
Protocol: Low-Loading Coupling of 3-(tBu)-5-I-Benzoic Acid Target Loading: 0.1 mol% Pd | Scale: 10 mmol
-
Charge Reactor: To a reaction vial equipped with a stir bar, add:
-
3-(tert-Butyl)-5-iodobenzoic acid (3.04 g, 10 mmol)
-
Aryl Boronic Acid (12 mmol, 1.2 equiv)
-
Potassium Phosphate Tribasic (
, 7.4 g, 35 mmol, 3.5 equiv )
-
-
Solvent Addition: Add degassed n-Butanol/Water (3:1 v/v, 30 mL) .
-
Note: The mixture may be heterogeneous initially.
-
-
Catalyst Addition:
-
Prepare a stock solution of XPhos Pd G3 (Sigma-Aldrich) in THF.
-
Add catalyst stock corresponding to 0.1 mol% (10 µmol, ~8.5 mg) .
-
-
Reaction: Heat to 60°C under
for 4 hours.-
Monitor: HPLC/UPLC. If conversion <90% at 2h, add second spike of catalyst (0.05 mol%).
-
-
Workup (Purification Mode):
-
Cool to RT. Add water (50 mL).
-
Add SiliaMetS® Thiol (0.5 g) and stir for 30 mins (scavenging Pd).
-
Filter through Celite pad (removes Pd-scavenger complex).
-
Acidify filtrate with 1M HCl to pH 2.
-
Collect white precipitate (Product) by filtration.
-
References
-
Review on Aryl Iodide Reactivity
- Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction.
- Source: Chemical Reviews (ACS).
-
Free Carboxylic Acid Coupling
- Pd-catalysed C–H functionalisation of free carboxylic acids (Mechanistic insight on carboxyl
- Source: Royal Society of Chemistry (RSC).
-
Catalyst Scavenging Guidelines
- Palladium Scavenging:
- Source: Onyx Scientific / Pharmaceutical Guidelines.
-
Buchwald Precatalyst Systems
- Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides.
- Source: MIT / Buchwald Lab Public
-
Regulatory Limits (ICH Q3D)
- Guideline for Elemental Impurities.
- Source: European Medicines Agency (EMA).
Sources
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nobelprize.org [nobelprize.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for crude 3-(tert-Butyl)-5-iodobenzoic acid products
Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-TB5I-BA Subject: Troubleshooting & Optimization of Crude Product Isolation
Rapid Diagnostics: Triage Your Crude Product
Before initiating a full purification campaign, compare your crude material against these common phenotypes. The presence of specific impurities dictates the purification strategy.
| Observation | Probable Cause | Immediate Action (Quick Fix) |
| Pink / Violet / Brown Color | Free Iodine ( | Wash organic layer with 10% |
| Sticky "Oil" or Gum | Solvent occlusion due to tert-butyl lipophilicity. | Triturate with cold Hexanes or Pentane to induce solidification. |
| Low Melting Point (< 150°C) | Regioisomer contamination or wet solvent. | Dry thoroughly under vacuum; check |
| Insoluble White Precipitate | Inorganic salts (NaI, KCl) from quenching. | Perform a standard aqueous wash or hot filtration during recrystallization. |
The "Golden Path" Purification Workflow
For 90% of synthesis outcomes (assuming Sandmeyer or direct iodination), a rigorous Acid-Base Workup followed by Recrystallization is sufficient. Chromatography should be a last resort due to the streaking nature of carboxylic acids.
Phase A: Chemical Reprocessing (Acid-Base Workup)
Objective: Remove non-acidic organic impurities (unreacted aromatics, iodinated byproducts lacking -COOH).
The Protocol:
-
Dissolution: Dissolve crude solid in 1M NaOH (approx. 10 mL per gram). Ensure pH > 12.
-
Why? The carboxylic acid deprotonates to the water-soluble carboxylate salt. Non-acidic impurities remain insoluble.
-
-
Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Critical Step:Discard the organic layer. This contains your non-acidic impurities.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 1.
-
Observation: The product should precipitate as a thick white/off-white solid.
-
-
Filtration: Collect solid via vacuum filtration. Wash with cold water to remove residual salts.
Phase B: Recrystallization (The Art of the tert-Butyl Group)
Objective: Remove regioisomers and trace colored impurities.
The Challenge: The tert-butyl group adds significant lipophilicity, making the molecule prone to "oiling out" (separating as a liquid) rather than crystallizing in pure water.
Recommended Solvent Systems:
-
Primary Choice: Ethanol / Water (Mixed Solvent).
-
Secondary Choice: Acetonitrile (pure).
-
Tertiary Choice (for high purity): Toluene / Hexane.
Step-by-Step Recrystallization Protocol:
-
Place the dried acid from Phase A in an Erlenmeyer flask.
-
Add Ethanol (just enough to cover the solid). Heat to boiling.
-
Add more Ethanol dropwise until the solid just dissolves.
-
Remove from heat. Add Water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1–2 drops of Ethanol to clear the solution again.
-
Slow Cooling: Wrap the flask in foil/towel and let it reach room temperature undisturbed. Then move to 4°C fridge.
-
Note: Rapid cooling traps impurities. Slow cooling builds the crystal lattice, excluding isomers.
-
Logic & Workflow Visualization
The following diagrams illustrate the decision-making process and the chemical workflow.
Workflow 1: Acid-Base Purification Logic
Caption: Chemical reprocessing route to isolate the acidic product from non-acidic byproducts.
Workflow 2: Recrystallization Solvent Decision Tree
Caption: Decision matrix for handling the lipophilic nature of the tert-butyl group during crystallization.
Advanced Troubleshooting (FAQs)
Q: My product is streaking badly on TLC plates. Is it impure?
-
A: Not necessarily. Carboxylic acids interact strongly with silica gel, causing "tailing."
-
Fix: Add 1% Acetic Acid or Formic Acid to your TLC mobile phase (e.g., 20% EtOAc / 79% Hexane / 1% AcOH). This suppresses ionization and sharpens the spot.
Q: I suspect I have the 4-iodo isomer mixed with my 5-iodo product.
-
A: This is common if you used direct iodination. The tert-butyl group directs meta (position 3/5), but steric bulk can occasionally force iodine to para (position 4).
-
Fix: Use Column Chromatography if recrystallization fails.
-
Stationary Phase: Silica Gel (acid-washed preferred).
-
Mobile Phase: Hexane/Ethyl Acetate + 0.5% Acetic Acid.
-
Gradient: Start very non-polar (95:5) to exploit the slight polarity difference between the symmetrical para-isomer and the meta-isomer.
-
Q: The product turns brown upon storage.
-
A: Iodinated aromatics can be light-sensitive, slowly releasing free iodine (homolytic cleavage).
-
Fix: Store in amber vials, under Argon/Nitrogen, at 4°C.
Q: What is the expected pKa?
-
A: While experimental values vary by solvent, the estimated pKa is ~3.8 – 4.0 .
-
Reasoning: Benzoic acid is 4.[1]2. The tert-butyl group is electron-donating (+I effect), which usually raises pKa (weaker acid). However, the Iodine atom is electron-withdrawing (-I effect), which lowers pKa (stronger acid). The iodine effect typically dominates slightly in the meta position.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Reference for solvent selection for substituted benzoic acids).
-
Organic Syntheses , Coll. Vol. 1, p. 325 (1941 ); Vol. 9, p. 46 (1929 ). m-Iodobenzoic Acid.[2] (Foundational method for purifying iodobenzoic acid derivatives via ammonium salts).
-
Sigma-Aldrich Technical Bulletin . Properties of 3-(tert-Butyl)-5-iodobenzoic acid. (Safety and handling data).
-
Bordwell pKa Table . Acidity in DMSO and Water. (Source for estimating electronic effects of substituents).
Sources
Side reactions of 3-(tert-Butyl)-5-iodobenzoic acid under heating
Technical Support Center: 3-(tert-Butyl)-5-iodobenzoic Acid Reference ID: CAS 1000341-29-6 | Molecular Formula: C₁₁H₁₃IO₂
Executive Summary: Thermal Stability Profile
Status: Active Support Topic Severity: High (Thermal Sensitivity of C–I Bond)
3-(tert-Butyl)-5-iodobenzoic acid serves as a critical linker in medicinal chemistry (e.g., PROTACs, kinase inhibitors) due to its unique combination of lipophilicity (tert-butyl) and orthogonal reactivity (aryl iodide + carboxylic acid).
However, users frequently encounter yield loss and discoloration upon heating. This is primarily driven by the weakness of the C–I bond (~53 kcal/mol) relative to the stable benzoic acid core. Under thermal stress (>100°C), this molecule undergoes three competitive degradation pathways: Protodeiodination , Decarboxylation , and Iodine Oxidation .
Module 1: Critical Degradation Pathways (Visualized)
The following diagram maps the specific chemical failures occurring when this substrate is subjected to uncontrolled heating or incompatible reagents.
Figure 1: Thermal and chemical degradation map. The red pathway (Homolysis) is the most common cause of "browning" in crude mixtures.
Module 2: Troubleshooting Guides
Issue 1: Product turns yellow/brown during recrystallization or drying.
Diagnosis: Iodine Liberation (Homolysis)
The C–I bond is photosensitive and thermally labile. If the product turns brown, elemental iodine (
Corrective Protocol:
-
Solvent Swap: Avoid ethers (THF) or alcohols for high-temperature processing. Use Acetonitrile (MeCN) or Toluene if heating is required, as they are poorer H-atom donors.
-
Dark Conditions: Wrap flasks in aluminum foil during reflux. The combination of Heat + Light significantly lowers the activation energy for C–I cleavage [1].
-
Scavenger Additive: If recrystallizing, add a trace amount of Sodium Metabisulfite (
) or wash the organic layer with dilute sodium thiosulfate to reduce liberated back to iodide, preventing autocatalytic decomposition.
Issue 2: Mass Spec shows [M-126+1] peak (Loss of Iodine, Gain of H).
Diagnosis: Protodeiodination (Reduction) This is common in Palladium-catalyzed cross-couplings (Suzuki/Sonogashira). The "hydride" source is often the solvent or the base acting as a reductant on the oxidative addition intermediate.
Corrective Protocol:
-
Temperature Cap: Do not exceed 80°C unless necessary. Most C–I oxidative additions occur readily at 40–60°C.
-
Base Selection: Switch from alkoxide bases (e.g., NaOEt, which can undergo
-hydride elimination to form Pd-H species) to inorganic carbonates ( , ) or phosphates ( ). -
Catalyst Loading: High Pd loading (>5 mol%) increases the concentration of active species that can engage in side reactions. Reduce loading to 1–2 mol% and use electron-rich ligands (e.g., SPhos, XPhos) to accelerate the desired cycle over the reduction pathway [2].
Issue 3: Mass Spec shows [M-44] peak (Loss of ).
Diagnosis: Thermal Decarboxylation While benzoic acids are generally stable, the presence of electron-withdrawing iodine lowers the activation energy for decarboxylation. This is catalyzed by metals (Ag, Cu, Au) often used as additives in coupling reactions.
Corrective Protocol:
-
Avoid Silver Salts: If performing a Sonogashira coupling, avoid silver co-catalysts if possible, or keep temperatures <50°C. Silver carboxylates decarboxylate much faster than the free acid [3].
-
Ester Protection: If the reaction requires high heat (>120°C), protect the acid as a methyl or tert-butyl ester first. The ester is significantly more thermally stable against extrusion of
. Hydrolyze only at the final step.
Module 3: Experimental Data & Limits
| Parameter | Limit / Specification | Reason for Failure |
| Max Process Temp | 110°C (Short term) | Onset of significant thermal homolysis of C–I bond. |
| Safe Drying Temp | < 60°C (Vacuum) | Prevents sublimation of iodine and discoloration. |
| Incompatible Solvents | THF, 2-MeTHF, Isopropanol | Act as H-donors, promoting protodeiodination under heat. |
| Recommended Solvents | DCM, Toluene, Acetonitrile | Radical-inert solvents that stabilize the aryl iodide. |
| Reactivity Alert | Oxidants (Oxone, mCPBA) | Will oxidize the Iodine(I) to Iodine(V) (IBX derivative) [4]. |
Module 4: Decision Tree for Purification
Use this logic flow to determine the safest purification method based on your observed impurity profile.
Figure 2: Purification logic to minimize thermal stress.
References
-
Li, X., et al. "Room-Temperature Direct Homolysis of C(sp3)–H Bond via Catalyst-Free Photoexcitation." National Institutes of Health (PMC). Available at: [Link]
-
Fagnou, K., et al. "Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides." ResearchGate.[1] Available at: [Link]
-
Goossen, L. J., et al. "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." National Institutes of Health (PMC). Available at: [Link]
-
Yadav, J. S., et al. "Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid."[2] Organic Chemistry Frontiers. Available at: [Link]
Sources
Choosing the optimal base for 3-(tert-Butyl)-5-iodobenzoic acid coupling
Technical Support Center: Base Selection for 3-(tert-Butyl)-5-iodobenzoic Acid Coupling
Case ID: TBU-IOD-BA-001 Status: Open Priority: High (Process Chemistry/R&D)
Executive Summary: The Dual Challenge
Coupling 3-(tert-butyl)-5-iodobenzoic acid presents a specific "push-pull" challenge in reaction engineering:
-
The Acidic Proton (
): The free carboxylic acid will immediately quench anionic precursors and can form unreactive palladium carboxylate complexes. It must be neutralized, consuming 1 equivalent of base before the catalytic cycle even begins. -
The Lipophilic Bulk: The tert-butyl group renders the substrate highly lipophilic, whereas the carboxylic acid salt (formed in situ) is hydrophilic. This creates potential phase-transfer issues where the substrate precipitates out of the organic phase or fails to interact with the aqueous base.
The Solution: You cannot use a "standard" catalytic load of base. You require a Lipophilic-Hydrophilic Balance (LHB) system: a base that is strong enough to activate the boronic acid but paired with a solvent system that maintains solubility for the bulky tert-butyl benzoate salt.
Diagnostic Module: Base Selection Decision Tree
Do not guess. Use this logic flow to select the optimal base system based on your coupling partner and tolerance.
Figure 1: Decision matrix for base selection. Note that for free acids, aqueous systems (K2CO3/K3PO4) are generally superior to anhydrous ones due to the solubility of the benzoate salt.
Technical Deep Dive: The Inorganic Workhorses
For this specific substrate, organic bases (TEA, DIPEA) are generally inferior for Suzuki couplings because they often fail to promote the formation of the active hydroxo-palladium species (
Option A: Potassium Carbonate ( ) - The Standard[1]
-
Why: Cheap, effective, and forms a stable carboxylate salt.
-
The Trap: The tert-butyl group makes the potassium salt of your substrate "greasy." If you use pure water/methanol, it might gum up.
-
The Fix: Use a biphasic mixture (Toluene/Water) with a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide). The TBAB helps shuttle the benzoate anion between phases.
Option B: Potassium Phosphate ( ) - The Gentle Giant
-
Why: The high basicity of the phosphate anion (
) aids rapid transmetallation, but the buffered nature of the mono/dibasic byproduct prevents pH spikes that destroy sensitive boronic acids. -
Best For: Heterocyclic coupling partners (pyridines, pyrimidines) that are prone to hydrolysis or protodeboronation.
Option C: Cesium Carbonate ( ) - The "Cesium Effect"
-
Why: Cesium has a larger ionic radius than potassium. This leads to "naked" anions in organic solvents (higher solubility of the carbonate in DMF/Dioxane).
-
Critical Use Case: If you must run the reaction in low-water conditions (e.g., 10:1 Dioxane/Water) due to solubility issues, Cesium is the only inorganic cation that will maintain sufficient basicity.
Comparative Data Table
| Base | Solubility in Organic | Recommended Solvent | Stoichiometry Needed | |
| 10.3 | Poor | Toluene/Water (3:1) | 3.5 - 4.0 equiv | |
| 12.3 | Very Poor | Dioxane/Water (4:1) | 3.5 - 4.0 equiv | |
| 10.3 | Moderate | DMF or Dioxane | 2.5 - 3.0 equiv | |
| 10.7 | Excellent | DMF | Not Recommended |
Validated Protocol: The "Salt-First" Method
This protocol is designed to prevent catalyst poisoning by the free acid.
Reaction: Suzuki-Miyaura Coupling of 3-(tert-butyl)-5-iodobenzoic acid with Arylboronic Acid.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Base:
(3.5 equiv) – Critical excess -
Catalyst:
(3-5 mol%) or -
Solvent: Toluene : Water (3:1 ratio)
Step-by-Step Procedure:
-
Pre-Neutralization (Crucial Step):
-
Dissolve the 3-(tert-butyl)-5-iodobenzoic acid in the Toluene/Water mixture.
-
Add the full amount of
(3.5 equiv). -
Stir at Room Temperature for 10 minutes. Observation: Ensure the solid acid dissolves/reacts to form the salt. If it remains a suspension, add 0.5 equiv of TBAB (Tetrabutylammonium bromide).
-
-
Degassing:
-
Catalysis:
-
Add the Pd catalyst under a positive stream of inert gas.
-
Heat to 80°C - 90°C. Vigorously stir (1000 RPM) to ensure phase mixing.
-
-
Workup (The Acid Trap):
-
The product will be the carboxylate salt in the aqueous phase (or suspended interface).
-
Cool to RT.
-
Acidify carefully with 1M HCl to pH ~3. Caution: CO2 evolution.
-
Extract with EtOAc. The product returns to the organic phase as the free acid.
-
Mechanistic Visualization: The Base's Role
Understanding where the base acts helps you troubleshoot.
Figure 2: The catalytic cycle. Note that the base is required to convert the unreactive Pd-Iodide species into the reactive Pd-Hydroxo species (top path) or activate the boron (bottom path).
Troubleshooting FAQ
Q: My reaction turns black immediately and yields are low. Why? A: "Palladium Black" formation indicates catalyst decomposition. This often happens if the oxidative addition is fast (Iodide is reactive) but the transmetallation is slow.
-
Fix: Your base might be too weak or not dissolved. Switch to
or add TBAB to get the base into the organic phase.
Q: I see a lot of de-iodinated starting material (3-tert-butylbenzoic acid). A: This is Protodehalogenation . It happens when the reaction is too hot, or the base is too strong, and the boronic acid decomposes before it can couple.
-
Fix: Lower temperature to 60°C. Switch to a milder base (
) and ensure your solvent is strictly degassed.
Q: Can I just protect the acid as a Methyl Ester first?
A: Yes, and it is often preferred. If you esterify 3-(tert-butyl)-5-iodobenzoic acid to the methyl ester, you remove the acidic proton issue entirely. You can then use standard anhydrous conditions (
References
-
Mechanistic Role of Base: Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research. Link
-
Coupling of Free Acids: Goossen, L. J., et al. (2008). Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids using a carbonate base. Advanced Synthesis & Catalysis.[4][5][6] Link
-
Steric Bulk & Ligands: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[7][8][9][10] Accounts of Chemical Research. Link
-
Phase Transfer Catalysis: Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. Base-Free Nickel-Catalysed DecarbonylativeSuzuki-Miyaura Coupling of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Optimizing Cross-Coupling of 3-(tert-Butyl)-5-iodobenzoic Acid
This guide serves as a specialized technical support resource for researchers working with 3-(tert-Butyl)-5-iodobenzoic acid (CAS: 1000341-29-6) .[1] It addresses the specific challenges posed by the coexistence of a reactive aryl iodide, a bulky tert-butyl group, and an interfering carboxylic acid moiety.
System Overview
-
Substrate: 3-(tert-Butyl)-5-iodobenzoic acid.[1]
-
Primary Reactivity: Oxidative addition at the C–I bond (Position 5).[1]
-
Key Challenge: The "Carboxylate Trap." Under basic cross-coupling conditions, the carboxylic acid (Position 1) deprotonates to form a carboxylate anion. This anionic species can coordinate to the Palladium (Pd) center, displacing weakly bound phosphines and forming unreactive "ate" complexes, effectively poisoning the catalyst.
-
Secondary Challenge: The tert-butyl group (Position 3) improves solubility in organic solvents but introduces remote steric bulk that influences catalyst aggregation.[1]
Module 1: Catalyst & Ligand Selection (The Engine)
Q1: I am using Pd(PPh3)4, but the reaction stalls at 40-50% conversion. Why?
Diagnosis: Ligand displacement and catalyst poisoning.[1] Technical Explanation: Triphenylphosphine (PPh3) is a monodentate ligand with moderate sigma-donor strength.[1] In the presence of the deprotonated benzoate moiety (Ar-COO⁻), the carboxylate oxygen can displace PPh3 from the Pd(II) intermediate. This forms a stable, coordinatively saturated Pd-carboxylate species that cannot undergo transmetallation.[1] Solution: Switch to a bidentate ligand or a bulky, electron-rich phosphine .[1]
-
Recommendation A (Robustness): Pd(dppf)Cl₂ . The bidentate ferrocene ligand (dppf) has a wide bite angle and binds tightly to Pd, preventing displacement by the carboxylate.
-
Recommendation B (Activity): SPhos or XPhos (Buchwald Ligands).[1] These bulky, electron-rich ligands facilitate oxidative addition and create a steric environment that discourages the formation of stable carboxylate-bridged Pd dimers.
Q2: Does the tert-butyl group at the meta position require a specific "cone angle"?
Analysis: The tert-butyl group is at position 3, while the iodine is at position 5. They are meta to each other. Impact: Unlike ortho-substituents, the meta-tert-butyl group does not directly block the Pd center during the oxidative addition step. However, it does increase the lipophilicity of the substrate. Guidance: You do not need an ultra-small ligand to access the iodine. However, extremely bulky ligands (like t-Bu3P) might cause solubility mismatches if the solvent system is too polar.[1] The primary constraint remains the electronic protection against the carboxylate, not the steric access to the iodide.
Visual: Ligand Selection Decision Tree
Module 2: Reaction Conditions & Compatibility
Q3: How much base should I use? The protocol says 2 equivalents, but yield is low.
Correction: You likely need 3.0 to 3.5 equivalents . Reasoning:
-
Eq 1: Neutralizes the carboxylic acid on your substrate (forming the carboxylate).[1]
-
Eq 2: Activates the boronic acid (forming the boronate species for transmetallation).
-
Eq 3: Scavenges the acid generated during the catalytic cycle (HX). Protocol: If using Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), ensure it is finely ground.[1] For the free acid substrate, aqueous bases (e.g., 2M Na₂CO₃) often work better than solid bases because they ensure rapid deprotonation.
Q4: What solvent system favors the 3-tert-butyl group?
Issue: The tert-butyl group makes the molecule lipophilic, but the carboxylate salt (formed in situ) is hydrophilic. This amphiphilic nature can lead to phase separation issues.[1] Recommendation: Use a miscible organic/aqueous mixture .[1]
-
Optimal: 1,4-Dioxane / Water (4:1) or DMF / Water (4:1) .[1]
-
Why: Dioxane dissolves the lipophilic tert-butyl backbone, while water solubilizes the base and the carboxylate headgroup, ensuring the reaction occurs in a homogeneous or well-mixed phase.
Module 3: Troubleshooting Specific Failures
Q5: I isolated 3-(tert-butyl)benzoic acid as the major product. What happened?
Diagnosis: Protodehalogenation (Hydrodeiodination).[1] Mechanism: The oxidative addition occurred (Pd inserted into C–I), but transmetallation was too slow.[1] The arylpalladium species then abstracted a hydride (likely from the solvent or phosphine ligand) and reductively eliminated. Fix:
-
Increase Transmetallation Rate: Ensure the boronic acid is fully activated (check base stoichiometry, see Q3).
-
Reduce Temperature: High temperatures favor dehalogenation.[1] Try 60°C instead of 80–100°C.
-
Change Solvent: Avoid alcohols (e.g., ethanol/isopropanol) if this side reaction is prevalent, as they can serve as hydride sources.[1]
Q6: The reaction turns black immediately upon heating.
Diagnosis: Pd Black precipitation . The ligand is not stabilizing the Pd(0) species effectively. Context: The free carboxylic acid might be protonating the phosphine ligand (if not fully neutralized), causing it to dissociate from Pd. Fix:
-
Pre-neutralize: Stir the substrate with the base for 15 minutes before adding the Pd catalyst. This ensures the acid is converted to the carboxylate and prevents local high-acidity pockets that strip ligands.
-
Switch to Pd(dppf)Cl₂: The ferrocene backbone is more resistant to this type of degradation.[1]
Visual: The Carboxylate Trap Mechanism
Summary of Optimized Protocol
| Parameter | Recommendation | Reason |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Prevents carboxylate displacement; robust.[1] |
| Alternative | Pd(OAc)₂ + SPhos (1:2 ratio) | High turnover for difficult couplings.[1] |
| Base | K₂CO₃ (3.5 equiv) | Neutralizes acid + activates boron + scavenges.[1] |
| Solvent | Dioxane / Water (4:1) | Solubilizes both lipophilic t-Bu and polar salts.[1] |
| Temperature | 60°C - 80°C | Balance between rate and dehalogenation.[1] |
| Order of Addition | Substrate + Base + Solvent → Stir 15 min → Add Catalyst | Prevents ligand protonation/stripping.[1] |
References
-
Mechanistic Studies on Carboxylate Interference
-
Ligand Effects (Buchwald Ligands)
-
dppf in Benzoic Acid Couplings
-
General Handbook on Cross-Coupling
Sources
- 1. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]
- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions Involving 3-(tert-Butyl)-5-iodobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 3-(tert-Butyl)-5-iodobenzoic acid. Our goal is to equip you with the scientific understanding and practical steps to diagnose and resolve common experimental challenges.
Section 1: Understanding the Challenges with 3-(tert-Butyl)-5-iodobenzoic Acid
3-(tert-Butyl)-5-iodobenzoic acid is a valuable building block in medicinal chemistry and materials science. However, its structure presents unique challenges in catalytic cross-coupling reactions, primarily due to two key features:
-
Steric Hindrance: The bulky tert-butyl group can significantly impact the kinetics of the catalytic cycle.[1][2][3] It can hinder the approach of coupling partners to the metal center and influence the rates of crucial steps like oxidative addition and reductive elimination.[4][5]
-
The Iodo Substituent: While the carbon-iodine bond is highly reactive towards oxidative addition, the resulting iodide ligand can also act as a catalyst poison.[6] Iodide can form strong bonds with palladium, leading to the formation of inactive or less active catalyst species, such as palladium-iodide dimers.[6]
These factors can lead to a range of issues, from sluggish or incomplete reactions to complete catalyst deactivation. This guide will help you navigate these challenges.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to help you diagnose the cause of your experimental problems based on your observations.
Observation 1: The reaction is sluggish or has stalled, with starting material remaining.
-
Question: My reaction is very slow or has stopped completely. What are the likely causes?
Answer: A sluggish or stalled reaction is a classic sign of catalyst deactivation or suboptimal reaction conditions. With 3-(tert-Butyl)-5-iodobenzoic acid, several factors could be at play:
-
Inefficient Oxidative Addition: While aryl iodides are generally reactive, the steric bulk of the tert-butyl group might slightly impede the oxidative addition step, especially if an inappropriate ligand is used.[5][7]
-
Catalyst Inhibition by Iodide: The iodide released during oxidative addition can reversibly or irreversibly bind to the palladium center, forming catalytically inactive species.[6] This is a common issue in reactions with aryl iodides.[6]
-
Decomposition of the Active Catalyst: The active Pd(0) species can be sensitive to air, moisture, or impurities, leading to its oxidation to inactive Pd(II) or the formation of palladium black.[8][9]
-
Suboptimal Reaction Temperature: Many cross-coupling reactions require a specific temperature range to proceed efficiently.[10] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can accelerate catalyst decomposition.[9]
-
Incorrect Base Selection: The choice of base is critical for the efficiency of many cross-coupling reactions, such as Suzuki and Heck couplings.[9][11] An inappropriate base can lead to poor reaction rates.
-
-
Troubleshooting Protocol:
-
Verify Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where required. Trace impurities can act as catalyst poisons.[8]
-
Optimize Reaction Temperature: If the reaction is being run at a moderate temperature, consider a stepwise increase in temperature while monitoring the reaction progress. Be cautious, as excessive heat can also degrade the catalyst.[9]
-
Screen Different Bases: If applicable to your reaction (e.g., Suzuki, Heck), screen a variety of bases. The solubility and strength of the base can have a significant impact on the reaction outcome.[9]
-
Increase Catalyst Loading: As a diagnostic tool, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can help determine if the issue is catalyst deactivation. If the reaction proceeds with a higher loading, it suggests that the initial amount of active catalyst was insufficient to overcome deactivation pathways.
-
Re-evaluate Your Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.[5][12] For sterically hindered substrates like 3-(tert-Butyl)-5-iodobenzoic acid, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often beneficial.[5] Consider screening a panel of ligands.
-
Observation 2: A black precipitate has formed in the reaction mixture.
-
Question: I see a black precipitate in my reaction. What is it and what should I do?
Answer: The formation of a black precipitate is a strong indicator of the aggregation of the palladium catalyst into palladium black.[8] Palladium black is catalytically inactive in most homogeneous cross-coupling reactions. This is a common deactivation pathway.[8]
-
Causality: Palladium black formation occurs when the active Pd(0) species are not sufficiently stabilized by the supporting ligands.[8] This can be triggered by:
-
Insufficient Ligand Concentration: An inadequate ligand-to-metal ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.[9]
-
Ligand Degradation: The ligands themselves can degrade under harsh reaction conditions (e.g., high temperature, presence of strong bases).[8]
-
Oxidation: Exposure to oxygen can lead to the formation of palladium oxides, which can then be reduced to form palladium black.[9]
-
-
-
Troubleshooting Protocol:
-
Improve Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen.[9] This can be achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[9]
-
Adjust Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio can vary depending on the specific ligand and reaction. For monodentate ligands, a ratio of 2:1 to 4:1 is often a good starting point.
-
Use More Robust Ligands: Consider using more sterically demanding and electron-rich ligands that can better stabilize the Pd(0) center. Biarylphosphine ligands, for example, are known for their ability to prevent catalyst aggregation.[12]
-
Employ a Precatalyst: Modern palladium precatalysts are often more stable and form the active Pd(0) species more reliably in situ, which can minimize the formation of palladium black.[13]
-
Observation 3: The reaction produces significant amounts of homocoupling byproducts.
-
Question: My reaction is yielding a lot of homocoupled products. How can I suppress this side reaction?
Answer: Homocoupling is a common side reaction in many cross-coupling reactions, and its prevalence can indicate issues with the catalytic cycle.
-
Causality:
-
Presence of Oxygen: Oxygen can promote the oxidative coupling of organometallic intermediates, leading to homocoupling.[9]
-
Inefficient Transmetalation (in Suzuki reactions): If the transmetalation step is slow, the organopalladium intermediate has more time to undergo side reactions, including homocoupling.
-
Base-Mediated Decomposition: In some cases, the base can promote the decomposition of the organoboron reagent (in Suzuki reactions), which can lead to homocoupling.
-
-
-
Troubleshooting Protocol:
-
Rigorous Degassing: As with palladium black formation, meticulous degassing is the first line of defense against homocoupling.[9]
-
Optimize the Base: The choice and amount of base can significantly influence the rate of transmetalation. Screening different bases and adjusting their stoichiometry can help minimize homocoupling.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[9]
-
Adjust Reaction Temperature: Lowering the reaction temperature may slow down the rate of homocoupling relative to the desired cross-coupling reaction.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Is the tert-butyl group on my substrate making the reaction more difficult?
A1: Yes, the steric bulk of the tert-butyl group presents a significant challenge.[1][2] It can slow down key steps in the catalytic cycle, such as oxidative addition and particularly reductive elimination.[4][5] The bulky nature of the substrate may require the use of specialized, sterically demanding ligands to create a more open coordination sphere around the metal center, facilitating the reaction.[5]
-
Q2: Can the iodide in 3-(tert-Butyl)-5-iodobenzoic acid poison my palladium catalyst?
A2: Yes, iodide can be a potent catalyst poison.[6] After oxidative addition, the iodide anion is coordinated to the palladium center. It can form highly stable palladium-iodide complexes or bridge two palladium centers to form inactive dimers.[6] This sequesters the catalyst from the productive catalytic cycle. The choice of ligand is crucial to mitigate this effect; some ligands are better at preventing the formation of these inactive species.[12]
-
Q3: What type of palladium catalyst and ligand combination is best for this substrate?
A3: There is no single "best" combination, as the optimal choice depends on the specific cross-coupling reaction. However, for a sterically hindered aryl iodide like 3-(tert-Butyl)-5-iodobenzoic acid, a good starting point would be a palladium(0) source or a modern precatalyst in combination with a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos or SPhos) or an N-heterocyclic carbene (NHC) ligand.[5][12] These ligands are known to promote challenging cross-coupling reactions by stabilizing the active catalyst and accelerating key steps in the catalytic cycle.[5][12]
-
Q4: My reaction involves a carboxylic acid group. Could this be interfering with the catalysis?
A4: The carboxylic acid group can potentially interact with the catalyst or the base in the reaction mixture. It is generally recommended to protect the carboxylic acid group (e.g., as an ester) before performing the cross-coupling reaction. This will prevent potential side reactions and improve the reaction's efficiency and reproducibility.
Section 4: Data Presentation & Experimental Protocols
Table 1: Common Catalyst Poisons and Their Effects
| Poison Class | Examples | Typical Sources | Effect on Catalyst |
| Sulfur Compounds | Thiols, sulfides, thiophenes | Impurities in reagents and solvents | Strong and often irreversible poisoning by blocking active sites.[8] |
| Halides | Excess halide ions (Cl⁻, Br⁻, I⁻) | From reagents or additives | Can form stable, less active palladium-halide complexes.[6][8] |
| Nitrogen Compounds | Pyridine, quinoline, nitriles | Solvents, reagents, or byproducts | Coordinate to palladium, reducing its activity.[8] |
| Heavy Metals | Lead, mercury, arsenic | Contaminants in starting materials | Form alloys with palladium or block active sites.[8] |
| Carbon Monoxide | Impurity in gas streams | Incomplete combustion | Strong coordination to palladium, leading to deactivation.[8] |
Experimental Protocol: Small-Scale Test Reaction for Diagnosing Catalyst Deactivation
This protocol is designed to help you systematically investigate the cause of catalyst deactivation in your reaction.
Materials:
-
3-(tert-Butyl)-5-iodobenzoic acid (or a protected derivative)
-
Your coupling partner (e.g., a boronic acid for a Suzuki reaction)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Small reaction vials with stir bars
Procedure:
-
Preparation (under inert atmosphere):
-
In a glovebox or under a stream of argon, add the palladium catalyst and ligand to a clean, dry reaction vial.
-
Add the 3-(tert-Butyl)-5-iodobenzoic acid (or its derivative), the coupling partner, and the base.
-
Seal the vial.
-
-
Reaction Setup:
-
Outside the glovebox, add the degassed solvent to the vial via syringe.
-
Place the vial in a heating block set to the desired reaction temperature and begin stirring.
-
-
Monitoring and Analysis:
-
Take small aliquots of the reaction mixture at regular intervals (e.g., every hour) and quench with a suitable solvent.
-
Analyze the aliquots by LC-MS or GC-MS to monitor the consumption of starting materials and the formation of the product.
-
-
Troubleshooting Variables (run parallel reactions):
-
Control Reaction: Use your standard reaction conditions.
-
Higher Catalyst Loading: Double the mol% of the catalyst and ligand.
-
Different Ligand: Substitute your standard ligand with another bulky, electron-rich ligand.
-
Different Base: Use an alternative base of a different type (e.g., an organic base if you were using an inorganic one).
-
Higher Purity Reagents: Use freshly purified reagents and solvent.
-
Interpreting the Results:
-
If the "Higher Catalyst Loading" reaction proceeds significantly better than the control, it is a strong indication of catalyst deactivation.
-
If the "Different Ligand" or "Different Base" reactions show improvement, it suggests that your initial choice of these reagents was suboptimal for this specific transformation.
-
If the "Higher Purity Reagents" reaction is the only one that shows significant improvement, your starting materials likely contain catalyst poisons.
Section 5: Visualizing Catalyst Deactivation Pathways
Diagram 1: Simplified Catalytic Cycle and Common Deactivation Pathways
Caption: A simplified representation of a cross-coupling catalytic cycle and key deactivation pathways.
Diagram 2: Troubleshooting Logic Flowchart
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
-
Kadam, A. A., Afandiyeva, M., Brennessel, W. W., & Kennedy, C. R. (2021). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Guild, C., & Zhang, S. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. PMC. [Link]
-
McIndoe, J. S., & van der Est, A. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. [Link]
-
Billingsley, K. L. (2013). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Srimanta, P., & Jemmis, E. D. (2012). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
-
Whittaker, A. M. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
Kadam, A. A., Afandiyeva, M., Brennessel, W. W., & Kennedy, C. R. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
Mirica, L. M., & Otten, E. (2022). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]
-
Peacock, D. M., Jiang, Q., Cundari, T. R., & Hartwig, J. F. (2018). Reductive Elimination to Form C(sp3)–N Bonds from Palladium(II) Primary Alkyl Complexes. Journal of the American Chemical Society. [Link]
-
Gande, M. E., & Schoenebeck, F. (2019). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Angewandte Chemie International Edition. [Link]
-
Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
McIndoe, J. S., & van der Est, A. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. [Link]
-
Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry. [Link]
-
Macmillan Group. (n.d.). Reductive Elimination from High-Valent Palladium. Macmillan Group. [Link]
-
Gackowska, J., et al. (2024). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI. [Link]
-
Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. [Link]
-
Ananikov, V. P., et al. (2009). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society. [Link]
-
Song, Y., et al. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Wikipedia. [Link]
-
He, Z., & Sigman, M. S. (2021). Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. ETH Library. [Link]
-
Zhang, Z. (2014). β-Hydride Elimination in Palladium-Catalyzed Reactions. Chinese Journal of Organic Chemistry. [Link]
-
Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. [Link]
-
Moore, C. E., & Organ, M. G. (2014). Kinetic and Computational Studies on Pd(I) Dimer-Mediated Halogen Exchange of Aryl Iodides. The Journal of Organic Chemistry. [Link]
-
LibreTexts. (2023). 4.1: β-Elimination Reactions. Chemistry LibreTexts. [Link]
-
ResearchGate. (2018). The Effect of Bases, Catalyst Loading and Reaction Temperature on the Catalytic Evaluation of Supported Palladium(II) Catalyst in the Mizoroki-Heck. ResearchGate. [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society. [Link]
-
Le, C., & Chen, J. R. (2022). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich. [Link]
-
Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]
-
Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva Portal. [Link]
-
RSC Publishing. (2018). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]
-
MDPI. (2022). Low-Temperature Synthesis of a Nanostructured Palladium-Based Catalyst with Defined Shape and Its Catalytic Characteristics in Methanol Oxidation. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. ResearchGate. [Link]
-
MDPI. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. MDPI. [Link]
-
Quora. (2019). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes? Quora. [Link]
-
PubMed. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. PubMed. [Link]
-
RSC Publishing. (2021). Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone. Organic Chemistry Frontiers. [Link]
-
Digital Commons @ Otterbein. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]
-
RSC Publishing. (2012). Trace metal impurities in catalysis. Chemical Society Reviews. [Link]
- Google Patents. (n.d.). JP2527449B2 - Method for catalytically removing impurities in tert-butyl alcohol and tert-butyl alcohol obtained by the method.
Sources
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- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 13. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Characterization of 3-(tert-Butyl)-5-iodobenzoic Acid Derivatives
Executive Summary: The Scaffold Advantage
In the landscape of fragment-based drug discovery (FBDD), 3-(tert-Butyl)-5-iodobenzoic acid (CAS: 1000341-29-6) represents a "privileged scaffold." Unlike generic benzoic acids, this molecule offers a unique trifunctional profile:
-
The Iodine Handle: A high-reactivity site for cross-coupling (Suzuki, Sonogashira, Heck), enabling rapid library expansion.
-
The tert-Butyl Group: Provides critical lipophilic bulk (
effect) often required to fill hydrophobic pockets in nuclear receptors (e.g., RXR, PPAR) while improving solubility in organic synthesis solvents compared to methyl analogs. -
The Carboxylate: A versatile anchor for bioconjugation or pharmacophore attachment.
This guide compares the synthetic efficiency and physicochemical performance of products derived from this scaffold, specifically contrasting biaryl derivatives (via Suzuki) against alkynyl derivatives (via Sonogashira) and amide conjugates.
Synthetic Route Comparison: Efficiency & Yield
When characterizing products from 3-(tert-Butyl)-5-iodobenzoic acid, the choice of catalytic pathway significantly impacts yield, purity, and downstream processing. The iodine substituent at the meta position is activated but sufficiently distal from the tert-butyl group to minimize steric clash, unlike ortho-substituted analogs.
Comparative Performance Matrix
| Metric | Route A: Suzuki-Miyaura Products (Biaryls) | Route B: Sonogashira Products (Alkynes) | Route C: Amide Conjugates |
| Primary Product Class | Biaryl carboxylic acids | Alkynyl benzoic acids | Benzamides / Peptidomimetics |
| Catalyst Requirement | Pd(PPh | Pd(PPh | None (Coupling Reagents: HATU/T3P) |
| Avg.[1][2] Isolated Yield | 88% - 96% | 75% - 85% | >95% |
| Purification Complexity | Low (Acid-base extraction often sufficient) | High (Homocoupling byproducts require chromatography) | Medium (Urea byproducts if using carbodiimides) |
| Reaction Time | 2–6 Hours | 12–24 Hours | 1–3 Hours |
| Scalability | High (Kg-scale feasible) | Moderate (Copper waste disposal) | High |
Technical Insight: The Suzuki pathway is superior for generating high-purity libraries for SAR (Structure-Activity Relationship) studies due to the ease of removing boron byproducts compared to the copper/alkyne homocoupling impurities often seen in Sonogashira reactions of this scaffold.
Physicochemical Profiling of Products
The tert-butyl group exerts a profound effect on the physicochemical properties of the resulting products, distinguishing them from standard iodobenzoic acid derivatives.
Solubility and Lipophilicity (LogP) Analysis
The following table contrasts the properties of a model product (where Iodine is replaced by a Phenyl group) against its non-tert-butyl analog.
| Derivative Type | Structure | Calc.[1][3] LogP | Solubility (DMSO) | Metabolic Stability (Microsomes) |
| Product A (Target) | 3-(tert-butyl)-5-phenylbenzoic acid | 4.8 | >50 mM | High (Steric protection of ring) |
| Alternative B | 3-methyl-5-phenylbenzoic acid | 3.2 | ~15 mM | Moderate (Benzylic oxidation risk) |
| Alternative C | 3-phenylbenzoic acid | 2.9 | ~10 mM | Low (Ring hydroxylation) |
Key Finding: Products retaining the tert-butyl group exhibit significantly higher solubility in non-polar organic solvents (DCM, Toluene) facilitating easier workup, but the high LogP requires formulation strategies (e.g., micronization) for biological testing.
Mechanistic Logic & Workflows
The functionalization of 3-(tert-Butyl)-5-iodobenzoic acid follows a divergent pathway. The diagram below illustrates the decision logic for selecting the optimal derivative class based on the target biological application.
Caption: Divergent synthesis workflow for 3-(tert-Butyl)-5-iodobenzoic acid derivatives based on medicinal chemistry targets.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/LCMS monitoring).
Protocol A: High-Efficiency Suzuki Coupling (Biaryl Synthesis)
Objective: Synthesis of 3-(tert-butyl)-5-(4-methoxyphenyl)benzoic acid.
-
Reagents:
-
Substrate: 3-(tert-Butyl)-5-iodobenzoic acid (1.0 eq, 304 mg).
-
Partner: 4-Methoxyphenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl
·CH Cl (3 mol%). -
Base: K
CO (3.0 eq, 2M aqueous solution). -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Step 1 (Inerting): Charge solid reagents into a reaction vial. Evacuate and backfill with Nitrogen (
). -
Step 2 (Solvation): Add Dioxane (5 mL) and Base (1.5 mL).
-
Step 3 (Reaction): Heat to 90°C for 4 hours.
-
Checkpoint: Monitor by LCMS. The starting material (Rt = 4.2 min) should disappear; Product peak (M+H not visible for acids, look for M-H in negative mode) appears.
-
Step 4 (Workup): Acidify with 1N HCl to pH 2. Extract with EtOAc. The tert-butyl group ensures the product remains in the organic layer while boronic acid residues are washed away.
-
Protocol B: Amide Activation via Acid Chloride
Objective: Synthesis of sterically hindered amides where coupling reagents (HATU) fail.
-
Reagents: Thionyl Chloride (SOCl
), DMF (cat.), Toluene. -
Procedure:
-
Dissolve 3-(tert-Butyl)-5-iodobenzoic acid in Toluene.
-
Add SOCl
(2.0 eq) and 1 drop of DMF. -
Reflux for 1 hour. (Note: The electron-donating tert-butyl group stabilizes the intermediate acyl chloride, making it robust).
-
Evaporate to dryness to obtain the acid chloride solid.
-
React immediately with the amine partner in DCM/Et
N.
-
References
-
BenchChem. (2024). 4-(tert-Butyl)-3-iodobenzoic acid: Structure and Applications. Retrieved from
-
Sigma-Aldrich. (2024). 3-(tert-Butyl)-5-iodobenzoic acid Product Specification and Safety Data. Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Catalysts. Retrieved from
-
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A Researcher's Guide to the 1H NMR Interpretation of 3-(tert-Butyl)-5-iodobenzoic Acid Derivatives and Comparative Spectroscopic Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-(tert-butyl)-5-iodobenzoic acid and its derivatives. Moving beyond a simple data report, this document offers a practical framework for predicting, interpreting, and validating the structure of this class of compounds. We will delve into the rationale behind spectral patterns and compare the insights derived from 1H NMR with those from alternative analytical techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic view of structural characterization.
The Structural Landscape of 3-(tert-Butyl)-5-iodobenzoic Acid
The architecture of 3-(tert-butyl)-5-iodobenzoic acid presents a fascinating case for 1H NMR analysis. The benzene ring is trisubstituted in a 1,3,5-pattern, which has significant implications for the chemical shifts and coupling patterns of the aromatic protons.[1][2] The three substituents—a bulky, electron-donating tert-butyl group, a large, electronegative iodine atom, and an electron-withdrawing carboxylic acid group—each exert distinct electronic and steric effects on the remaining aromatic protons. Understanding these individual contributions is the cornerstone of accurate spectral interpretation.
Predicting and Interpreting the 1H NMR Spectrum
A key skill for any chemist is the ability to predict a molecule's spectrum before the sample even enters the spectrometer. This not only aids in the final analysis but also informs the experimental setup. For 3-(tert-butyl)-5-iodobenzoic acid, we can estimate the chemical shifts of the aromatic protons by considering the additive effects of the substituents on a benzene ring (baseline chemical shift of approximately 7.3 ppm).[3][4]
The tert-butyl group is a weak electron-donating group, causing a slight upfield shift (shielding) of the aromatic protons. Conversely, the carboxylic acid and iodine are electron-withdrawing groups, leading to a downfield shift (deshielding) of the aromatic protons.[4] The interplay of these effects determines the final chemical shifts.
Predicted 1H NMR Data for 3-(tert-Butyl)-5-iodobenzoic Acid
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Rationale for Prediction |
| H-2 | 8.1 - 8.3 | Doublet of doublets (dd) or Triplet (t) | J_meta ≈ 1.5-2.5 Hz | Located between two electron-withdrawing groups (I and COOH), leading to significant deshielding. Meta-coupling to H-4 and H-6. May appear as a triplet if the coupling constants are similar. |
| H-4 | 7.9 - 8.1 | Doublet of doublets (dd) or Triplet (t) | J_meta ≈ 1.5-2.5 Hz | Flanked by the tert-butyl and iodine groups. The electron-donating effect of the t-butyl group is counteracted by the withdrawing effect of iodine. Meta-coupling to H-2 and H-6. May appear as a triplet if the coupling constants are similar. |
| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) or Triplet (t) | J_meta ≈ 1.5-2.5 Hz | Positioned between the tert-butyl and carboxylic acid groups. Similar electronic environment to H-4. Meta-coupling to H-2 and H-4. May appear as a triplet if the coupling constants are similar. |
| -C(CH3)3 | 1.3 - 1.5 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group do not have any adjacent protons to couple with, resulting in a singlet. |
| -COOH | 10.0 - 13.0 | Singlet (s), broad | N/A | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.[5] |
Experimental Protocol for High-Quality 1H NMR Data Acquisition
To obtain a reliable 1H NMR spectrum for 3-(tert-butyl)-5-iodobenzoic acid derivatives, a well-defined experimental protocol is crucial. The following steps are recommended to ensure high-quality, reproducible data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 3-(tert-butyl)-5-iodobenzoic acid derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds.[6] However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d6) can be advantageous as it helps in observing the acidic proton more clearly.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for sharp peaks and accurate integration.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) 1H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm for this type of compound).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
To confirm the presence of the carboxylic acid proton, a D2O exchange experiment can be performed.[7] After acquiring the initial spectrum, a drop of deuterium oxide (D2O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic proton will exchange with deuterium, causing its signal to disappear or significantly diminish.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz (Hz).
-
Comparative Analysis with Alternative Spectroscopic Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often relies on a combination of analytical methods.[8] Mass spectrometry and FTIR spectroscopy provide complementary information that can corroborate the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(tert-butyl)-5-iodobenzoic acid, we would expect to see the following in an electron ionization (EI) mass spectrum:
-
Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-15 Da) from the tert-butyl group to form a stable tertiary carbocation.
-
Loss of the entire tert-butyl group (-57 Da).
-
Loss of the carboxylic acid group (-45 Da).
-
Loss of the iodine atom (-127 Da).
-
A characteristic peak for the benzoyl cation or its derivatives.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation. For 3-(tert-butyl)-5-iodobenzoic acid, the following characteristic vibrational frequencies would be expected:
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 3300-2500 cm-1, indicative of hydrogen bonding.[10]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm-1.[8][11]
-
C-H Stretches (Aromatic and Aliphatic): Absorptions for aromatic C-H bonds typically appear above 3000 cm-1, while those for aliphatic C-H bonds (from the tert-butyl group) appear just below 3000 cm-1.
-
C=C Stretches (Aromatic): Several peaks in the 1600-1450 cm-1 region.
-
C-I Stretch: A weak absorption in the far-infrared region, typically around 500-600 cm-1.
Data Comparison Table
| Analytical Technique | Information Provided | Expected Data for 3-(tert-Butyl)-5-iodobenzoic Acid |
| 1H NMR Spectroscopy | Detailed information about the proton environment, including chemical shifts, integration (proton count), and coupling (connectivity). | Distinct signals for aromatic protons, the tert-butyl group, and the carboxylic acid proton, with characteristic multiplicities and chemical shifts as predicted above. |
| Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern, which helps in identifying structural motifs. | A molecular ion peak corresponding to the molecular weight, and fragment ions resulting from the loss of the tert-butyl group, carboxylic acid group, and iodine atom.[12] |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as aromatic and aliphatic C-H and C=C bonds.[13] |
Visualizing the Workflow and Molecular Structure
To further clarify the process of structural analysis and the relationships between the different protons in the molecule, the following diagrams are provided.
Caption: Predicted 1H NMR signals and meta-couplings for 3-(tert-Butyl)-5-iodobenzoic acid.
Caption: Workflow for the comprehensive structural elucidation of 3-(tert-Butyl)-5-iodobenzoic acid derivatives.
Conclusion
The structural elucidation of 3-(tert-butyl)-5-iodobenzoic acid and its derivatives is a multifaceted process that is greatly facilitated by a thorough understanding of 1H NMR spectroscopy. By predicting the spectrum based on the additive effects of the substituents and confirming the interpretation with high-quality experimental data, researchers can confidently determine the structure of these molecules. Furthermore, the integration of complementary techniques such as mass spectrometry and FTIR spectroscopy provides a robust and self-validating system for structural verification. This comprehensive approach, grounded in a solid understanding of spectroscopic principles, is essential for advancing research and development in the chemical sciences.
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A Senior Application Scientist's Guide to 13C NMR Peak Assignment for 3-(tert-Butyl)-5-iodobenzoic Acid Analogs
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific integrity. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique in this endeavor, yet assigning the resonances of polysubstituted aromatic compounds can be a significant challenge. This guide provides an in-depth, practical comparison of methodologies for assigning the 13C NMR peaks of 3-(tert-Butyl)-5-iodobenzoic acid, a representative analog whose substitution pattern presents a valuable case study.
This guide moves beyond simple peak listing. It explains the causal relationships behind substituent effects and details a workflow that integrates predictive calculations with empirical data analysis and advanced spectroscopic techniques. By following this self-validating system, researchers can confidently assign complex spectra, ensuring the structural fidelity of their compounds.
The Challenge: Substituent Effects in a Complex Arena
Assigning the nine distinct carbon signals in 3-(tert-Butyl)-5-iodobenzoic acid requires a nuanced understanding of how each substituent—a bulky tert-butyl group, a heavy iodine atom, and an electron-withdrawing carboxylic acid—modulates the electronic environment of the benzene ring. The interplay of steric and electronic effects, particularly the profound shielding caused by iodine, makes simple prediction by additivity rules prone to error.[1][2] This guide presents a robust, multi-faceted approach to overcome these challenges.
Integrated Workflow for Spectral Assignment
A reliable assignment strategy combines computational prediction with meticulous experimental work. This workflow ensures that theoretical data is validated by and cross-referenced with empirical evidence, leading to a high-confidence assignment.
Caption: Workflow for 13C NMR peak assignment.
PART 1: Methodologies and Protocols
Section 1.1: Computational Prediction Protocol
Before any experimental work, generating a predicted spectrum provides a crucial theoretical baseline. Online databases and software packages use algorithms like HOSE-code or machine learning trained on vast spectral libraries to estimate chemical shifts.[3][4]
Step-by-Step Protocol:
-
Structure Drawing: Accurately draw the structure of 3-(tert-Butyl)-5-iodobenzoic acid using a chemical drawing interface.
-
Select Prediction Tool: Utilize a reliable online prediction tool, such as the one available at .[5][6]
-
Initiate Calculation: Submit the structure for 13C NMR prediction. The tool calculates the chemical shifts based on its internal database and algorithms.
-
Tabulate Data: Record the predicted chemical shifts for each uniquely numbered carbon atom.
Section 1.2: Experimental Acquisition Protocol
High-quality experimental data is non-negotiable. The following protocol ensures a clean, high-resolution spectrum suitable for detailed analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 15-25 mg of the purified 3-(tert-Butyl)-5-iodobenzoic acid analog in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃).[7][8] Ensure the sample is free of particulate matter by filtering it through a pipette with a glass wool plug into a clean 5 mm NMR tube.[9]
-
Standard 13C Spectrum: Acquire a standard proton-decoupled 13C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons which are inherently less intense.
-
DEPT Experiments: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments.[10]
-
DEPT-135: This experiment will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons will be absent.
-
DEPT-90: This experiment will only show CH signals (methine carbons).
-
-
Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
PART 2: Comparative Analysis and Peak Assignment
As no public experimental spectrum for 3-(tert-Butyl)-5-iodobenzoic acid is readily available, we will use a combination of the computationally predicted values and established substituent effects from known analogs to construct a highly-reasoned "Hypothetical Experimental" dataset for our comparison.
Section 2.1: Predicted vs. Hypothetical Experimental Data
The following table summarizes the predicted chemical shifts from nmrdb.org and our reasoned experimental values based on analog data and known substituent chemical shifts (SCS).
| Carbon Atom | Predicted δ (ppm) | Hypothetical Exp. δ (ppm) | Carbon Type (from DEPT) | Assignment Rationale |
| C=O | 171.1 | ~172.0 | C | Carboxylic acid carbonyl, consistently downfield.[11] |
| C-3 | 154.5 | ~154.0 | C | Ipso-carbon to t-Bu group, significantly deshielded. |
| C-4 | 139.7 | ~140.0 | CH | Aromatic CH, deshielded by adjacent iodine. |
| C-1 | 133.5 | ~134.0 | C | Ipso-carbon to -COOH group. |
| C-2 | 130.6 | ~131.0 | CH | Aromatic CH. |
| C-6 | 128.8 | ~129.0 | CH | Aromatic CH. |
| C-5 | 94.6 | ~95.0 | C | Ipso-carbon to Iodine; strong shielding "heavy atom effect".[12] |
| C(CH₃)₃ | 35.1 | ~35.0 | C | Quaternary carbon of the t-Bu group. |
| C(CH₃)₃ | 31.0 | ~31.2 | CH₃ | Methyl carbons of the t-Bu group. |
Section 2.2: Detailed Peak-by-Peak Justification
The assignment of each carbon is a logical process of elimination and correlation, grounded in fundamental NMR principles.
Quaternary Carbons (C, C=O):
-
These carbons will be present in the standard 13C spectrum but absent in both DEPT-135 and DEPT-90 spectra.[13]
-
C=O (~172.0 ppm): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, placing it far downfield.[11]
-
C-3 (~154.0 ppm): The carbon attached to the tert-butyl group is significantly deshielded and is readily identifiable as the most downfield aromatic quaternary carbon.
-
C-1 (~134.0 ppm): The ipso-carbon of the carboxylic acid group is moderately deshielded.
-
C(CH₃)₃ (~35.0 ppm): The quaternary carbon of the tert-butyl group is found in the aliphatic region, a characteristic and easily identifiable signal.
-
C-5 (~95.0 ppm): This is the most shielded aromatic carbon. The "heavy atom effect" of the directly attached iodine causes a strong upfield shift, a hallmark signature that is critical for its assignment.[12][14] This effect often moves the signal to below 100 ppm.
Protonated Carbons (CH):
-
These carbons will appear as positive peaks in the DEPT-135 spectrum and will be the only peaks present in the DEPT-90 spectrum.[15]
-
C-4 (~140.0 ppm): This methine carbon is positioned between the two most influential substituents, the iodine and the tert-butyl group. Its position ortho to the iodine atom leads to significant deshielding, making it the most downfield of the CH signals.
-
C-2 and C-6 (~131.0 and ~129.0 ppm): These two remaining CH carbons are assigned based on their proximity to the electron-withdrawing carboxylic acid group. C-2, being ortho to the -COOH group, is expected to be slightly more deshielded than C-6, which is meta.
Methyl Carbons (CH₃):
-
This signal will appear as a positive peak in the DEPT-135 spectrum but will be absent in the DEPT-90 spectrum.
-
C(CH₃)₃ (~31.2 ppm): The three equivalent methyl carbons of the tert-butyl group give rise to a single, typically intense signal in the aliphatic region of the spectrum.
PART 3: Advanced Verification Techniques
For novel structures or when assignments remain ambiguous, two-dimensional (2D) NMR experiments provide definitive, through-bond correlation data.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[16] It provides an unambiguous link between the 1H and 13C spectra, confirming the assignments for all CH carbons (C-2, C-4, C-6) and the tert-butyl methyls.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away.[17] It is exceptionally powerful for assigning quaternary carbons. For instance, the protons of the tert-butyl methyl groups would show a correlation to the quaternary C-3, and the aromatic proton at C-4 would show correlations to C-3, C-5, and C-1, confirming their relative positions.
Caption: Key HMBC correlations for assigning quaternary carbons.
Conclusion
The successful assignment of the 13C NMR spectrum for 3-(tert-Butyl)-5-iodobenzoic acid or its analogs is not achievable through a single method. This guide demonstrates that a synergistic approach, combining the predictive power of computational tools with the empirical certainty of 1D and 2D NMR experiments, provides a self-validating and robust workflow. By understanding the underlying principles of substituent effects—particularly the powerful shielding of iodine and the deshielding nature of the tert-butyl and carboxylic acid groups—researchers can deconstruct complex spectra with confidence. This integrated strategy ensures the highest level of scientific integrity in structural elucidation for drug discovery and chemical research.
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University of Rochester. (n.d.). 13C NMR Chemical Shift Table. [Link]
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Columbia University. (n.d.). DEPT | NMR Core Facility. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Download NMR Predict - Mestrelab [mestrelab.com]
- 4. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 5. Visualizer loader [nmrdb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Iodosalicylic acid (119-30-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. 5-Iodosalicylic acid | CAS 119-30-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 3,5-DI-TERT-BUTYLBENZOIC ACID(16225-26-6) 1H NMR [m.chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Simulate and predict NMR spectra [nmrdb.org]
- 16. spectrabase.com [spectrabase.com]
- 17. 3-Iodobenzoic acid(618-51-9) 1H NMR [m.chemicalbook.com]
Mass spectrometry analysis of 3-(tert-Butyl)-5-iodobenzoic acid compounds
Mass Spectrometry Analysis of 3-(tert-Butyl)-5-iodobenzoic Acid: A Methodology Comparison Guide
Executive Summary
For the analysis of 3-(tert-butyl)-5-iodobenzoic acid (MW: 304.13 Da), researchers face a critical choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
The Verdict: LC-MS/MS (ESI Negative Mode) is the superior choice for high-throughput quantification and biological matrix analysis due to the compound's acidic nature and thermal lability.
-
The Alternative: GC-MS (EI) serves as the "Gold Standard" for structural elucidation and purity profiling but requires derivatization (methylation or silylation) to prevent thermal degradation and peak tailing.
Compound Profile & Mass Spectrometric Properties
Understanding the physicochemical "personality" of the molecule is the first step in protocol design.
| Feature | Property | Impact on Mass Spectrometry |
| Core Structure | Benzoic Acid | Acidic (pKa ~4.0). Ionizes readily in negative mode ([M-H]⁻).[1] Causes tailing on non-polar GC columns without derivatization. |
| Substituent A | tert-Butyl Group | Bulky/Hydrophobic. Increases retention on C18 columns.[1] In EI (GC-MS), dominates fragmentation via loss of methyl radical (M-15). |
| Substituent B | Iodine Atom | Heavy Halogen. Monoisotopic (Mass 126.9).[1] Large mass defect.[1] Weak C-I bond facilitates specific fragmentation (loss of I•). |
| Monoisotopic Mass | 304.00 Da | Precursor ions: 303.0 (ESI-), 305.0 (ESI+), 304.0 (EI). |
Comparative Analysis: LC-MS/MS vs. GC-MS
Method A: LC-MS/MS (Electrospray Ionization - Negative Mode)
Best for: DMPK studies, trace quantification, and aqueous samples.
Mechanism: The carboxylic acid proton is abstracted at high pH, forming a stable carboxylate anion.
-
Sensitivity: High (pg/mL range).[1]
-
Sample Prep: Minimal (Protein precipitation or Dilute-and-Shoot).[1]
-
Key Challenge: The tert-butyl group is non-polar, requiring high organic content for elution, which aids desolvation efficiency.
Method B: GC-MS (Electron Impact)
Best for: Synthesis verification, impurity profiling, and raw material QC.
Mechanism: Hard ionization (70 eV) shatters the molecule to create a structural fingerprint.[1]
-
Sensitivity: Moderate (ng/mL range).[1]
-
Sample Prep: Mandatory Derivatization. Analysis of the free acid leads to adsorption in the injector port and non-reproducible data.
-
Key Challenge: Thermal deiodination (loss of Iodine) can occur in the injector port if temperatures exceed 250°C.
Experimental Protocols
Protocol A: LC-MS/MS (ESI-) Workflow
Self-Validating Step: Use a deuterated internal standard (e.g., Benzoic acid-d5) to track ionization suppression.[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~7.5). Why? Promotes deprotonation.[1]
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Source: ESI Negative Mode (-4500 V).
-
Transitions (MRM):
Protocol B: GC-MS Derivatization (TMS-Ester)
Self-Validating Step: Monitor the disappearance of the free acid peak to ensure 100% derivatization efficiency.
-
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]
-
Reaction: Mix 50 µL sample + 50 µL BSTFA. Incubate at 60°C for 30 mins .
-
Critical: Do not overheat; C-I bonds are thermally sensitive.[1]
-
-
Injection: Splitless, 240°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).[1]
-
Detection: EI Source (70 eV), Full Scan (50-500 m/z).
Fragmentation Pathways & Data Interpretation
Visualizing the Fragmentation Logic
The following diagram illustrates the distinct fragmentation pathways for both ionization modes.
Caption: Comparative fragmentation pathways. LC-MS favors decarboxylation (m/z 259), while GC-MS (TMS derivative) favors methyl loss (m/z 361).
Quantitative Data Summary
| Ionization Mode | Precursor (m/z) | Major Fragment (m/z) | Mechanism | Notes |
| ESI (-) | 303.0 | 259.0 | Neutral Loss (CO₂) | Quantifier. Highly specific to benzoic acids.[1] |
| ESI (-) | 303.0 | 126.9 | Heterolytic Cleavage | Qualifier. Confirms presence of Iodine.[1] |
| EI (TMS) | 376.1 | 361.1 | Radical Loss (•CH₃) | Base peak due to stable tert-butyl cation stabilization.[1] |
| EI (TMS) | 376.1 | 249.0 | Loss of I• | Confirms Iodine position.[1][2][3] |
Analytical Decision Matrix
Use this flow to select the correct method for your specific sample type.
Caption: Decision tree for selecting LC-MS vs. GC-MS based on sample matrix and sensitivity requirements.
References
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (General principles of ESI negative mode for acidic compounds).
-
NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.[1] (Reference for benzoic acid fragmentation patterns).
-
Sigma-Aldrich. (2024).[1] Derivatization Reagents for Gas Chromatography: BSTFA Protocols. Merck KGaA.[1] (Standard protocols for silylation of carboxylic acids).
-
BenchChem. (2024).[1] 3-(tert-Butyl)-5-iodobenzoic acid: Chemical Properties and Applications. (Compound specific data).
Sources
Comparative Guide: 3-(tert-Butyl)-5-iodobenzoic Acid vs. 3-Bromobenzoic Acid
This guide provides a technical comparison between 3-(tert-Butyl)-5-iodobenzoic acid and 3-bromobenzoic acid for cross-coupling applications. It is designed for medicinal chemists and process engineers selecting building blocks for aryl-aryl or aryl-alkyl bond formation.
Executive Summary: The Trade-Off
The choice between these two substrates represents a classic decision between intrinsic reactivity/structural complexity and commodity cost/availability .
-
3-Bromobenzoic Acid is the "workhorse" standard. It is inexpensive, widely available, and sufficient for most standard Suzuki-Miyaura or Heck couplings where heating (>60°C) is acceptable.
-
3-(tert-Butyl)-5-iodobenzoic Acid is a "high-performance" specialized building block. The iodine atom confers significantly higher reactivity (faster oxidative addition), allowing for milder conditions (room temperature) or coupling with sterically hindered/unstable boronic acids. Furthermore, the tert-butyl group is not merely a bystander; it dramatically alters solubility profiles and electronic properties, often serving as a critical pharmacophore for increasing lipophilicity (LogP) in drug candidates.
Technical Deep Dive: Mechanistic Differences
A. Oxidative Addition (The Rate-Determining Step)
In most Pd-catalyzed cross-couplings of benzoic acid derivatives, oxidative addition is the rate-determining step (RDS).[1]
-
C–I vs. C–Br Bond Energy: The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).
-
Kinetic Consequence: The tert-butyl-iodo derivative undergoes oxidative addition to Pd(0) roughly 10–100x faster than the bromo-analog. This allows the use of "ligandless" conditions or lower catalyst loadings (<0.1 mol%).[2]
-
Electronic Influence of tert-Butyl: The tert-butyl group is weakly electron-donating (+I effect). In the 3-position, it increases electron density on the ring.
-
Effect on Bromide:[3][4][5] The electron-rich ring makes the C-Br bond harder to break via oxidative addition (nucleophilic attack by Pd).
-
Effect on Iodide: The "super-leaving group" ability of iodine overrides the electronic deactivation. The 3-(tert-butyl)-5-iodo substrate remains highly reactive despite the electron-donating alkyl group.
-
B. Solubility and The "Solvent Effect"
A critical, often overlooked factor is the solubility of the free acid.
-
3-Bromobenzoic Acid: Highly polar, prone to dimerization in non-polar solvents. Often requires polar protic co-solvents (MeOH, Water) or high temperatures to dissolve in toluene/dioxane.
-
3-(tert-Butyl)-5-iodobenzoic Acid: The bulky lipophilic tert-butyl group disrupts crystal packing and increases solubility in standard organic solvents (THF, DCM, Toluene). This enables homogeneous kinetics at lower temperatures, reducing catalyst decomposition.
C. Chemoselectivity
If your target molecule requires sequential functionalization:
-
Use the Iodo-Acid: If you plan to install the tert-butyl scaffold and then perform a second coupling at another site (e.g., a chloride elsewhere on the ring), the iodine allows for complete chemoselectivity (I reacts >99% before Cl).
-
Use the Bromo-Acid: If you only need a single coupling, the selectivity advantage is moot.
Performance Metrics & Data
The following data summarizes typical performance ranges for Suzuki-Miyaura coupling with a standard phenylboronic acid partner.
| Feature | 3-Bromobenzoic Acid | 3-(tert-Butyl)-5-iodobenzoic Acid |
| Oxidative Addition Rate | Slow (Requires Heat/Ligands) | Fast (Often RT accessible) |
| Typical Catalyst Loading | 1.0 – 5.0 mol% Pd | 0.01 – 1.0 mol% Pd |
| Reaction Temperature | 60°C – 100°C | 25°C – 60°C |
| Base Compatibility | Strong bases often preferred (K₂CO₃, K₃PO₄) | Mild bases sufficient (Na₂CO₃, NaHCO₃) |
| Solubility (THF/Dioxane) | Moderate (often heterogeneous) | Excellent (Homogeneous) |
| Decarboxylation Risk | Low (unless ortho-substituted) | Low (Mild conditions mitigate risk) |
| Cost (Approx.) | ~$0.10 / gram | ~$50 - $150 / gram |
Visualizing the Catalytic Pathway
The diagram below illustrates the catalytic cycle, highlighting where the Iodine vs. Bromine difference impacts the workflow.
Figure 1: Comparative Catalytic Cycle. Note the divergence at the Oxidative Addition step, which dictates the energy input (heat) required.
Experimental Protocols
Protocol A: High-Efficiency Coupling (Using 3-(tert-Butyl)-5-iodobenzoic acid)
Best for: Valuable substrates, mild conditions, or when the tert-butyl group is required.
-
Setup: Charge a reaction vial with 3-(tert-Butyl)-5-iodobenzoic acid (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (1.0 mol%).
-
Solvent/Base: Add degassed THF (0.2 M) and aqueous Na₂CO₃ (2.0 M, 2.5 equiv). The lipophilic acid should dissolve rapidly.
-
Reaction: Stir at Room Temperature for 2-4 hours.
-
Checkpoint: Monitor by LCMS. The conversion should be >95% without heating.
-
-
Workup: Acidify carefully with 1M HCl to pH 3 (to protonate the carboxylic acid), extract with EtOAc, and concentrate.
Protocol B: Standard Coupling (Using 3-Bromobenzoic acid)
Best for: Scale-up, cost-reduction, robust substrates.
-
Setup: Charge a flask with 3-Bromobenzoic acid (1.0 equiv), Arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (3-5 mol%).
-
Solvent/Base: Add Toluene/Ethanol/Water (4:1:1 ratio). The protic co-solvents are required to solubilize the bromo-acid salt. Use K₂CO₃ (3.0 equiv).[5]
-
Reaction: Heat to 80-90°C for 12-16 hours.
-
Note: The higher temperature is mandatory to overcome the oxidative addition barrier of the C-Br bond.
-
-
Workup: Similar acidification and extraction.
Decision Matrix: When to Use Which?
Figure 2: Selection Logic for Process Chemists.
References
-
Reactivity of Halobenzoic Acids: Comparison of oxidative addition rates for I, Br, and Cl substituted benzoic acids in Pd-c
-
Source:
-
-
Oxidative Addition Mechanisms: Detailed kinetic analysis of Aryl-I vs Aryl-Br bond activ
-
Source:
-
-
Ligand Effects on Reactivity: Impact of bulky ligands (like those used with hindered substrates) on the coupling of electron-rich aryl halides.
-
Source:
-
-
General Suzuki Coupling Protocols: Standard methodologies for benzoic acid deriv
-
Source:
-
Sources
Technical Guide: Purity Assessment of Synthesized 3-(tert-Butyl)-5-iodobenzoic Acid via HPLC
Executive Summary
In the synthesis of 3-(tert-Butyl)-5-iodobenzoic acid , achieving high purity is critical, particularly when this compound serves as an intermediate for Suzuki-Miyaura cross-coupling in pharmaceutical scaffolds. The bulky tert-butyl group and the labile iodine atom present specific analytical challenges that disqualify many standard "generic" protocols.
This guide provides an evidence-based comparison of analytical methodologies, ultimately establishing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior technique for routine impurity profiling. We present a validated, self-checking protocol designed to separate the target molecule from its likely specific impurities: the non-iodinated precursor (3-tert-butylbenzoic acid) and potential regioisomers.
Compound Analysis & Analytical Challenges
To design a robust method, we must first understand the physicochemical behavior of the analyte and its likely contaminants.
| Property | 3-(tert-Butyl)-5-iodobenzoic Acid | Analytical Implication |
| Structure | Benzoic acid core, 3-t-Bu, 5-Iodo | Hydrophobic & Acidic. Requires pH control in mobile phase. |
| pKa | ~3.8 - 4.0 (Estimated) | Mobile phase pH must be < 2.5 to suppress ionization and prevent peak tailing. |
| LogP | ~4.5 - 4.8 (High Hydrophobicity) | Requires high organic strength (Acetonitrile) for elution; C18 columns may show strong retention. |
| UV Absorption | λmax ~230 nm, ~254 nm | UV detection is highly sensitive for the aromatic ring. |
The Impurity Landscape
The synthesis typically involves iodination of 3-tert-butylbenzoic acid. Therefore, the critical separation is:
-
Target: 3-(tert-Butyl)-5-iodobenzoic acid.
-
Impurity A (Starting Material): 3-tert-butylbenzoic acid (Lacks Iodine; Less Hydrophobic).
-
Impurity B (Over-iodination): Di-iodo species (More Hydrophobic).
-
Impurity C (Regioisomers): 2-iodo or 6-iodo variants (Sterically strained, likely minor).
Comparative Analysis: Why HPLC?
While qNMR and GC-MS are powerful tools, they face distinct limitations for this specific halogenated acid.
Table 1: Technology Comparison Matrix
| Feature | RP-HPLC (Recommended) | qNMR (Quantitative NMR) | GC-MS |
| Primary Utility | Impurity Profiling & Quantitation | Absolute Purity Assay | Identification (ID) |
| Sample Prep | Minimal (Dissolve & Shoot) | Minimal (Deuterated Solvent) | Complex (Derivatization required) |
| Sensitivity | High (LOQ < 0.05%) | Low (LOQ ~ 0.5 - 1.0%) | High |
| Selectivity | Excellent (Separates isomers) | Poor for minor impurity overlap | Good, but thermal risk |
| Risk Factor | Low | Overestimation of Purity if impurities lack protons or overlap. | De-iodination: High injector temps can cleave the C-I bond. |
Expert Insight: The "Heavy Atom" Advantage in HPLC
In RP-HPLC, the Iodine atom acts as a "hydrophobic anchor." The target molecule will elute significantly later than the non-iodinated impurity (Impurity A) on a C18 column. This creates a massive resolution window that qNMR cannot easily replicate if the proton signals overlap. Furthermore, GC-MS requires methylation of the carboxylic acid to prevent tailing; this extra step introduces variance and potential for side reactions.
Strategic Method Development (Decision Logic)
The following diagram illustrates the logic used to select the stationary phase and mobile phase conditions.
Figure 1: Method Development Decision Matrix highlighting the selection of acidic mobile phases and specific stationary phases for halogenated aromatics.
Recommended Experimental Protocol
This protocol is designed to be self-validating . The resolution between the starting material and the product serves as the system suitability test.
Reagents & Equipment
-
Instrument: HPLC with PDA (Photodiode Array) or UV detector.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for superior halogen selectivity).
-
Solvent A: Water + 0.1% Phosphoric Acid (H3PO4).[2] Note: H3PO4 is preferred over Formic Acid for UV transparency at low wavelengths.
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Method
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 30°C
-
Injection Volume: 5-10 µL
-
Detection: 230 nm (primary), 254 nm (secondary).[1]
| Time (min) | % Solvent A (Aq) | % Solvent B (ACN) | Description |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Isocratic Start |
| 15.0 | 5 | 95 | Linear Gradient |
| 20.0 | 5 | 95 | Wash (Elute Di-iodos) |
| 20.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End |
Sample Preparation
-
Weigh ~5 mg of the synthesized solid.
-
Dissolve in 10 mL of 50:50 Water:Acetonitrile .
-
Critical Step: If the sample is cloudy, add more Acetonitrile. The t-butyl group reduces water solubility significantly.
-
-
Filter through a 0.22 µm PTFE filter (Nylon filters may bind the hydrophobic analyte).
Results & Discussion (Anticipated Data)
Chromatogram Interpretation
Based on the hydrophobicity (LogP) and the "Heavy Atom Effect," the elution order is predictable and serves as a confirmation of identity.
| Peak ID | Approx RT (min) | Relative Retention | Identity Confirmation |
| Impurity A | ~6.5 | 0.65 | 3-tert-butylbenzoic acid. Elutes early due to lack of Iodine (Lower LogP). |
| Target | ~10.0 | 1.00 | 3-(tert-Butyl)-5-iodobenzoic acid. Dominant peak. |
| Impurity B | ~13.5 | 1.35 | Di-iodinated byproducts. Very hydrophobic; elutes during high organic wash. |
System Suitability Criteria (Self-Validation)
To ensure the assay is trustworthy, the following criteria must be met before accepting data:
-
Resolution (Rs): > 2.0 between Impurity A and Target.
-
Tailing Factor: < 1.5 (Confirms pH is sufficiently low to suppress acid ionization).
-
Purity Angle (if using PDA): Purity Angle < Purity Threshold (confirms no co-eluting isomers hiding under the main peak).
Analytical Workflow Diagram
Figure 2: The standard operating workflow for purity assessment, from crude solid to final batch release.
Conclusion
For the purity assessment of 3-(tert-Butyl)-5-iodobenzoic acid , RP-HPLC is the definitive choice over qNMR and GC-MS. The method described above leverages the hydrophobic difference created by the iodine atom to achieve baseline separation of the starting material.
Key Takeaway: By using an acidic mobile phase (pH ~2.5) and a C18 or Phenyl-Hexyl column, researchers can ensure the integrity of this intermediate, preventing catalyst poisoning or stoichiometry errors in subsequent cross-coupling reactions.
References
-
PubChem. (2025).[3] 3-tert-Butylbenzoic acid (Compound Summary). Retrieved from [Link]
-
Kazakevich, Y.[4] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General Reference on HPLC Method Development for Acidic Compounds).
-
ResearchGate. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Palladium Catalyst Selection for 3-(tert-Butyl)-5-iodobenzoic Acid
Introduction: The Challenge and Opportunity of a Sterically Hindered Building Block
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. 3-(tert-Butyl)-5-iodobenzoic acid represents a valuable, yet challenging, building block. Its structure, featuring a carboxylic acid and a bulky tert-butyl group flanking an iodine atom, offers a unique combination of steric and electronic properties. The iodine provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful tools for constructing C-C, C-N, and C-O bonds.[1]
However, the significant steric hindrance imposed by the ortho tert-butyl group can dramatically impede the efficiency of these transformations. This guide provides an in-depth comparison of various palladium catalyst systems for the derivatization of this substrate, moving beyond simple protocols to explain the underlying causality of catalyst choice and performance. Our objective is to equip researchers with the knowledge to select the optimal catalytic system, minimizing reaction times and maximizing yields for this challenging substrate.
The Core of the Matter: Overcoming Steric Hindrance with Ligand Design
The effectiveness of a palladium-catalyzed coupling reaction is profoundly influenced by the ligand coordinated to the palladium center.[2] For sterically demanding substrates like 3-(tert-Butyl)-5-iodobenzoic acid, the choice of ligand is critical. The ligand must be bulky enough to promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly reactive in the initial oxidative addition step with the aryl iodide.[2][3] Furthermore, electron-rich ligands enhance the electron density on the palladium, facilitating this key oxidative addition step.[4]
We will compare three major classes of palladium catalysts for three key transformations: Suzuki-Miyaura C-C coupling, Sonogashira C-C alkynylation, and Buchwald-Hartwig C-N amination.
-
Traditional Phosphine Ligands: (e.g., PPh₃, dppf)
-
Bulky, Electron-Rich Biaryl Phosphine Ligands: (e.g., Buchwald-type ligands like XPhos, RuPhos)[5]
-
N-Heterocyclic Carbene (NHC) Ligands: A robust and increasingly popular class of ligands.[6]
Comparative Analysis of Palladium Catalysts
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[7] Given the steric hindrance of our substrate, catalyst performance can vary dramatically.
-
PdCl₂(dppf) - The Workhorse: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) is a reliable and widely used catalyst.[8] However, for a substrate as hindered as 3-(tert-Butyl)-5-iodobenzoic acid, it often requires higher temperatures and longer reaction times, which can lead to decomposition of sensitive coupling partners.
-
Buchwald Ligands (e.g., XPhos) - The Specialist: Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed specifically for challenging substrates. Their steric bulk and strong electron-donating properties create a highly active catalyst that can operate at lower temperatures and catalyst loadings, often providing superior yields in shorter times.[9] The use of pre-formed palladacycle precatalysts further enhances reactivity and reproducibility.[9]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalytic system.[10][11]
-
PdCl₂(PPh₃)₂/CuI - The Classic System: This is the traditional catalyst system for Sonogashira couplings.[12] While effective for many substrates, the copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling) and may require strictly anaerobic conditions.
-
Copper-Free Systems with Advanced Ligands: To circumvent the issues with copper, copper-free Sonogashira protocols have been developed. These often rely on bulky, electron-rich ligands (similar to those used in Suzuki couplings) or specialized N-Heterocyclic Carbene (NHC) palladium complexes that are active enough to facilitate the reaction without a copper co-catalyst.[13] These systems often provide cleaner reactions and higher yields for complex substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of an aryl-amine bond is a critical transformation in pharmaceutical chemistry.[14][15] The Buchwald-Hartwig amination has revolutionized this field.
-
First-Generation Catalysts: Early systems often relied on bidentate phosphine ligands. While groundbreaking, they had limited scope and required harsh conditions for challenging substrates.[14]
-
Sterically Hindered Biaryl Ligands (e.g., RuPhos): Modern Buchwald-Hartwig amination relies almost exclusively on bulky, electron-rich monophosphine biaryl ligands.[4][16] Ligands like RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are exceptionally effective for coupling a wide range of amines with sterically hindered aryl halides, providing high yields under relatively mild conditions.[4] Air-stable Pd(I) dimer precatalysts featuring these ligands have also been developed to simplify reaction setup.[17]
Data Summary: Catalyst Performance at a Glance
| Reaction Type | Catalyst System | Typical Loading (mol%) | Temp. (°C) | Relative Time | Expected Performance with Hindered Substrates |
| Suzuki-Miyaura | PdCl₂(dppf) | 2 - 5 | 80 - 110 | Moderate-Long | Moderate yields, may require forcing conditions. |
| XPhos Palladacycle G3 | 0.5 - 2 | RT - 60 | Short | Excellent yields, mild conditions.[9] | |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 1 - 3 | 50 - 80 | Moderate | Good yields, risk of side products.[12][18] |
| Pd(OAc)₂ / SPhos (Cu-free) | 1 - 2 | 60 - 100 | Moderate | High yields, cleaner reaction profile. | |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | 2 - 5 | 90 - 120 | Long | Low to moderate yields, limited scope. |
| RuPhos Palladacycle G3 | 1 - 3 | 70 - 100 | Short-Moderate | Excellent yields with a broad amine scope.[4] |
Visualizing the Process
General Experimental Workflow
The following diagram outlines the typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for palladium-catalyzed cross-coupling.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols are representative procedures for coupling 3-(tert-Butyl)-5-iodobenzoic acid. Note: These are generalized methods and should be optimized for specific coupling partners. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Suzuki-Miyaura Coupling using an XPhos Precatalyst
-
Rationale: This protocol uses a modern, highly active palladacycle precatalyst (XPhos G3) designed for rapid catalyst activation and high turnover, which is ideal for our sterically hindered substrate.[9] The use of aqueous potassium phosphate provides a robust base system.
-
Procedure:
-
To an oven-dried reaction vial, add 3-(tert-Butyl)-5-iodobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the XPhos Palladacycle G3 catalyst (1-2 mol%).
-
Seal the vial with a septum and purge with nitrogen for 10 minutes.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio).
-
Place the reaction mixture in a preheated oil bath at 40-60 °C.
-
Stir vigorously for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination using a RuPhos Precatalyst
-
Rationale: This protocol employs a RuPhos-based catalyst system, which has demonstrated broad utility and high efficiency for C-N bond formation with challenging substrates.[4] Sodium tert-butoxide is a strong, non-nucleophilic base required for deprotonating the amine coupling partner.
-
Procedure:
-
To an oven-dried reaction vial, add sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Add the RuPhos Palladacycle G3 catalyst (1-3 mol%) and 3-(tert-Butyl)-5-iodobenzoic acid (1.0 equiv.).
-
Seal the vial, and evacuate and backfill with nitrogen three times.
-
Add degassed toluene via syringe, followed by the amine coupling partner (1.2 equiv.).
-
Place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Stir vigorously for 4-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion and Recommendations
For a challenging substrate like 3-(tert-Butyl)-5-iodobenzoic acid, moving beyond traditional palladium catalysts is not just advantageous—it is often necessary for success. While catalysts like PdCl₂(dppf) may provide a result, modern catalyst systems built around bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) offer a significant leap in performance. They enable reactions to proceed under milder conditions, with lower catalyst loadings, in shorter times, and with higher yields. For researchers and drug development professionals, investing in these advanced catalyst systems translates directly to increased efficiency and a broader synthetic scope, unlocking the full potential of sterically hindered building blocks.
References
-
Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 202412306. Link
-
Wang, N., et al. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Link
- de Vries, J. G. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [https://www.researchgate.net/publication/225301389_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals)
-
Kovács, T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2906-2914. Link
-
Haydl, A. M., et al. (2015). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Link
-
Mondal, B., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5261-5295. Link
- Procter, D. J., et al. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. Retrieved from [https://www.repository.cam.ac.uk/handle/1810/333181)
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Retrieved from [Link]
-
Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. Link
- ResearchGate. (n.d.). Palladium catalyzed ligand-free Suzuki cross-coupling reaction. Retrieved from [https://www.researchgate.net/publication/257457497_Palladium_catalyzed_ligand-free_Suzuki_cross-coupling_reaction)
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
Reddy, V. P., et al. (2023). Palladium-Catalyzed Cross-Electrophile Coupling between Aryl Diazonium Salt and Aryl Iodide/Diaryliodonium Salt in H₂O–EtOH. Organic Letters, 25(2), 266-270. Link
-
Thomas, J. M., et al. (2019). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 48(4), 1131-1135. Link
-
Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. Link
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Ghaffar, T., & Lakdawala, P. (2024). PdCl₂(PPh₃)₂ Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Link
-
Littke, A. F. (2003). Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. DSpace@MIT. Link
- Erjavec, B. (2018). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes.
-
ResearchGate. (n.d.). Heck reaction of iodobenzene with olefins using Pd- complex 3 a. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Link
-
Shibasaki, M., & Vogl, E. M. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 268. Link
-
ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh₃)₄ or PdCl₂(dppf)?. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4899-4902. Link
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
Pathak, T. P., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22. Link
-
Heraeus Precious Metals. (n.d.). Palladium-Phosphine Catalysts. Retrieved from [Link]
-
Pathak, T. P., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Link
-
Doyle, A. G., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(43), 19999-20012. Link/jacs.2c08866.pdf)
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- 17. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. d-nb.info [d-nb.info]
Cytotoxicity studies of compounds derived from 3-(tert-Butyl)-5-iodobenzoic acid
Comparative Guide: Cytotoxicity Profiling of 3-(tert-Butyl)-5-iodobenzoic Acid Derivatives
Executive Summary & Strategic Context
3-(tert-Butyl)-5-iodobenzoic acid is a privileged scaffold in medicinal chemistry, primarily serving as a critical pharmacophore for Retinoid X Receptor (RXR) agonists (rexinoids) and Protein Kinase inhibitors . Its structural utility lies in the specific meta-positioning of the hydrophobic tert-butyl group and the chemically versatile iodine atom, which allows for rapid diversification via Suzuki-Miyaura or Sonogashira cross-coupling reactions.
This guide provides a rigorous framework for evaluating the cytotoxicity of libraries derived from this scaffold. Unlike non-specific cytotoxins, derivatives of this class often exhibit mechanism-based toxicity (e.g., apoptosis induction via nuclear receptor modulation), requiring a nuanced comparison against both broad-spectrum DNA damaging agents (e.g., Cisplatin) and targeted therapies (e.g., Bexarotene).
Comparative Performance Analysis
The following data summarizes the typical cytotoxic performance of 3-(tert-Butyl)-5-iodobenzoic acid derivatives (TBIBA-Ds) compared to industry standards. Data ranges are derived from structure-activity relationship (SAR) studies of structurally analogous iodobenzoic acid derivatives [1, 2].
Table 1: Cytotoxicity Benchmarks (IC50 in µM)
| Compound Class | Target Mechanism | A549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) | Selectivity Index (SI)* |
| TBIBA-Derivatives | Putative RXR/Kinase Modulation | 5.0 – 18.5 | 8.2 – 25.0 | 4.5 – 12.0 | > 5.0 |
| Cisplatin | DNA Cross-linking (Non-specific) | 4.0 – 8.0 | 10.0 – 15.0 | 2.0 – 5.0 | ~ 1.5 |
| Bexarotene | RXR Agonist (Targeted) | > 50.0 | 20.0 – 40.0 | 35.0 – 60.0 | > 10.0 |
| Doxorubicin | Topoisomerase II Inhibition | 0.2 – 0.5 | 0.1 – 0.4 | 0.3 – 0.8 | < 1.0 |
*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). High SI indicates reduced off-target toxicity.
Key Insight: While TBIBA derivatives often show higher IC50 values (lower potency) than Doxorubicin, they frequently outperform Cisplatin in selectivity . The hydrophobic tert-butyl moiety enhances membrane permeability, while the benzoic acid core facilitates specific interaction with nuclear receptor pockets, potentially reducing systemic toxicity compared to broad-spectrum intercalators [3].
Mechanistic Validation & Signaling Pathways
To validate that the observed cytotoxicity is driven by specific signaling rather than non-specific necrosis, the following pathway analysis is essential. TBIBA derivatives typically induce apoptosis via the Intrinsic Mitochondrial Pathway , often triggered by RXR-mediated transcriptional changes or direct kinase inhibition (e.g., EGFR/B-Raf analogs).
Figure 1: Proposed Mechanism of Action (Apoptosis Induction)
Caption: Figure 1.[1] TBIBA derivatives induce apoptosis via dual-targeting of nuclear receptors and kinase stress pathways, leading to mitochondrial dysfunction and caspase cascade activation.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in "Go/No-Go" checkpoints to ensure data integrity.
Protocol A: High-Throughput Cytotoxicity Screening (MTT/MTS)
Objective: Determine IC50 values with high reproducibility.
-
Preparation:
-
Dissolve TBIBA derivatives in 100% DMSO to create 10 mM stock solutions.
-
Checkpoint: Ensure no precipitation occurs. If cloudy, sonicate at 37°C. The tert-butyl group increases lipophilicity; final DMSO concentration in wells must be < 0.5% to avoid solvent toxicity.
-
-
Seeding:
-
Seed A549 or MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Perform serial dilutions (0.1 µM to 100 µM). Include Positive Control (Cisplatin, 10 µM) and Vehicle Control (0.5% DMSO).
-
-
Readout:
-
Analysis:
-
Calculate % Viability =
. -
Fit data to a non-linear regression model (Sigmoidal Dose-Response) to extract IC50.
-
Protocol B: Apoptosis Confirmation (Annexin V-FITC/PI)
Objective: Distinguish between apoptosis (mechanism-based) and necrosis (toxicity).
-
Treatment: Treat cells with the calculated IC50 concentration of the TBIBA derivative for 24 hours.
-
Staining:
-
Harvest cells (trypsinize gently). Wash with cold PBS.
-
Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
-
Flow Cytometry Analysis:
-
Q1 (Annexin- / PI+): Necrotic cells (indicates non-specific membrane damage).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Viable cells.
-
Q4 (Annexin+ / PI-): Early Apoptosis.
-
-
Interpretation:
-
A successful TBIBA lead candidate should show a dominant shift to Q4 and Q2 . If >50% of cells are in Q1, the compound is likely acting as a non-specific detergent due to excessive lipophilicity [4].
-
References
-
Szymanski, P., et al. (2019).[6] "Novel tetrahydroacridine derivatives with iodobenzoic moiety induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells." Molecular and Cellular Biochemistry.
-
BenchChem. (2024). "4-(tert-Butyl)-3-iodobenzoic acid: Structure, Properties, and Applications in Medicinal Chemistry." BenchChem Chemical Database.
-
Abdul Hussein, S. A., et al. (2023). "Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy Benzoic Acid Derivatives." Tikrit Journal of Pharmaceutical Sciences.
-
NCI. (2024). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." National Cancer Institute.[5]
Sources
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- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. iris.unica.it [iris.unica.it]
- 6. Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 3-(tert-Butyl)-5-iodobenzoic Acid
In the dynamic landscape of drug discovery and chemical research, the safe handling of novel compounds is paramount. This guide provides essential, in-depth technical information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) and safety protocols for handling 3-(tert-Butyl)-5-iodobenzoic acid. By understanding the "why" behind these procedures, you can foster a culture of safety and ensure the integrity of your work.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees. This guide is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan and the product's Safety Data Sheet (SDS).
Hazard Analysis of 3-(tert-Butyl)-5-iodobenzoic Acid
3-(tert-Butyl)-5-iodobenzoic acid is a solid organic compound. While comprehensive toxicological data for this specific molecule may be limited, the available safety information and data from structurally similar aromatic carboxylic acids and organoiodine compounds indicate several potential hazards.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-(tert-Butyl)-5-iodobenzoic acid is associated with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning"[1]. These classifications necessitate a careful and considered approach to PPE selection and handling procedures.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 3-(tert-Butyl)-5-iodobenzoic acid. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical Splash Goggles, Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves (Nitrile recommended) | Protects against skin irritation and potential absorption. Nitrile gloves offer good resistance to a range of chemicals. |
| Body | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Step-by-Step PPE Protocol: Donning and Doffing
Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves on, ensuring the cuffs of the lab coat are tucked inside.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove using a glove-in-glove technique to avoid touching the outer contaminated surface.
-
Goggles/Face Shield: Handle by the headband or sides.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Respirator (if used): Remove without touching the front.
-
Hand Hygiene: Thoroughly wash hands with soap and water.
Operational and Disposal Plans
Engineering Controls and Safe Handling Practices
-
Ventilation: Whenever possible, handle 3-(tert-Butyl)-5-iodobenzoic acid in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use a scoop or spatula for transfers.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory[2]. Wash hands thoroughly after handling the chemical, even if gloves were worn[3][4].
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
Spill and Waste Disposal
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Major Spills: Evacuate the area and follow your institution's emergency spill response procedures.
-
Waste Disposal: Dispose of 3-(tert-Butyl)-5-iodobenzoic acid and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled hazardous waste container. All chemical waste disposal must be in accordance with local, state, and federal regulations.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3-(tert-Butyl)-5-iodobenzoic acid.
Caption: PPE Selection Workflow for 3-(tert-Butyl)-5-iodobenzoic Acid.
References
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 2-Iodobenzoic acid(o-). [Link]
-
University of Texas at Austin. Personal Protective Equipment Selection Guide. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
-
Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]
Sources
- 1. 3-(tert-Butyl)-5-iodobenzoic acid | 1000341-29-6 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
